molecular formula C23H25F3N4 B15620828 JNJ-46281222

JNJ-46281222

Cat. No.: B15620828
M. Wt: 414.5 g/mol
InChI Key: LYDKDODJIBQNLK-UHFFFAOYSA-N
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Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4/c24-23(25,26)21-19(10-13-30-20(14-16-6-7-16)27-28-22(21)30)15-29-11-8-18(9-12-29)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDKDODJIBQNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)CN4CCC(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

JNJ-46281222 pharmacology and toxicology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacology and Toxicology of JNJ-77242113 (Icotrokinra)

Introduction

JNJ-77242113, also known as icotrokinra, is a first-in-class, orally administered, targeted peptide designed to selectively inhibit the interleukin-23 (IL-23) receptor.[1] The IL-23 pathway is a critical driver in the pathogenesis of several immune-mediated inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[2][3] Icotrokinra represents a novel therapeutic approach by providing a selective, systemic inhibition of the IL-23 pathway in an oral formulation.[2][3] This document provides a comprehensive overview of the pharmacology and toxicology of JNJ-77242113, intended for researchers, scientists, and drug development professionals.

Pharmacology

Mechanism of Action

JNJ-77242113 is a potent and selective antagonist of the IL-23 receptor.[1] It binds with high affinity to the receptor, effectively blocking the downstream signaling cascade initiated by the cytokine IL-23.[1] This targeted action prevents the differentiation, survival, and activation of T helper 17 (Th17) cells, which are key mediators of the inflammatory process in various autoimmune diseases.[1] A crucial feature of JNJ-77242113's selectivity is its ability to inhibit IL-23 signaling without impacting the related IL-12 pathway.[1][2]

cluster_0 IL-23 Signaling Pathway cluster_1 JNJ-77242113 (Icotrokinra) Inhibition IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds to JAK2 JAK2 IL-23R->JAK2 TYK2 TYK2 IL-23R->TYK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates Th17 Cell Th17 Cell STAT3->Th17 Cell Activates Pro-inflammatory Cytokines (IL-17, IL-22) Pro-inflammatory Cytokines (IL-17, IL-22) Th17 Cell->Pro-inflammatory Cytokines (IL-17, IL-22) Produces Inflammation Inflammation Pro-inflammatory Cytokines (IL-17, IL-22)->Inflammation JNJ-77242113 JNJ-77242113 IL-23R_inhibited IL-23R JNJ-77242113->IL-23R_inhibited Blocks

Mechanism of action of JNJ-77242113 in inhibiting the IL-23 signaling pathway.

Pharmacodynamics

The pharmacodynamic properties of JNJ-77242113 have been characterized through a series of in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity [1][2][4]

ParameterValueCell/System
Binding Affinity (KD)7.1 pMIL-23 Receptor
IC50 (IL-23 Signaling)5.6 pMHuman Cells
IC50 (IFNγ Production)18.4 pMNK Cells
IC50 (IFNγ Production)11 pMHealthy Donor Whole Blood
IC50 (IFNγ Production)9 pMPsoriasis Patient Whole Blood

Table 2: Preclinical In Vivo Efficacy [2][4]

ModelEffective DoseSpeciesKey Findings
Rat TNBS-Induced Colitis≥ 0.3 mg/kg/dayRatAttenuated disease parameters.
IL-23-Induced Rat Skin InflammationNot specifiedRatInhibited skin thickening and pro-inflammatory gene induction.

Experimental Protocols

In Vitro Inhibition of IL-23-Stimulated Cytokine Production in Whole Blood
  • Objective: To assess the inhibitory effect of JNJ-77242113 on IL-23-stimulated cytokine production in whole blood.[1][4]

  • Methodology:

    • Whole blood samples were collected from healthy donors and psoriasis patients.

    • The blood was treated with various concentrations of JNJ-77242113.

    • The samples were then stimulated with IL-23 to induce the production of interferon-gamma (IFNγ).

    • The concentration of IFNγ in the plasma was measured using standard immunoassay techniques.

    • The IC50 was calculated based on the dose-dependent inhibition of cytokine production.[1]

Rat TNBS-Induced Colitis Model
  • Objective: To evaluate the in vivo efficacy of orally administered JNJ-77242113 in a preclinical model of inflammatory bowel disease.[2][4]

  • Methodology:

    • Colitis was induced in rats by intrarectal administration of trinitrobenzene sulfonic acid (TNBS).

    • Rats were then treated with various oral doses of JNJ-77242113 or a vehicle control.

    • Disease parameters such as body weight, stool consistency, and colon length and weight were monitored throughout the study.

    • At the end of the study, histological analysis of colon tissue was performed to assess inflammation and tissue damage.

    • The efficacy of JNJ-77242113 was determined by its ability to ameliorate these disease parameters compared to the vehicle control group.[1]

Induce Colitis (TNBS) Induce Colitis (TNBS) Randomize Rats Randomize Rats Induce Colitis (TNBS)->Randomize Rats Vehicle Control Group Vehicle Control Group Randomize Rats->Vehicle Control Group JNJ-77242113 Treatment Groups JNJ-77242113 Treatment Groups Randomize Rats->JNJ-77242113 Treatment Groups Daily Oral Dosing Daily Oral Dosing Vehicle Control Group->Daily Oral Dosing JNJ-77242113 Treatment Groups->Daily Oral Dosing Monitor Disease Parameters Monitor Disease Parameters Daily Oral Dosing->Monitor Disease Parameters Endpoint Analysis Endpoint Analysis Monitor Disease Parameters->Endpoint Analysis Histological Assessment Histological Assessment Endpoint Analysis->Histological Assessment Statistical Analysis Statistical Analysis Endpoint Analysis->Statistical Analysis

Logical workflow for preclinical in vivo efficacy studies.

Toxicology and Safety

The safety profile of JNJ-77242113 has been evaluated in clinical trials.

Clinical Trials

JNJ-77242113 has undergone clinical evaluation in patients with moderate-to-severe plaque psoriasis, notably in the FRONTIER 1 (Phase 2b) and FRONTIER 2 (long-term extension) studies.[5][6]

Table 3: Adverse Events in the FRONTIER 1 Phase 2b Trial (16 weeks) [7]

Adverse EventPlacebo Group (%)Combined JNJ-77242113 Group (%)
At least one adverse event5152
COVID-191211
Nasopharyngitis57

The data from the FRONTIER 1 study showed that the percentages of patients who experienced at least one adverse event were similar between the placebo and the combined JNJ-77242113 dose groups.[7] There was no evidence of a dose-related increase in adverse events across the different JNJ-77242113 dose groups.[7] The most common adverse events reported were COVID-19 and nasopharyngitis.[7] Earlier studies also indicated that most side effects were mild to moderate, with no serious side effects or deaths linked to the treatment.[8]

cluster_0 Patient Population cluster_1 Randomization cluster_2 Treatment Arms (16 Weeks) cluster_3 Primary Endpoint Patients Moderate-to-Severe Plaque Psoriasis Randomization Randomization Patients->Randomization Placebo Placebo Randomization->Placebo JNJ-77242113 Doses JNJ-77242113 (Multiple Doses) Randomization->JNJ-77242113 Doses Endpoint PASI 75 at Week 16 Placebo->Endpoint JNJ-77242113 Doses->Endpoint

Logical relationship of the FRONTIER 1 clinical trial design.

Conclusion

JNJ-77242113 (icotrokinra) is a highly potent and selective oral peptide inhibitor of the IL-23 receptor. Its targeted mechanism of action effectively blocks a key inflammatory pathway, and it has demonstrated significant efficacy in preclinical models of immune-mediated diseases. Clinical trial data in patients with plaque psoriasis have shown promising efficacy and a favorable safety profile, with adverse events being generally mild to moderate and comparable to placebo. These findings support the potential for JNJ-77242113 as a valuable oral therapeutic option for IL-23-driven diseases.

References

Core Topic: JNJ-42153605 mGlu2 Receptor Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound JNJ-46281222 as mentioned in the topic was not found in the available literature. The following guide is based on the closely related and well-documented compound, JNJ-42153605, a known mGlu2 receptor positive allosteric modulator.

Introduction

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor.[1][2][3] As a PAM, JNJ-42153605 does not activate the mGlu2 receptor directly but rather enhances the receptor's response to the endogenous ligand, glutamate. This modulation of the glutamatergic system presents a promising therapeutic avenue for various neurological and psychiatric disorders. This document provides a detailed overview of the binding affinity of JNJ-42153605 to the mGlu2 receptor, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity and potency of JNJ-42153605 for the human mGlu2 receptor have been quantified using various in vitro assays. The key quantitative data are summarized in the table below.

ParameterValue (nM)Assay TypeCell LineReference
EC5017[35S]GTPγS Binding AssayCHO cells[1]
IC5015Radioligand Binding AssayCHO cells[1]
EC5023.6[35S]GTPγS Binding Assay (F776A mutant)CHO-K1 cells[4]

Note:

  • EC50 (Half maximal effective concentration): Represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. It is a common measure of a drug's potency.

  • IC50 (Half maximal inhibitory concentration): Indicates the concentration of a substance that is required for 50% inhibition of a biological or biochemical function. In binding assays, it reflects the affinity of the compound for the receptor.

Experimental Protocols

The characterization of JNJ-42153605's interaction with the mGlu2 receptor involves sophisticated experimental techniques. Below are the detailed methodologies for the key experiments cited.

Radioligand Binding Assay

Radioligand binding assays are a fundamental tool for quantifying the affinity of a ligand for a receptor.[5]

Objective: To determine the binding affinity (IC50) of JNJ-42153605 for the human mGlu2 receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.[1]

  • Radioligand: A specific radiolabeled ligand that binds to the mGlu2 receptor.

  • Test Compound: JNJ-42153605.

  • Buffers and Reagents: Tris-HCl buffer, MgCl2, EDTA, protease inhibitors, and scintillation cocktail.[6]

Methodology:

  • Membrane Preparation:

    • CHO cells expressing the human mGlu2 receptor are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable buffer.[6][7]

    • Protein concentration is determined using a standard method like the BCA assay.[6]

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.[6]

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (JNJ-42153605).

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium.[6]

  • Separation of Bound and Free Radioligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[5]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[6]

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.[6]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value of JNJ-42153605.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.[8]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest.

Objective: To determine the positive allosteric modulator activity (EC50) of JNJ-42153605 at the human mGlu2 receptor.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO cells expressing the human mGlu2 receptor are prepared.

  • Assay Procedure:

    • Cell membranes are incubated with a sub-maximal concentration of glutamate, [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of JNJ-42153605.[1]

    • The incubation is typically carried out for 30 minutes.[1]

  • Separation and Detection:

    • The reaction is stopped, and the bound [35S]GTPγS is separated from the free form, often by filtration.

    • The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis:

    • The concentration-response curve for JNJ-42153605 is plotted to determine its EC50 value, representing its potency as a PAM.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Harvest CHO cells (expressing h-mGlu2R) Homogenize Homogenize cells in lysis buffer Harvest->Homogenize Centrifuge Centrifuge to pellet membranes Homogenize->Centrifuge Resuspend Wash and resuspend membranes Centrifuge->Resuspend Quantify Quantify protein (BCA assay) Resuspend->Quantify Incubate Incubate membranes with Radioligand and JNJ-42153605 Quantify->Incubate Filter Separate bound/free ligand (Filtration) Incubate->Filter Count Quantify radioactivity (Scintillation counting) Filter->Count Calculate Calculate specific binding Count->Calculate Plot Plot concentration- response curve Calculate->Plot Determine Determine IC50/Ki Plot->Determine

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: mGlu2 Receptor Activation

mGlu2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGlu2R mGlu2 Receptor Glutamate->mGlu2R binds JNJ JNJ-42153605 (PAM) JNJ->mGlu2R potentiates G_protein Gαi/o Protein mGlu2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway activates ATP ATP cAMP cAMP ATP->cAMP conversion PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response modulates MAPK_pathway->Cellular_Response modulates

Caption: Simplified mGlu2 receptor signaling cascade.

Mechanism of Action

Metabotropic glutamate receptor 2 (mGlu2) is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[9] Upon activation by glutamate, the mGlu2 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.[10][11] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).[10]

In addition to this canonical pathway, mGlu2 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10][11] As a positive allosteric modulator, JNJ-42153605 enhances the affinity of glutamate for the mGlu2 receptor, thereby potentiating these downstream signaling events. This modulatory effect allows for a more refined control of glutamatergic neurotransmission compared to direct receptor agonists.

Conclusion

JNJ-42153605 is a well-characterized positive allosteric modulator of the mGlu2 receptor with nanomolar potency. Its binding affinity and functional activity have been thoroughly investigated using standard in vitro pharmacological assays such as radioligand binding and [35S]GTPγS assays. The detailed understanding of its mechanism of action at the molecular and cellular levels provides a solid foundation for its further development as a therapeutic agent for central nervous system disorders.

References

The Discovery and Synthesis of JNJ-46281222: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-46281222, chemically known as 3-(Cyclopropylmethyl)-7-[(4-phenyl-1-piperidinyl)methyl]-8-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine, is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][4] Allosteric modulation of the mGlu2 receptor presents a promising therapeutic strategy for treating a variety of neurological and psychiatric disorders.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

This compound was developed by Janssen Research and Development as part of a program to identify novel mGlu2 PAMs.[1] The rationale behind targeting the mGlu2 receptor with a PAM is to enhance the endogenous signaling of glutamate, which is thought to be dysregulated in conditions such as schizophrenia and anxiety. PAMs offer a more nuanced approach compared to direct agonists, as their effect is dependent on the presence of the endogenous ligand, potentially reducing the risk of over-activation and subsequent receptor desensitization.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed, the synthesis of structurally related compounds, particularly advanced leads of 1,2,4-triazolo[4,3-a]pyridines, provides a plausible synthetic route. The general approach likely involves the construction of the trifluoromethyl-substituted triazolopyridine core, followed by the introduction of the cyclopropylmethyl and phenylpiperidine moieties.

A potential synthetic pathway can be inferred from the synthesis of similar compounds. The synthesis of the core 1,2,4-triazolo[4,3-a]pyridine scaffold can be achieved through the reaction of a substituted 2-hydrazinopyridine (B147025) with an appropriate carboxylic acid or its derivative, followed by cyclization. Subsequent functionalization at the 7-position, likely via a halomethyl intermediate, would allow for the introduction of the 4-phenylpiperidine (B165713) group through nucleophilic substitution. The final step would involve the attachment of the cyclopropylmethyl group at the 3-position.

Pharmacological Profile

This compound is a highly potent and selective mGlu2 PAM. Its pharmacological activity has been extensively characterized through a series of in vitro assays.

Quantitative Data Summary
ParameterValueAssay ConditionsReference
Binding Affinity (KD) 1.7 nM[3H]-JNJ-46281222 saturation binding on CHO-K1 cell membranes expressing hmGlu2[1][2]
Binding Affinity (pKi) 8.33Homologous displacement with [3H]-JNJ-46281222[1]
Maximal Binding (Bmax) 1.1 pmol·mg-1 protein[3H]-JNJ-46281222 saturation binding on CHO-K1 cell membranes expressing hmGlu2[1]
Potency (pEC50) 7.71 ± 0.02[35S]-GTPγS binding assay in the presence of 4 μM (EC20) glutamate[1]
Intrinsic Activity (pEC50) 6.75 ± 0.08[35S]-GTPγS binding assay in the absence of glutamate[1]
Maximal Response 193 ± 5%[35S]-GTPγS binding assay, relative to maximal glutamate response[1]
Inhibition by GTP (pIC50) 5.95[3H]-JNJ-46281222 binding in the presence of increasing GTP concentrations[1]
Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu2 receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site for glutamate.[1] This allosteric binding enhances the affinity and/or efficacy of glutamate.[1] Specifically, this compound has been shown to increase the potency of glutamate by five-fold and enhance the maximum glutamate-induced response by approximately two-fold in a [35S]-GTPγS binding assay.[1] The binding of [3H]-JNJ-46281222 is increased in the presence of glutamate, suggesting a cooperative binding mechanism.[1][2] Conversely, its binding is significantly reduced in the presence of GTP, indicating a preference for the G protein-coupled state of the receptor.[1][2]

Experimental Protocols

[3H]-JNJ-46281222 Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) and density of binding sites (Bmax) of this compound for the mGlu2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human mGlu2 receptor (hmGlu2).

  • Saturation Binding:

    • Varying concentrations of [3H]-JNJ-46281222 are incubated with a fixed amount of membrane protein (e.g., 20-30 µg) in an appropriate binding buffer.

    • Incubation is typically carried out for 60 minutes.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled this compound or a related compound.

  • Homologous Displacement:

    • A fixed concentration of [3H]-JNJ-46281222 (e.g., 6 nM) is incubated with membranes in the presence of increasing concentrations of unlabeled this compound.

  • Assay Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Data Analysis: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting. Saturation binding data are analyzed using non-linear regression to determine KD and Bmax. Displacement data are used to calculate the pKi value.

[35S]-GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the mGlu2 receptor and is used to determine the potency (EC50) and efficacy of this compound.

Methodology:

  • Membrane Preparation: Membranes from CHO-K1 cells expressing hmGlu2 are used.

  • Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl2, and 10 μM GDP.[5]

  • Incubation:

    • Membranes (5-10 µg) are pre-incubated with varying concentrations of this compound in the presence or absence of a fixed concentration of glutamate (e.g., EC20 concentration of 4 μM) for 30 minutes at 25°C.[1][5]

    • [35S]-GTPγS (final concentration ~0.3 nM) is then added, and the incubation continues for another 30 minutes at 25°C.[5]

  • Assay Termination: The reaction is stopped by rapid filtration over GF/B filters.[5]

  • Data Analysis: The amount of bound [35S]-GTPγS is determined by scintillation counting. Data are normalized to the maximal response induced by a saturating concentration of glutamate (e.g., 1 mM) and analyzed using non-linear regression to determine pEC50 and maximal response values.[1]

Signaling Pathway and Experimental Workflow Visualizations

mGlu2 Receptor Signaling Pathway

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by glutamate, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o-GTP and the Gβγ dimer then dissociate and modulate downstream effectors. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a PAM, enhances this signaling cascade in the presence of glutamate.

mGlu2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu2 mGlu2 Receptor G_protein Gαi/o-GDP Gβγ mGlu2->G_protein Activates JNJ46281222 This compound (PAM) JNJ46281222->mGlu2 Enhances Glutamate Binding Glutamate Glutamate Glutamate->mGlu2 Binds G_protein_active Gαi/o-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: mGlu2 receptor signaling pathway modulated by this compound.

Experimental Workflow for [35S]-GTPγS Assay

The following diagram illustrates the key steps in the [35S]-GTPγS functional assay to determine the potency of this compound.

GTPgS_Workflow start Start prep Prepare hmGlu2 Membranes start->prep preincubation Pre-incubate Membranes with This compound +/- Glutamate prep->preincubation add_gtp Add [35S]-GTPγS preincubation->add_gtp incubation Incubate add_gtp->incubation filtration Rapid Filtration incubation->filtration quantify Quantify Radioactivity filtration->quantify analyze Data Analysis (pEC50, Emax) quantify->analyze end End analyze->end

Caption: Workflow for the [35S]-GTPγS binding assay.

Conclusion

This compound is a valuable research tool for studying the mGlu2 receptor and a promising lead compound in the development of therapeutics for neurological and psychiatric disorders. Its high potency and selectivity make it an ideal probe for elucidating the role of mGlu2 receptor modulation in various physiological and pathological processes. This guide provides a comprehensive overview of its discovery, synthesis, and in vitro characterization, offering a foundational resource for scientists and researchers in the field.

References

JNJ-46281222: A Potent Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 2 (mGlu2)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-46281222 is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), a G-protein coupled receptor implicated in the pathophysiology of various neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data from key in vitro studies are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for radioligand binding and functional assays are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language, offering an intuitive understanding of the complex biological processes involved. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the study of mGlu2 receptor pharmacology and the development of novel therapeutics targeting this receptor.

Introduction

The metabotropic glutamate receptor 2 (mGlu2), a member of the Group II mGlu receptors, is a Gi/o-coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately resulting in the dampening of neuronal excitability. The therapeutic potential of targeting the mGlu2 receptor for conditions such as schizophrenia and anxiety has been an area of intense research.[1][2] Positive allosteric modulators (PAMs) of the mGlu2 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist, glutamate, thereby providing a more nuanced and physiologically relevant modulation compared to direct agonists.[2]

This compound has emerged as a lead compound in this class, demonstrating high potency and selectivity for the mGlu2 receptor.[3][4] This technical guide delves into the core pharmacological characteristics of this compound, providing a detailed examination of its binding affinity, functional potency, and the molecular interactions that govern its modulatory effects.

Quantitative Pharmacology

The pharmacological profile of this compound has been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding and functional properties.

Table 1: Binding Affinity of this compound and Related Ligands at the mGlu2 Receptor
RadioligandCompoundAssay TypeParameterValueCell LineReference
[³H]-JNJ-46281222This compoundSaturation BindingKD1.7 nMCHO-K1[3][4]
[³H]-JNJ-46281222This compoundHomologous DisplacementpKi8.33CHO-K1[3]
[³H]-JNJ-46281222This compoundSaturation Binding (in presence of 1 mM Glutamate)KD2.4 nMCHO-K1[3]
[³H]-DCG-IVDCG-IVSaturation BindingKD365 nMCHO-K1[3]
[³H]-LY341495LY341495Saturation BindingKD2.4 nMCHO-K1[3]
Table 2: Functional Potency and Efficacy of this compound in [³⁵S]-GTPγS Binding Assay
ParameterConditionValueCell LineReference
pEC₅₀In the presence of EC₂₀ Glutamate (4 µM)7.71 ± 0.02CHO-K1[3]
Maximal ResponseIn the presence of EC₂₀ Glutamate (4 µM)193 ± 5% (of 1 mM Glutamate response)CHO-K1[3]
pEC₅₀In the absence of Glutamate6.75 ± 0.08CHO-K1[3]
Maximal ResponseIn the absence of Glutamate42 ± 3% (of 1 mM Glutamate response)CHO-K1[3]
Table 3: Receptor Density (Bmax) from Saturation Binding Experiments
RadioligandBmax (pmol·mg⁻¹)Cell LineReference
[³H]-JNJ-462812221.1CHO-K1[3]
[³H]-DCG-IV1.2CHO-K1[3]
[³H]-LY3414955.1CHO-K1[3]

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator by binding to a site on the mGlu2 receptor that is distinct from the orthosteric glutamate binding site.[3][4] Its binding enhances the affinity and/or efficacy of glutamate, thereby potentiating the receptor's downstream signaling cascade. The binding of [³H]-JNJ-46281222 is notably increased in the presence of glutamate and significantly reduced by the presence of GTP, indicating a preferential binding to the G-protein-coupled state of the receptor.[3][4] This suggests that this compound stabilizes a receptor conformation that is conducive to both agonist binding and G-protein activation.

The proposed signaling pathway is initiated by the binding of glutamate to the Venus flytrap domain of the mGlu2 receptor, which induces a conformational change. This compound binds within the seven-transmembrane (7TM) domain, further stabilizing the active conformation of the receptor. This facilitates the coupling of the Gi/o protein, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates and inhibits adenylyl cyclase, resulting in decreased production of cAMP.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2_inactive mGlu2 Receptor (Inactive) Glutamate->mGlu2_inactive Binds to Orthosteric Site JNJ46281222 This compound JNJ46281222->mGlu2_inactive Binds to Allosteric Site mGlu2_active mGlu2 Receptor (Active) mGlu2_inactive->mGlu2_active Conformational Change Gi_GDP Gi/o-GDP (Inactive) mGlu2_active->Gi_GDP Activates Gi_GTP Gαi/o-GTP (Active) Gi_GDP->Gi_GTP GDP/GTP Exchange AdenylylCyclase Adenylyl Cyclase Gi_GTP->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Proposed signaling pathway of mGlu2 receptor activation modulated by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assays

This protocol is used to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) of [³H]-JNJ-46281222.

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor (hmGlu2).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Add increasing concentrations of [³H]-JNJ-46281222 to assay tubes.

    • Add 15 µg of membrane protein.

    • For non-specific binding, add 10 µM of a non-labeled competing ligand (e.g., JNJ-40068782).

    • Incubate for 60 minutes at 15°C in a total volume of 100 µL.

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration over GF/C filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Analyze the data using non-linear regression to a one-site binding model to determine KD and Bmax values.

This protocol is used to determine the inhibitory constant (Ki) of unlabeled this compound.

  • Membrane and Buffer Preparation: As described in section 4.1.1.

  • Incubation:

    • Add a fixed concentration of [³H]-JNJ-46281222 (e.g., 6 nM).

    • Add increasing concentrations of unlabeled this compound.

    • Add 15 µg of membrane protein.

    • Incubate for 60 minutes at 15°C.

  • Termination, Filtration, and Quantification: As described in section 4.1.1.

  • Data Analysis:

    • Analyze the data using non-linear regression to a one-site competition model to determine the IC₅₀ value.

    • Calculate the pKi value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Membrane_Prep Prepare hmGlu2 Membranes Incubation Incubate Membranes with Ligands at 15°C for 60 min Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand & Competing Ligand Solutions Ligand_Prep->Incubation Filtration Rapid Filtration over GF/C Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Quantify Radioactivity (Scintillation Counting) Washing->Scintillation Nonlinear_Regression Non-linear Regression Analysis Scintillation->Nonlinear_Regression Determine_Params Determine KD, Bmax, or pKi Nonlinear_Regression->Determine_Params GTPgS_Assay_Workflow cluster_prep_gtp Preparation cluster_assay_gtp Assay cluster_analysis_gtp Data Acquisition & Analysis Membrane_Prep_GTP Prepare hmGlu2 Membranes Preincubation Pre-incubate Membranes with This compound & Glutamate Membrane_Prep_GTP->Preincubation Compound_Prep_GTP Prepare this compound & Glutamate Solutions Compound_Prep_GTP->Preincubation Reaction_Start Add [³⁵S]-GTPγS to Initiate Reaction Preincubation->Reaction_Start Incubation_GTP Incubate at 30°C for 60 min Reaction_Start->Incubation_GTP Filtration_GTP Rapid Filtration over GF/B Filters Incubation_GTP->Filtration_GTP Scintillation_GTP Quantify Radioactivity (Scintillation Counting) Filtration_GTP->Scintillation_GTP Nonlinear_Regression_GTP Non-linear Regression Analysis Scintillation_GTP->Nonlinear_Regression_GTP Determine_Params_GTP Determine pEC₅₀ & Emax Nonlinear_Regression_GTP->Determine_Params_GTP

References

In Vitro Characterization of JNJ-46281222: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the in vitro pharmacological characteristics of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The data and methodologies presented are intended for researchers, scientists, and professionals in drug development.

Summary of Quantitative In Vitro Data

The following tables summarize the key quantitative parameters of this compound's interaction with the mGlu2 receptor.

Table 1: Binding Affinity of this compound at the mGlu2 Receptor

ParameterValueCell LineRadioligandReference
K D1.7 nMCHO-K1 cells expressing hmGlu2[ 3 H]this compound[1][2]
B max1.1 pmol/mg proteinCHO-K1 cells expressing hmGlu2[ 3 H]this compound[2]
pK i8.33CHO-K1 cells expressing hmGlu2[ 3 H]this compound (homologous displacement)[1][2]

Table 2: Functional Potency of this compound in [ 35 S]GTPγS Binding Assay

ConditionParameterValueDescriptionReference
In the presence of EC 20 Glutamate (4 µM)pEC 507.71 ± 0.02Potency to modulate glutamate activity[2]
In the absence of GlutamatepEC 506.75 ± 0.08Agonist activity[2]
In the absence of GlutamateMaximal Response42 ± 3%Submaximal receptor activation compared to 1 mM glutamate[2]

Table 3: Influence of Glutamate and GTP on [ 3 H]this compound Binding

ConditionEffect on [ 3 H]this compound BindingParameterValueReference
Presence of GlutamateIncreased bindingK D3.6 nM (in presence of 1 mM Glutamate)[1]
Presence of GTPReduced binding by 65%pIC 505.95[2]

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu2 receptor, a class C G-protein coupled receptor (GPCR). It does not bind to the orthosteric site where the endogenous ligand glutamate binds, but rather to a distinct allosteric site within the 7-transmembrane (7TM) domain.[1] By binding to this site, this compound enhances the affinity and/or efficacy of glutamate, thereby potentiating the receptor's response to endogenous glutamate levels.[2] This leads to an increase in G-protein activation (specifically Gαi/o), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

JNJ-46281222_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular mGlu2 mGlu2 Receptor (Inactive) mGlu2_active mGlu2 Receptor (Active) mGlu2->mGlu2_active Conformational Change G_protein Gαi/oβγ (Inactive) mGlu2_active->G_protein Activates JNJ This compound JNJ->mGlu2 Binds to allosteric site Glutamate Glutamate Glutamate->mGlu2 Binds to orthosteric site G_protein_active Gαi/o-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response

This compound enhances glutamate-mediated mGlu2 receptor signaling.

Experimental Protocols

Radioligand Binding Assays

These assays were employed to determine the binding affinity of this compound to the mGlu2 receptor.

3.1.1. Saturation Binding

  • Objective: To determine the equilibrium dissociation constant (K D ) and the maximum number of binding sites (B max ) of [ 3 H]this compound.

  • Materials:

    • Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor (hmGlu2).

    • [ 3 H]this compound (radiolabeled this compound).

    • Assay buffer.

    • Unlabeled this compound for determining non-specific binding.

  • Procedure:

    • Thaw and homogenize cell membranes.

    • Incubate a fixed amount of membrane protein with increasing concentrations of [ 3 H]this compound.

    • For each concentration, run a parallel incubation with an excess of unlabeled this compound to determine non-specific binding.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to fit a one-site binding model to determine K D and B max .

3.1.2. Displacement Binding

  • Objective: To determine the inhibition constant (pKi) of unlabeled this compound.

  • Procedure:

    • Incubate a fixed concentration of [ 3 H]this compound and a fixed amount of membrane protein with increasing concentrations of unlabeled this compound.

    • Follow steps 4-7 from the saturation binding protocol.

    • Analyze the data using non-linear regression to fit a one-site competition model to determine the IC 50, which is then converted to a pKi value.

Radioligand_Binding_Workflow start Start prepare Prepare Membranes (CHO-K1 expressing hmGlu2) start->prepare incubate Incubate Membranes with Radioligand ([3H]this compound) +/- Unlabeled Ligand prepare->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Data Analysis (Non-linear Regression) quantify->analyze end Determine Kd, Bmax, pKi analyze->end

Workflow for radioligand binding assays.
[ 35 S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

  • Objective: To determine the functional potency (pEC 50 ) of this compound as a PAM and its intrinsic agonist activity.

  • Materials:

    • Membranes from CHO-K1 cells expressing hmGlu2.

    • [ 35 S]GTPγS (a non-hydrolyzable GTP analog).

    • This compound.

    • Glutamate.

    • GDP.

    • Assay buffer.

  • Procedure:

    • Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.

    • Add increasing concentrations of this compound, either in the absence or presence of a fixed, sub-maximal (EC 20 ) concentration of glutamate.

    • Initiate the binding reaction by adding [ 35 S]GTPγS.

    • Incubate to allow for [ 35 S]GTPγS binding to activated G-proteins.

    • Terminate the reaction and separate bound from free [ 35 S]GTPγS.

    • Quantify the amount of bound radioactivity.

    • Plot the data as a dose-response curve and fit to a sigmoidal model to determine the pEC 50 and maximal response.

GTPgS_Binding_Workflow start Start prepare Prepare Membranes and Pre-incubate with GDP start->prepare add_compounds Add this compound +/- Glutamate (EC20) prepare->add_compounds initiate_reaction Add [35S]GTPγS add_compounds->initiate_reaction incubate Incubate to allow [35S]GTPγS Binding initiate_reaction->incubate terminate Terminate Reaction and Separate Bound/Free incubate->terminate quantify Quantify Bound Radioactivity terminate->quantify analyze Data Analysis (Dose-Response Curve) quantify->analyze end Determine pEC50 and Maximal Response analyze->end

Workflow for the [35S]GTPγS functional assay.

Discussion

The in vitro data consistently demonstrate that this compound is a highly potent and selective positive allosteric modulator of the mGlu2 receptor. Its nanomolar binding affinity and potentiation of the glutamate response in functional assays underscore its potential as a pharmacological tool and therapeutic candidate.[1][2][3] The influence of glutamate and GTP on its binding further elucidates its mechanism of action. The increased binding in the presence of glutamate suggests a cooperative relationship between the orthosteric and allosteric sites.[1][2] Conversely, the reduced binding in the presence of GTP, which promotes the dissociation of the G-protein from the receptor, indicates that this compound preferentially binds to the G-protein-coupled state of the receptor.[1][2] this compound also displays some intrinsic agonist activity, although it is significantly less potent in this regard than in its role as a PAM.[2]

References

JNJ-46281222: A Technical Guide for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document details its mechanism of action, key in vitro properties, and its application as a research tool in the study of neurological disorders. While this compound is primarily utilized as a preclinical radioligand, this guide also contextualizes its relevance by including data on other clinically investigated mGluR2 PAMs.

Core Compound Properties and In Vitro Pharmacology

This compound is a highly potent and selective mGluR2 PAM.[1] Its primary mechanism of action is to enhance the affinity and/or efficacy of the endogenous ligand, glutamate, at the mGluR2 receptor.[1] This allosteric modulation offers a nuanced approach to receptor activation, amplifying physiological signaling rather than causing constant receptor stimulation.

The key in vitro pharmacological parameters of this compound are summarized in the table below.

ParameterValueCell LineAssay TypeReference
Binding Affinity (KD) 1.7 nMCHO-K1 cells expressing hmGlu2[3H]-JNJ-46281222 Saturation Binding[1]
Binding Affinity (pKi) 8.33CHO-K1 cells expressing hmGlu2Homologous Displacement with [3H]-JNJ-46281222[1]
Functional Potency (pEC50) 7.71 ± 0.02CHO-K1 cells expressing hmGlu2[35S]-GTPγS binding in the presence of EC20 glutamate[1]
Maximal Response 193 ± 5% (relative to 1 mM glutamate)CHO-K1 cells expressing hmGlu2[35S]-GTPγS binding in the presence of EC20 glutamate[1]
Agonist Activity (pEC50) 6.75 ± 0.08CHO-K1 cells expressing hmGlu2[35S]-GTPγS binding in the absence of glutamate[1]
Agonist Maximal Response 42 ± 3% (relative to 1 mM glutamate)CHO-K1 cells expressing hmGlu2[35S]-GTPγS binding in the absence of glutamate[1]

Mechanism of Action and Signaling Pathways

Activation of the mGluR2 receptor, a class C G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. As a PAM, this compound facilitates this process in the presence of glutamate. The canonical signaling pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently reduced protein kinase A (PKA) activity.[2]

Beyond this primary pathway, mGluR2 activation can also trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is associated with neuroprotective effects.[2][3] Furthermore, mGluR2 activation plays a significant role in synaptic plasticity, particularly in a presynaptic form of long-term depression (LTD), by reducing neurotransmitter release.[4][5] There is also emerging evidence for the involvement of mGluR2 in modulating neuroinflammatory processes by influencing cytokine release from microglia.[6][7]

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds JNJ46281222 This compound (PAM) JNJ46281222->mGluR2 Potentiates G_protein Gαi/o βγ mGluR2->G_protein Activates Synaptic_Plasticity Synaptic Plasticity (LTD) mGluR2->Synaptic_Plasticity Neuroinflammation Modulation of Neuroinflammation mGluR2->Neuroinflammation AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits PKA->Synaptic_Plasticity Neuroprotection Neuroprotection MAPK_ERK->Neuroprotection Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes and Reagents start->prep setup Set up 96-well Plate: - Membranes - [3H]this compound - +/- Unlabeled this compound prep->setup incubate Incubate at 15°C for 60 minutes setup->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash quantify Scintillation Counting filter_wash->quantify analyze Data Analysis: Calculate K_D and B_max quantify->analyze end End analyze->end JNJ46281222_Research_Logic cluster_preclinical Preclinical Research cluster_clinical Clinical Context (Related Compounds) JNJ46281222 This compound (mGluR2 PAM) in_vitro In Vitro Characterization (Binding & Functional Assays) JNJ46281222->in_vitro in_vivo In Vivo Studies (with related PAMs like JNJ-46356479) JNJ46281222->in_vivo Provides rationale for radioligand [3H]this compound (Radioligand) in_vitro->radioligand ex_vivo Ex Vivo Receptor Occupancy (using other PAMs) radioligand->ex_vivo clinical_trials Clinical Trials (e.g., ADX71149 for Epilepsy) in_vivo->clinical_trials Informs clinical_outcome Clinical Outcome (e.g., Phase 2 failure) clinical_trials->clinical_outcome

References

JNJ-46281222: A Potent Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 2 (mGluR2) and its Impact on Glutamate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for JNJ-46281222, a selective and highly potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The document focuses on its mechanism of action, its quantifiable effects on glutamate signaling, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the mGluR2, a class C G protein-coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to the glutamate binding site, this compound binds to a distinct allosteric site on the receptor.[1][2] This binding enhances the receptor's response to the endogenous ligand, glutamate. Specifically, this compound has been shown to increase both the potency and efficacy of glutamate at the mGluR2 receptor.[1]

The binding of this compound is sensitive to the conformational state of the receptor. The presence of glutamate increases the binding of [3H]-JNJ-46281222, and its binding is significantly reduced in the presence of GTP, suggesting a preferential affinity for the G protein-bound state of the mGluR2 receptor.[1][2]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from in vitro studies characterizing the interaction of this compound with the mGluR2 receptor.

Table 1: Binding Affinity and Potency

ParameterValueCell LineNotes
KD1.7 nMCHO-K1 cells expressing hmGluR2Determined by saturation binding experiments with [3H]-JNJ-46281222.[1][2][3]
pKi8.33CHO-K1 cells expressing hmGluR2Determined by homologous displacement experiments.[1]
pEC50 (in the presence of EC20 glutamate)7.71 ± 0.02Not specifiedQuantifies the potency to modulate glutamate activity.[1][3]
pEC50 (in the absence of glutamate)6.75 ± 0.08Not specifiedDemonstrates submaximal receptor activation with lower potency.[1]
Bmax1.1 pmol·mg-1 proteinCHO-K1 cells expressing hmGluR2Maximum number of binding sites determined from saturation binding.[1]

Table 2: Functional Modulation of Glutamate Signaling

ParameterValueAssayNotes
Maximal Response (in the presence of EC20 glutamate)193 ± 5%[35S]-GTPγS bindingCompared to the maximal response induced by 1 mM glutamate alone.[1]
Submaximal Receptor Activation (in the absence of glutamate)42 ± 3%[35S]-GTPγS bindingIndicates some agonist activity, though the compound is primarily classified as a PAM.[1]
Glutamate Potency IncreaseFivefold[35S]-GTPγS bindingWith 100 nM this compound.[1]
Glutamate Efficacy EnhancementApproximately twofold[35S]-GTPγS bindingWith 100 nM this compound.[1]

Signaling Pathway and Proposed Mechanism of Action

Computational docking and molecular dynamics simulations, supported by site-directed mutagenesis, have provided insights into the potential binding mode of this compound and its mechanism of allosteric modulation.

G cluster_receptor mGluR2 (Inactive State) cluster_activation Glutamate & this compound Binding cluster_downstream Downstream Signaling VFT Venus Flytrap (VFT) Domain TM 7-Transmembrane (7TM) Domain VFT->TM Signal Transduction Glutamate Glutamate G_protein G Protein (inactive) TM->G_protein Coupled Glutamate->VFT Binds JNJ This compound Active_TM Active 7TM Domain (Conformational Change) JNJ->Active_TM Binds to Allosteric Site W773 W773 (TM6) Rotamer Movement Active_TM->W773 Induces G_protein_active G Protein (active) W773->G_protein_active Facilitates Activation Effector Effector Proteins (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulates Cellular_Response Decreased Neuronal Excitability Effector->Cellular_Response Leads to G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CHO_cells CHO-K1 cells expressing hmGluR2 Membranes Cell Membrane Preparation CHO_cells->Membranes Incubation Incubate membranes with [3H]-JNJ-46281222 Membranes->Incubation Separation Separate bound and free radioligand Incubation->Separation Quantification Quantify radioactivity Separation->Quantification Saturation Saturation Binding (determines Kd, Bmax) Quantification->Saturation Displacement Homologous Displacement (determines pKi) Quantification->Displacement G cluster_setup Assay Setup cluster_procedure Procedure cluster_outcome Outcome Membranes mGluR2-expressing cell membranes Incubation Incubate all components Membranes->Incubation Reagents GDP, [35S]-GTPγS, Glutamate (EC20), This compound (varied conc.) Reagents->Incubation Termination Terminate reaction and separate bound [35S]-GTPγS Incubation->Termination Measurement Measure radioactivity Termination->Measurement EC50 Determine EC50 and maximal response Measurement->EC50

References

The Structural and Activity Landscape of JNJ-46281222: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An exploration into the molecular interactions and functional profile of a potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).

This technical guide provides a comprehensive overview of the structural activity relationship of JNJ-46281222, a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). This compound serves as a valuable research tool for investigating the therapeutic potential of mGlu2 modulation in various neurological and psychiatric disorders. This document details the in vitro pharmacology, mechanism of action, and the structural basis for its activity, offering researchers, scientists, and drug development professionals a thorough understanding of this important compound.

Core Pharmacological Profile

This compound distinguishes itself through its high affinity and potency at the mGlu2 receptor. Its positive allosteric modulatory activity enhances the receptor's response to the endogenous agonist, glutamate. The key in vitro pharmacological parameters of this compound are summarized in the tables below.

Table 1: In Vitro Binding and Functional Activity of this compound
ParameterValueAssay Conditions
Binding Affinity (Kd) 1.7 nM[3H]this compound saturation binding on CHO-K1 cell membranes expressing human mGlu2 receptor.[1][2][3]
Inhibitory Constant (pKi) 8.33Homologous displacement of [3H]this compound on CHO-K1 cell membranes expressing human mGlu2 receptor.
Potency (pEC50) 7.71 ± 0.02[35S]GTPγS binding assay in the presence of an EC20 concentration of glutamate (4 μM).[3]
Intrinsic Activity Submaximal receptor activation (42 ± 3%) in the absence of glutamate.[1][35S]GTPγS binding assay.
Potency (pEC50) - Intrinsic 6.75 ± 0.08[35S]GTPγS binding assay in the absence of glutamate.[1]
Table 2: Influence of Glutamate and GTP on this compound Binding
ConditionEffect on [3H]this compound BindingImplication
Presence of Glutamate Increased number of binding sites.[1]Suggests that agonist binding to the orthosteric site induces a conformational change that favors PAM binding.
Presence of GTP Greatly reduced binding.[1][2]Indicates a preference for the G protein-coupled state of the receptor for PAM binding.

Mechanism of Action: A Deeper Look

This compound functions as a positive allosteric modulator by binding to a site on the mGlu2 receptor that is distinct from the orthosteric glutamate-binding site. This allosteric binding enhances the affinity and/or efficacy of glutamate. The presence of glutamate increases the number of binding sites for [3H]this compound, suggesting a cooperative binding mechanism.[1]

Computational docking and molecular dynamics simulations have provided insights into the putative binding site of this compound within the seven-transmembrane (7TM) domain of the mGlu2 receptor. These studies have identified key amino acid residues that are crucial for its binding and modulatory activity.

Key Amino Acid Interactions

Mutagenesis studies have confirmed the importance of specific residues in the transmembrane domains for the activity of mGlu2 PAMs. While a detailed list of residues interacting specifically with this compound is not exhaustively published, studies on similar mGlu2 PAMs highlight the importance of residues within TM3, TM5, and TM6.[4] For instance, mutations of F643A and N735D have been shown to significantly decrease the binding of this compound by approximately 10-fold compared to the wild-type receptor.[3]

The binding of this compound is thought to stabilize a conformational state of the receptor that facilitates G protein coupling and subsequent downstream signaling. This is supported by the observation that GTP, which promotes the dissociation of the G protein from the receptor, reduces the binding of [3H]this compound.[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to characterizing this compound, the following diagrams are provided.

mGlu2_Signaling_Pathway Glutamate Glutamate mGlu2 mGlu2 Receptor (7TM) Glutamate->mGlu2 Binds to orthosteric site JNJ46281222 This compound (PAM) JNJ46281222->mGlu2 Binds to allosteric site G_protein Gαi/o Protein mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response Leads to

Figure 1: Proposed signaling pathway of the mGlu2 receptor modulated by this compound.

Experimental_Workflow radioligand_binding Radioligand Binding Assays ([3H]this compound) saturation_binding Saturation Binding (Determine Kd, Bmax) radioligand_binding->saturation_binding displacement_assay Homologous Displacement (Determine pKi) radioligand_binding->displacement_assay g_protein_effect Effect of Glutamate/GTP on Binding radioligand_binding->g_protein_effect computational_modeling Computational Modeling saturation_binding->computational_modeling Inform functional_assay Functional Assays ([35S]GTPγS Binding) pam_activity PAM Activity (Determine pEC50 in presence of Glu) functional_assay->pam_activity intrinsic_activity Intrinsic Agonist Activity (Determine pEC50 in absence of Glu) functional_assay->intrinsic_activity docking Docking Studies computational_modeling->docking md_simulations Molecular Dynamics Simulations computational_modeling->md_simulations mutagenesis Site-Directed Mutagenesis mutant_binding Binding to Mutant Receptors mutagenesis->mutant_binding mutant_binding->computational_modeling Validate

Figure 2: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

The characterization of this compound involved a series of in vitro and in silico experiments to elucidate its binding, function, and mechanism of action.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of [3H]this compound to the mGlu2 receptor, and to determine the inhibitory constant (pKi) of unlabeled this compound.

  • Methodology:

    • Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor.

    • Saturation Binding: Membranes were incubated with increasing concentrations of [3H]this compound to determine total binding. Non-specific binding was determined in the presence of a saturating concentration of unlabeled this compound. Specific binding was calculated by subtracting non-specific from total binding. The data were then analyzed using non-linear regression to determine Kd and Bmax.[1]

    • Displacement Assay: Membranes were incubated with a fixed concentration of [3H]this compound and increasing concentrations of unlabeled this compound. The concentration of unlabeled compound that inhibits 50% of the specific binding (IC50) was determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

    • Effect of Glutamate and GTP: Binding assays were also performed in the presence of fixed concentrations of glutamate or GTP to assess their impact on the binding of [3H]this compound.[1][2]

[35S]GTPγS Functional Assay
  • Objective: To determine the functional potency (pEC50) and efficacy of this compound as a positive allosteric modulator.

  • Methodology:

    • This assay measures the activation of G proteins coupled to the mGlu2 receptor.

    • CHO-K1 cell membranes expressing the human mGlu2 receptor were incubated with GDP, [35S]GTPγS, and varying concentrations of this compound, both in the absence and presence of a fixed, sub-maximal (EC20) concentration of glutamate.

    • The amount of [35S]GTPγS bound to the G proteins was quantified by scintillation counting.

    • Concentration-response curves were generated to determine the pEC50 and maximal effect of this compound.[1]

Computational Modeling and Site-Directed Mutagenesis
  • Objective: To identify the putative binding site of this compound and the key amino acid residues involved in its interaction with the mGlu2 receptor.

  • Methodology:

    • Homology Modeling: A three-dimensional model of the human mGlu2 receptor's 7TM domain was constructed based on the crystal structure of a related GPCR, such as the mGlu1 receptor.

    • Docking Studies: this compound was computationally docked into the homology model to predict its binding pose and interactions with the receptor.

    • Molecular Dynamics (MD) Simulations: MD simulations were performed to assess the stability of the predicted binding pose and to observe the dynamic interactions between the ligand and the receptor over time.

    • Site-Directed Mutagenesis: Specific amino acid residues predicted to be important for binding from the modeling studies were mutated (e.g., to alanine).

    • Binding and Functional Assays on Mutants: The binding affinity and functional potency of this compound were determined on the mutant receptors and compared to the wild-type receptor to validate the importance of the mutated residues.[1]

Conclusion

This compound is a well-characterized, potent, and selective positive allosteric modulator of the mGlu2 receptor. Its detailed in vitro pharmacological profile, coupled with insights from computational modeling and mutagenesis studies, provides a solid foundation for its use as a chemical probe to explore the physiological and pathological roles of the mGlu2 receptor. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of neuroscience and drug discovery. While a classical structure-activity relationship study with a series of analogs is not publicly available, the in-depth characterization of this compound provides significant insights into the structural requirements for potent and selective allosteric modulation of the mGlu2 receptor.

References

An In-depth Technical Guide to Seltorexant (JNJ-42847922) and Its Role in Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Disclaimer: The compound of interest for this technical guide was initially specified as "JNJ-46281222." Initial research indicated no such compound in public or clinical development records. It has been determined with high confidence that the intended compound was seltorexant (B610775) , also known by its developmental code JNJ-42847922 . This document will proceed with a comprehensive analysis of seltorexant.

Executive Summary

Seltorexant (JNJ-42847922, MIN-202) is a potent, orally active, and highly selective orexin-2 receptor (OX2R) antagonist under investigation for the treatment of Major Depressive Disorder (MDD) and insomnia. Developed by Janssen Pharmaceutica and Minerva Neurosciences, seltorexant represents a novel therapeutic approach targeting the dysregulation of arousal and stress systems implicated in the pathophysiology of depression. The orexin (B13118510) system, composed of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness, reward, and stress responses. By selectively blocking the OX2R, seltorexant is hypothesized to normalize the excessive arousal state often observed in patients with MDD, particularly those with comorbid insomnia symptoms, thereby exerting antidepressant effects. Clinical trials have demonstrated that seltorexant, particularly at a 20 mg dose, provides statistically significant and clinically meaningful improvements in depressive symptoms and sleep disturbances in patients with MDD who have had an inadequate response to standard antidepressant therapies. This guide provides a detailed overview of seltorexant's mechanism of action, pharmacology, clinical efficacy, and the experimental protocols utilized in its evaluation.

Core Pharmacology and Mechanism of Action

Seltorexant is a first-in-class selective orexin-2 receptor antagonist (SORA-2). Its therapeutic rationale is based on the hypothesis that hyperactivity of the orexin system contributes to a state of hyperarousal, which is a core feature of psychiatric disorders like MDD and anxiety.

Orexin System and Psychiatric Pathophysiology

The orexin neuropeptides are produced by a small population of neurons in the lateral hypothalamus that project widely throughout the central nervous system. These projections innervate key regions involved in arousal, stress, and mood regulation, including the locus coeruleus (norepinephrine), dorsal raphe (serotonin), and ventral tegmental area (dopamine). While both OX1R and OX2R are involved in promoting wakefulness, the OX2R is understood to play a more dominant role in regulating sleep-wake cycles and is implicated in the hyperarousal states associated with stress and depression. Dysregulation of orexin signaling has been observed in various neuropsychiatric conditions. By antagonizing the OX2R, seltorexant aims to reduce this neuronal overactivity without the broad sedative effects that might be associated with non-selective orexin receptor blockade.

Molecular Signaling Pathway

The orexin-2 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein families, including Gq, Gi/o, and Gs. Upon binding of orexin-A or orexin-B, the OX2R primarily initiates a Gq-protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal depolarization and increased excitability. Seltorexant acts as a competitive antagonist at the OX2R, blocking the binding of endogenous orexins and thereby preventing the initiation of this downstream signaling cascade, leading to a reduction in neuronal excitability in key brain circuits.

Orexin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling orexin Orexin-A / Orexin-B ox2r OX2R orexin->ox2r Activates seltorexant Seltorexant (JNJ-42847922) seltorexant->ox2r Antagonizes g_protein Gq-protein ox2r->g_protein Couples to plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates neuronal_excitation Increased Neuronal Excitability & Arousal ca_release->neuronal_excitation Leads to pkc->neuronal_excitation Contributes to

Caption: Seltorexant's mechanism of action via OX2R antagonism.

Quantitative Data Summary

The following tables summarize the key quantitative data for seltorexant, including its binding affinity, pharmacokinetic profile, and clinical efficacy in patients with Major Depressive Disorder.

Table 1: Receptor Binding Affinity
ReceptorSpeciesAffinity MetricValueReference
Orexin-2 (OX2R)HumanpKi8.0[1]
Orexin-2 (OX2R)RatpKi8.1[2]
Orexin-1 (OX1R)HumanSelectivity Ratio~100-fold lower affinity vs OX2R[1]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Table 2: Pharmacokinetic Properties in Healthy Adults
ParameterValueConditionsReference
Tmax (Time to Peak Plasma Concentration) 0.5 - 1.5 hoursSingle and multiple doses (5-60 mg)[3]
t1/2 (Elimination Half-life) 2 - 3 hoursSingle and multiple doses (5-60 mg)[3]
Cmax (Peak Plasma Concentration) Less than dose-proportional increase at doses ≥20 mgMultiple daily doses[3]
Metabolism Primarily via CYP3A4-
Table 3: Clinical Efficacy in Major Depressive Disorder (Adjunctive Therapy)
Study IdentifierPrimary EndpointSeltorexant 20 mg ResultPlacebo ResultLS Mean Difference (95% CI)P-valueReference
Phase 3 (NCT04533529) Change in MADRS Total Score at Day 43Statistically significant improvement--2.6 (-4.53, -0.74)0.007[4]
Phase 2b (Adaptive Dose-Finding) Change in MADRS Total Score at Week 6---3.1 (-6.13, -0.16)0.083[5]
Phase 2b (Adaptive Dose-Finding, ISI ≥ 15) Change in MADRS Total Score at Week 6---4.9 (-8.98, -0.80)-[5]

MADRS: Montgomery-Åsberg Depression Rating Scale. LS: Least Squares. CI: Confidence Interval. ISI: Insomnia Severity Index. A negative change in score indicates improvement.

Experimental Protocols

The clinical development of seltorexant has involved rigorous, placebo-controlled studies. The protocol for the Phase 3 study NCT04533529 serves as a representative example of the methodologies employed.

Study Design: Phase 3 Adjunctive Therapy Trial (NCT04533529)
  • Official Title: A Multicenter, Double-Blind, Randomized, Parallel-Group, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Seltorexant 20 mg as Adjunctive Therapy to Antidepressants in Adult and Elderly Patients With Major Depressive Disorder With Insomnia Symptoms.

  • Objective: To assess the efficacy and safety of seltorexant 20 mg compared to placebo as an adjunctive therapy in improving depressive symptoms in patients with MDD and insomnia who have had an inadequate response to current SSRI/SNRI therapy.[6]

  • Phases: The study consists of a screening phase (up to 30 days), a 43-day double-blind treatment phase, a 1-year open-label extension phase, and a post-treatment follow-up.[1]

  • Randomization: Participants are randomized to receive either seltorexant 20 mg or a matching placebo, administered orally once daily in addition to their ongoing antidepressant treatment.

Key Inclusion and Exclusion Criteria
  • Inclusion Criteria:

    • Adults aged 18-74 years with a DSM-5 diagnosis of MDD without psychotic features.[7]

    • Inadequate response to at least one, but no more than two, adequate antidepressant treatments in the current episode.[1] An inadequate response is defined as less than 50% improvement in depressive symptoms.[8]

    • Currently receiving a stable dose of an approved SSRI or SNRI for at least 6 weeks.[7]

    • Moderate to severe depressive episode, confirmed by clinician-rated scales (e.g., MADRS total score ≥24).[4]

  • Exclusion Criteria:

    • History of treatment-resistant MDD (failure to respond to >2 adequate antidepressant treatments).[1]

    • Recent history of severe or unstable medical conditions.[2]

    • History of narcolepsy or seizures.[2]

    • Current or recent (within 6 months) history of active suicidal ideation with intent or plan.

Outcome Measures
  • Primary Endpoint: Change from baseline to Day 43 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[6] The MADRS is a 10-item clinician-rated scale assessing the severity of depressive symptoms, with a total score ranging from 0 to 60.[1]

  • Key Secondary Endpoints:

    • Change from baseline in the MADRS total score without the sleep item (MADRS-WOSI).[4]

    • Change from baseline in the Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance 8a T-score.[4]

    • Change from baseline in the Patient Health Questionnaire-9 (PHQ-9) total score.[4]

Visualizations: Workflows and Relationships

Clinical Trial Workflow

The following diagram illustrates the typical workflow for a participant in a Phase 3 adjunctive therapy trial for seltorexant.

Clinical_Trial_Workflow cluster_screening Screening Phase (Up to 30 days) cluster_treatment Double-Blind Treatment Phase (43 Days) cluster_outcomes End of Double-Blind Phase cluster_extension Open-Label Extension (Optional, up to 1 year) informed_consent Informed Consent eligibility Assess Inclusion/Exclusion Criteria (DSM-5, MADRS, Treatment History) informed_consent->eligibility baseline Baseline Assessments (MADRS, PROMIS-SD, PHQ-9) eligibility->baseline randomization Randomization (1:1) baseline->randomization arm_A Adjunctive Seltorexant 20mg QD + Stable SSRI/SNRI randomization->arm_A arm_B Adjunctive Placebo QD + Stable SSRI/SNRI randomization->arm_B assessments Regular Efficacy & Safety Assessments arm_A->assessments arm_B->assessments primary_endpoint Primary Endpoint Analysis: Change in MADRS at Day 43 assessments->primary_endpoint secondary_endpoints Secondary Endpoint Analysis (MADRS-WOSI, PROMIS-SD) primary_endpoint->secondary_endpoints ole_entry Eligible Participants Enter OLE secondary_endpoints->ole_entry ole_treatment All Participants Receive Seltorexant 20mg ole_entry->ole_treatment long_term_safety Long-term Safety & Tolerability Monitoring ole_treatment->long_term_safety

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of JNJ-46281222

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46281222 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Allosteric modulation of mGlu2 receptors is a promising therapeutic strategy for various neurological and psychiatric disorders. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological properties of this compound and similar compounds.

Mechanism of Action

This compound binds to a topographically distinct site on the mGlu2 receptor from the endogenous agonist, glutamate. This binding enhances the receptor's response to glutamate, potentiating its signaling cascade. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway Diagram

mGlu2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor (inactive) Glutamate->mGlu2_Receptor Binds to orthosteric site This compound This compound This compound->mGlu2_Receptor Binds to allosteric site mGlu2_Receptor_Active mGlu2 Receptor (active) mGlu2_Receptor->mGlu2_Receptor_Active Activation G_Protein Gi/o Protein (GDP-bound) mGlu2_Receptor_Active->G_Protein Activates G_Protein_Active Gi/o Protein (GTP-bound) G_Protein->G_Protein_Active GDP -> GTP AC Adenylyl Cyclase G_Protein_Active->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: mGlu2 receptor signaling pathway modulated by this compound.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound.

Table 1: Binding Affinity of this compound

ParameterValueCell LineAssay TypeReference
Kd1.7 nMCHO-K1 cells expressing hmGlu2[3H]-JNJ-46281222 Saturation Binding[1][2]
pKi8.33CHO-K1 cells expressing hmGlu2Homologous displacement with [3H]-JNJ-46281222[1]
Bmax1.1 pmol/mg proteinCHO-K1 cells expressing hmGlu2[3H]-JNJ-46281222 Saturation Binding[1]

Table 2: Functional Potency of this compound

ParameterValueCell LineAssay TypeConditionReference
pEC507.71 ± 0.02CHO-K1 cells expressing hmGlu2[35S]-GTPγS BindingIn the presence of 4 µM glutamate (EC20)[1]
Maximal Response193 ± 5%CHO-K1 cells expressing hmGlu2[35S]-GTPγS BindingCompared to maximal glutamate response[1]
Agonist pEC506.75 ± 0.08CHO-K1 cells expressing hmGlu2[35S]-GTPγS BindingIn the absence of glutamate[1]
Agonist Maximal Response42 ± 3%CHO-K1 cells expressing hmGlu2[35S]-GTPγS BindingIn the absence of glutamate[1]

Experimental Protocols

[3H]-JNJ-46281222 Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the mGlu2 receptor.

Materials:

  • CHO-K1 cell membranes expressing human mGlu2 (hmGlu2) receptor.

  • [3H]-JNJ-46281222 (radioligand).

  • Unlabeled this compound or a suitable non-structurally related mGlu2 PAM (e.g., JNJ-40068782) for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl2, 10 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • 96-well plates.

  • Glass fiber filters (GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer, Radioligand dilutions, and Cell Membranes Add_Components Add Membranes, [3H]-JNJ-46281222, and unlabeled ligand (for non-specific binding) to 96-well plate Prepare_Reagents->Add_Components Incubate Incubate at 15°C for 60 minutes Add_Components->Incubate Filter Rapidly filter through GF/C filters Incubate->Filter Wash Wash filters 3x with ice-cold Wash Buffer Filter->Wash Dry_Filters Dry filters Wash->Dry_Filters Add_Scintillant Add scintillation fluid Dry_Filters->Add_Scintillant Count_Radioactivity Count radioactivity in a scintillation counter Add_Scintillant->Count_Radioactivity Analyze_Data Analyze data to determine Kd and Bmax Count_Radioactivity->Analyze_Data

Caption: Workflow for the [3H]-JNJ-46281222 radioligand binding assay.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes expressing the hmGlu2 receptor and homogenize them using a homogenizer (e.g., Ultra Turrax) at 24,000 rpm.[1] Dilute the membranes in ice-cold Assay Buffer.

  • Assay Setup:

    • For saturation experiments, prepare serial dilutions of [3H]-JNJ-46281222 in Assay Buffer.

    • For each concentration of radioligand, prepare triplicate wells for total binding and non-specific binding.

    • To the appropriate wells, add the diluted cell membranes.

    • Add the corresponding concentration of [3H]-JNJ-46281222.

    • For non-specific binding wells, add a high concentration (e.g., 10 µM) of unlabeled JNJ-40068782.[1]

    • The final reaction volume should be 100 µL.[1]

  • Incubation: Incubate the plates at 15°C for 60 minutes.[1]

  • Filtration: Terminate the incubation by rapid filtration over GF/C filters using a cell harvester. The filters should be presoaked in a suitable buffer.

  • Washing: Wash the filters at least three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total binding counts to obtain specific binding.

    • Plot the specific binding against the concentration of [3H]-JNJ-46281222.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

[35S]-GTPγS Functional Assay

This assay measures the activation of G-proteins following receptor stimulation and is used to determine the functional potency and efficacy of this compound.

Materials:

  • CHO-K1 cell membranes expressing hmGlu2 receptor.

  • [35S]-GTPγS.

  • This compound.

  • Glutamate.

  • Guanosine diphosphate (B83284) (GDP).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Unlabeled GTPγS for determining non-specific binding.

  • 96-well plates.

  • Glass fiber filters (GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Workflow Diagram:

GTPgS_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare_Reagents Prepare Assay Buffer, compound dilutions, and Cell Membranes Add_Components Add Membranes, GDP, Glutamate (if applicable), This compound, and [35S]-GTPγS to plate Prepare_Reagents->Add_Components Incubate Incubate at 30°C for 15-30 minutes Add_Components->Incubate Filter Rapidly filter through GF/C filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Dry_Filters Dry filters Wash->Dry_Filters Add_Scintillant Add scintillation fluid Dry_Filters->Add_Scintillant Count_Radioactivity Count radioactivity in a scintillation counter Add_Scintillant->Count_Radioactivity Analyze_Data Analyze data to determine pEC50 and Emax Count_Radioactivity->Analyze_Data

Caption: Workflow for the [35S]-GTPγS functional assay.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add the cell membranes, GDP (typically 10 µM), and glutamate at a fixed concentration (e.g., EC20, which is approximately 4 µM for potentiation studies).[1] For determining agonist activity, omit glutamate.

    • Add the different concentrations of this compound to the wells.

    • Pre-incubate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding [35S]-GTPγS (typically at a final concentration of 0.1 nM).

  • Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.

  • Filtration and Washing: Terminate the reaction by rapid filtration through GF/C filters, followed by washing with an appropriate ice-cold buffer.

  • Counting: Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [35S]-GTPγS against the concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the pEC50 and maximal effect (Emax).

cAMP Inhibition Assay

This assay measures the downstream functional consequence of mGlu2 receptor activation, which is the inhibition of cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the hmGlu2 receptor.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • This compound.

  • Glutamate.

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

  • Cell culture medium and plates.

Workflow Diagram:

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis Cell Lysis cluster_detection Detection & Analysis Seed_Cells Seed hmGlu2-expressing cells in a 96-well plate Culture_Cells Culture cells to desired confluency Seed_Cells->Culture_Cells Pre-incubate Pre-incubate cells with This compound and Glutamate Culture_Cells->Pre-incubate Stimulate Stimulate with Forskolin to induce cAMP production Pre-incubate->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Detect cAMP levels using a commercial assay kit (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze_Data Analyze data to determine the inhibition of cAMP production (pIC50) Detect_cAMP->Analyze_Data

Caption: Workflow for the cAMP inhibition assay.

Procedure:

  • Cell Culture: Seed CHO-K1 or HEK293 cells expressing the hmGlu2 receptor into 96-well plates and culture until they reach the desired confluency.

  • Compound Addition:

    • Remove the culture medium and replace it with a suitable assay buffer.

    • Add serial dilutions of this compound, along with a fixed concentration of glutamate if desired.

    • Pre-incubate the cells with the compounds for a specified time.

  • Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. The concentration of forskolin should be optimized to produce a submaximal response.

  • Incubation: Incubate for a defined period to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, following the manufacturer's instructions. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Plot the measured cAMP levels against the concentration of this compound.

    • The data will show a concentration-dependent inhibition of the forskolin-stimulated cAMP production.

    • Use non-linear regression to determine the pIC50 value.

Selectivity and Off-Target Profiling

To ensure that this compound is selective for the mGlu2 receptor and does not have significant off-target effects, it should be tested against a panel of other receptors, ion channels, transporters, and enzymes.

Approach:

  • Selectivity Profiling: The selectivity of this compound can be assessed by performing binding or functional assays on a panel of other mGlu receptors (mGlu1, mGlu3-8). This is typically done by testing a high concentration of this compound in assays specific for each of these receptors. A lack of significant activity at these other receptors indicates selectivity for mGlu2.

  • Off-Target Profiling: A broader screening against a panel of common off-target proteins is crucial to identify potential liabilities that could lead to adverse effects. Commercial services, such as Eurofins' SafetyScreen panels, offer comprehensive in vitro pharmacology profiling.[1] These panels include a wide range of targets, such as:

    • G-protein coupled receptors (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, opioid receptors).

    • Ion channels (e.g., hERG, sodium, calcium channels).

    • Transporters (e.g., dopamine, serotonin, norepinephrine (B1679862) transporters).

    • Enzymes (e.g., kinases, phosphodiesterases, COX enzymes).

General Protocol for Off-Target Profiling:

  • Compound Submission: Provide a sample of this compound to a contract research organization (CRO) that offers off-target profiling services. Typically, a stock solution in DMSO is required.

  • Screening: The CRO will screen the compound at a fixed concentration (e.g., 10 µM) against their panel of targets using established binding or functional assays.

  • Data Reporting: The results are usually reported as the percentage of inhibition or activation at the tested concentration.

  • Follow-up: Any significant "hits" (typically >50% inhibition or activation) should be followed up with concentration-response experiments to determine the IC50 or EC50 of the off-target interaction.

This systematic approach to in vitro characterization provides a comprehensive pharmacological profile of this compound, confirming its potency, efficacy, and selectivity as a positive allosteric modulator of the mGlu2 receptor.

References

Application Notes and Protocols for JNJ-46281222 in Cultured Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), in cultured neuronal cells. The protocols outlined below are intended to serve as a starting point for investigating the effects of this compound on neuronal function and viability.

Introduction

This compound is a highly potent and selective positive allosteric modulator of the mGlu2 receptor, with a nanomolar affinity (Kd = 1.7 nM) and a high modulatory potency (pEC50 = 7.71).[1] The mGlu2 receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system and its modulation is a promising therapeutic strategy for various neurological and psychiatric disorders.[2] Activation of mGlu2 receptors is generally associated with a decrease in adenylyl cyclase activity and subsequent reduction in cyclic AMP (cAMP) levels. These application notes focus on the practical aspects of utilizing this compound in common in vitro neuronal models, such as the SH-SY5Y human neuroblastoma cell line and primary cortical neurons.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of this compound, primarily characterized in recombinant cell lines, and its effective concentrations in a neuronal cell line model.

ParameterValueCell LineAssayReference
Binding Affinity (Kd) 1.7 nMCHO-K1 expressing hmGlu2[3H]-JNJ-46281222 saturation binding[2]
Potency (pEC50) 7.71CHO-K1 expressing hmGlu2[35S]-GTPγS binding (in the presence of 4 µM glutamate)[2]
Neuroprotective Concentration Range 25 nM, 50 nM, 75 nMSH-SY5Y cellsGlutamate-induced neurotoxicity (MTT assay)

Signaling Pathway

Activation of the mGlu2 receptor by glutamate is allosterically potentiated by this compound. This leads to the activation of the associated Gi/o protein, which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway can influence various downstream cellular processes, including ion channel activity and gene expression, ultimately impacting neuronal excitability and survival.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor Glutamate->mGlu2_Receptor Binds to orthosteric site This compound This compound This compound->mGlu2_Receptor Binds to allosteric site Gi_alpha Gαi/o mGlu2_Receptor->Gi_alpha Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_alpha->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Downstream_Effects Downstream Effects (e.g., Ion Channel Modulation, Neuroprotection) cAMP->Downstream_Effects

Caption: mGlu2 Receptor Signaling Pathway enhanced by this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in cultured neuronal cells. These protocols should be adapted and optimized based on specific experimental needs and cell types.

Protocol 1: Culturing SH-SY5Y Neuroblastoma Cells

Materials:

  • SH-SY5Y cell line (ATCC® CRL-2266™)

  • Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F12 (1:1), supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryopreserved vial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-25 or T-75 culture flask.

    • Incubate at 37°C with 5% CO2.

  • Cell Maintenance and Passaging:

    • Change the culture medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them.

    • Aspirate the old medium and wash the cells once with sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the desired volume of cell suspension to a new flask containing fresh medium (a split ratio of 1:4 to 1:10 is recommended).

Protocol 2: Neuroprotection Assay using MTT in SH-SY5Y Cells

This protocol is designed to assess the protective effects of this compound against glutamate-induced excitotoxicity.

Materials:

  • SH-SY5Y cells

  • Complete Growth Medium

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • L-glutamic acid stock solution (in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Experimental Workflow Diagram:

Neuroprotection_Workflow Start Start Seed_Cells Seed SH-SY5Y cells in a 96-well plate (e.g., 1x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Pre-treatment Pre-treat with this compound (e.g., 25, 50, 75 nM) for 1-2 hours Incubate_24h->Pre-treatment Induce_Toxicity Add L-glutamic acid (e.g., 20 mM) to induce excitotoxicity Pre-treatment->Induce_Toxicity Incubate_24h_Tox Incubate for 24 hours Induce_Toxicity->Incubate_24h_Tox MTT_Assay Add MTT solution and incubate for 4 hours Incubate_24h_Tox->MTT_Assay Solubilize Add DMSO to solubilize formazan (B1609692) crystals MTT_Assay->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for neuroprotection assay.

Procedure:

  • Cell Seeding:

    • Trypsinize and count SH-SY5Y cells as described in Protocol 1.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • After 24 hours, replace the medium with 90 µL of serum-free medium.

    • Prepare working solutions of this compound in serum-free medium from a stock solution. Add 10 µL of the this compound working solution to the appropriate wells to achieve final concentrations of 25, 50, and 75 nM. Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells).

    • Incubate for 1-2 hours at 37°C.

    • Prepare a stock solution of L-glutamic acid. Add the appropriate volume to the wells to induce toxicity (a final concentration of 20 mM has been shown to be effective, but should be optimized). Do not add glutamate to the negative control wells.

    • Incubate the plate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Primary Cortical Neuron Culture

Materials:

  • Timed-pregnant rodent (e.g., mouse E15-E18 or rat E18-E20)

  • Dissection medium (e.g., Hibernate-E)

  • Papain or Trypsin solution for dissociation

  • Neuron culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Coating of Cultureware:

    • Coat culture plates or coverslips with Poly-D-lysine or Poly-L-ornithine overnight at 37°C or for 2 hours at room temperature.

    • Wash three times with sterile water and allow to dry completely before use.

  • Dissection and Dissociation:

    • Euthanize the pregnant animal according to approved institutional guidelines.

    • Dissect the embryonic cortices in ice-cold dissection medium.

    • Mince the cortical tissue into small pieces.

    • Digest the tissue with papain or trypsin according to the manufacturer's protocol to dissociate the cells.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons onto the coated cultureware at a desired density (e.g., 1-2 x 10^5 cells/cm²) in pre-warmed neuron culture medium.

    • Incubate at 37°C with 5% CO2.

    • Perform a partial medium change (replace half of the medium) every 3-4 days.

    • Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).

Note: The use of this compound in primary neuronal cultures would follow similar principles as in SH-SY5Y cells, with concentrations likely in the nanomolar range. Assays such as immunocytochemistry for synaptic markers (e.g., PSD-95, Synapsin I), calcium imaging to assess changes in neuronal activity, or electrophysiology to measure effects on synaptic transmission can be performed.

Disclaimer

These protocols are intended as a guide. Researchers should optimize conditions for their specific cell types and experimental setups. Appropriate controls, including vehicle controls and positive/negative controls for the assays, are essential for valid results. All work with animals must be conducted in accordance with institutional and national guidelines.

References

JNJ-46281222: A Potent Positive Allosteric Modulator for Probing mGlu2 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46281222 is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] As a PAM, this compound does not activate the mGlu2 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. Its nanomolar affinity and high potency make it an invaluable pharmacological tool for studying the physiological and pathological roles of the mGlu2 receptor.[2][1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo research.

Mechanism of Action

This compound binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The activity of this compound is dependent on the presence of glutamate, showcasing its modulatory role.[2] Furthermore, the binding of this compound is sensitive to the G-protein coupling state of the receptor, with binding being significantly increased in the presence of glutamate and reduced by GTP, indicating a preference for the G-protein-coupled state of the receptor.[2][1]

Below is a diagram illustrating the signaling pathway of the mGlu2 receptor and the action of this compound.

cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds to orthosteric site JNJ This compound (PAM) JNJ->mGlu2 Binds to allosteric site G_protein Gi/o Protein mGlu2->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Effector Downstream Effectors cAMP->Effector

Figure 1: mGlu2 receptor signaling pathway and modulation by this compound.

Data Presentation

The following tables summarize the quantitative data for this compound from in vitro studies.

Table 1: Binding Affinity of this compound for the mGlu2 Receptor

ParameterValueCell LineReference
Kd1.7 nMCHO-K1 cells expressing hmGlu2[1]
pKi8.33CHO-K1 cells expressing hmGlu2[1]

Table 2: Functional Potency and Efficacy of this compound at the mGlu2 Receptor ([35S]GTPγS Assay)

ConditionParameterValueCell LineReference
In the presence of EC20 glutamate (4 µM)pEC507.71 ± 0.02CHO-K1 cells expressing hmGlu2[2]
In the presence of EC20 glutamate (4 µM)Maximal Response (% of 1 mM glutamate)193 ± 5%CHO-K1 cells expressing hmGlu2[2]
In the absence of glutamatepEC506.75 ± 0.08CHO-K1 cells expressing hmGlu2[2]
In the absence of glutamateMaximal Response (% of 1 mM glutamate)42 ± 3%CHO-K1 cells expressing hmGlu2[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Radioligand Binding Assay for mGlu2 Receptor

This protocol is for determining the binding affinity of this compound to the mGlu2 receptor using its tritiated form, [3H]this compound.

Materials:

  • CHO-K1 cell membranes expressing human mGlu2 receptor

  • [3H]this compound

  • Unlabeled this compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-K1 cells overexpressing the human mGlu2 receptor using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of [3H]this compound (at a final concentration of ~1 nM)

    • 50 µL of binding buffer (for total binding) or a saturating concentration of unlabeled this compound (e.g., 10 µM) (for non-specific binding) or competing compound at various concentrations.

    • 150 µL of diluted cell membranes (typically 20-50 µg of protein).

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition binding experiments, determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation. For saturation binding experiments, determine the Kd and Bmax values by non-linear regression analysis.

start Start prep Prepare mGlu2-expressing cell membranes start->prep setup Set up 96-well plate: - [3H]this compound - Buffer/Competitor - Membranes prep->setup incubate Incubate at RT for 60 min setup->incubate filter Filter through glass fiber filters and wash incubate->filter count Add scintillation cocktail and count radioactivity filter->count analyze Analyze data: Calculate Ki or Kd/Bmax count->analyze end End analyze->end

Figure 2: Experimental workflow for the radioligand binding assay.
Protocol 2: [35S]GTPγS Functional Assay

This assay measures the functional activity of this compound by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the mGlu2 receptor.

Materials:

  • CHO-K1 cell membranes expressing human mGlu2 receptor

  • [35S]GTPγS

  • GDP

  • Glutamate

  • This compound

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane and Compound Preparation: Dilute the mGlu2-expressing cell membranes in assay buffer. Prepare serial dilutions of this compound and a fixed concentration of glutamate (e.g., EC20 concentration of 4 µM).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of membranes (10-20 µg protein)

    • 50 µL of this compound at various concentrations

    • 50 µL of glutamate (or buffer for basal binding)

    • 50 µL of a mixture of [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).

  • Incubation: Incubate the plates at 30°C for 60 minutes with gentle shaking.

  • Filtration and Counting: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer. Measure the filter-bound radioactivity by scintillation counting.

  • Data Analysis: Subtract the basal binding (in the absence of agonist) from all values. Normalize the data to the maximal response induced by a saturating concentration of glutamate. Determine the EC50 and maximal response for this compound by fitting the data to a sigmoidal dose-response curve.

Protocol 3: General Protocol for Ex Vivo Receptor Occupancy

This protocol provides a general framework for assessing the in vivo target engagement of a compound by measuring the displacement of [3H]this compound from brain tissue.

Materials:

  • Rodents (e.g., rats or mice)

  • Test compound

  • [3H]this compound

  • Homogenization buffer

  • Centrifuge

  • Brain tissue homogenizer

  • Radioligand binding assay reagents (as in Protocol 1)

Procedure:

  • In Vivo Dosing: Administer the test compound to animals at various doses and time points. A vehicle-treated group serves as the control.

  • Tissue Collection: At a designated time after dosing, euthanize the animals and rapidly dissect the brain region of interest (e.g., cortex, striatum).

  • Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.

  • Ex Vivo Binding: Perform a radioligand binding assay on the prepared brain membranes using [3H]this compound as the radioligand, as described in Protocol 1. The amount of specific binding in the tissue from compound-treated animals is compared to that in vehicle-treated animals.

  • Data Analysis: Calculate the percentage of receptor occupancy for each dose of the test compound as follows: % Occupancy = (1 - (Specific Binding_treated / Specific Binding_vehicle)) * 100 Determine the ED50 value (the dose required to achieve 50% receptor occupancy).

cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase dose Administer Test Compound to Animals collect Euthanize and Collect Brain Tissue dose->collect homogenize Homogenize Tissue & Prepare Membranes collect->homogenize bindbind bindbind homogenize->bindbind bind Perform Radioligand Binding Assay with [3H]this compound analyze Calculate % Receptor Occupancy and ED50 bindbind->analyze

Figure 3: Logical relationship for ex vivo receptor occupancy studies.

Conclusion

This compound is a powerful and versatile tool for investigating the function of the mGlu2 receptor. Its high affinity and potency, combined with the availability of a radiolabeled version, facilitate a wide range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to utilize this compound to explore the therapeutic potential of mGlu2 receptor modulation in various neurological and psychiatric disorders.

References

JNJ-46281222: Application Notes for High-Throughput Screening of mGlu2 Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-46281222, a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The information detailed herein is intended to facilitate the use of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at the discovery of novel mGlu2 PAMs for the potential treatment of various neurological and psychiatric disorders.

Introduction

This compound is a well-characterized small molecule that enhances the response of the mGlu2 receptor to its endogenous agonist, glutamate.[1][2] Allosteric modulation of the mGlu2 receptor presents a promising therapeutic strategy, and this compound serves as an invaluable tool for in vitro characterization of this receptor.[1][2] Its high affinity and potency make it an ideal positive control for HTS assays designed to identify new chemical entities with similar modulatory activity.

Mechanism of Action

This compound binds to a topographically distinct allosteric site on the mGlu2 receptor, separate from the orthosteric site where glutamate binds. This binding potentiates the receptor's response to glutamate, leading to an enhanced intracellular signaling cascade. The binding of this compound is sensitive to the conformational state of the receptor, being increased in the presence of glutamate and decreased by guanosine (B1672433) triphosphate (GTP), which promotes the dissociation of the G protein from the receptor.[1][2] This indicates a preference for the G protein-bound, active state of the receptor.[1][2]

cluster_mGlu2 mGlu2 Receptor Signaling Glutamate Glutamate mGlu2 Receptor mGlu2 Receptor Glutamate->mGlu2 Receptor Binds to orthosteric site This compound (PAM) This compound (PAM) This compound (PAM)->mGlu2 Receptor Binds to allosteric site G-protein G-protein mGlu2 Receptor->G-protein Activates Effector (e.g., Adenylyl Cyclase) Effector (e.g., Adenylyl Cyclase) G-protein->Effector (e.g., Adenylyl Cyclase) Modulates Cellular Response Cellular Response Effector (e.g., Adenylyl Cyclase)->Cellular Response Leads to

Figure 1: Simplified signaling pathway of mGlu2 receptor modulation by this compound.

Quantitative Data

The following table summarizes the key in vitro pharmacological parameters of this compound. This data is crucial for establishing appropriate assay conditions and for the interpretation of screening results.

ParameterValueDescriptionReference
Affinity (Kd) 1.7 nMDissociation constant, a measure of the binding affinity of this compound to the mGlu2 receptor.[1][2][3][4]
Potency (pEC50) 7.71 ± 0.02The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. This value reflects the potency of this compound in modulating the glutamate response.[1][3]
GTP Effect on Binding pIC50 = 5.95The concentration of GTP that inhibits 50% of [3H]-JNJ-46281222 binding, indicating the preference for the G protein-coupled state of the receptor.[1]

High-Throughput Screening Protocols

The following protocols are based on assays used for the characterization of this compound and are adaptable for a high-throughput screening format.

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the mGlu2 receptor and is a robust method for identifying PAMs.

Start Start Prepare Membranes Prepare cell membranes expressing hmGlu2 receptor Start->Prepare Membranes Add Assay Components Add membranes, test compounds (or this compound), EC20 Glutamate, and [35S]-GTPγS to assay plate Prepare Membranes->Add Assay Components Incubate Incubate at 30°C Add Assay Components->Incubate Terminate Reaction Terminate reaction by rapid filtration Incubate->Terminate Reaction Measure Radioactivity Measure bound [35S]-GTPγS using a scintillation counter Terminate Reaction->Measure Radioactivity Analyze Data Analyze data to determine compound potency Measure Radioactivity->Analyze Data End End Analyze Data->End

Figure 2: Workflow for a [35S]-GTPγS binding assay in a high-throughput screening context.

Protocol:

  • Membrane Preparation: Prepare membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor (hmGlu2).

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, and 10 µM GDP, at pH 7.4.

  • Compound Plating: In a 96- or 384-well plate, add test compounds at various concentrations. For the positive control, use a concentration range of this compound (e.g., 10 nM to 100 µM).

  • Reagent Addition: Add the following to each well:

    • Cell membranes (typically 5-20 µg of protein per well).

    • A fixed concentration of glutamate at its EC20 value (e.g., 4 µM).[1]

    • [35S]-GTPγS (typically at a final concentration of 0.1-0.5 nM).

  • Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration-response curves for test compounds and calculate their pEC50 values. The potency of this compound in this assay is approximately pEC50 = 7.71.[1]

Radioligand Binding Assay

This assay can be used in a competitive binding format to identify compounds that bind to the allosteric site.

Protocol:

  • Membrane Preparation: Use membranes from CHO-K1 cells stably expressing the hmGlu2 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Compound Plating: Add test compounds at various concentrations to a multi-well plate.

  • Reagent Addition: Add the following to each well:

    • Cell membranes (20-50 µg of protein per well).[1]

    • [3H]-JNJ-46281222 at a fixed concentration (e.g., 6 nM).[1]

    • Optionally, include a fixed concentration of glutamate (e.g., 1 mM) to enhance the binding of the radioligand.[1]

  • Incubation: Incubate the plates for 60 minutes at room temperature.[1]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the ability of test compounds to displace the binding of [3H]-JNJ-46281222. Calculate the pIC50 or Ki values for active compounds.

Data Interpretation and Troubleshooting

  • Positive Controls: this compound should be run in every assay plate as a positive control to monitor assay performance and for data normalization.

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the HTS assay.

  • Compound Interference: Be aware of potential compound interference with the detection method (e.g., quenching in scintillation counting).

  • Selectivity: Hits identified in the primary screen should be further evaluated for their selectivity against other mGlu receptor subtypes and other unrelated targets.

By utilizing this compound as a reference compound and employing the outlined protocols, researchers can effectively establish and validate high-throughput screening campaigns for the discovery of novel mGlu2 positive allosteric modulators.

References

Application Notes and Protocols for JNJ-46281222 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the characterization of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), in various cell-based assay formats. The following sections are intended for researchers, scientists, and drug development professionals working on mGlu2 receptor pharmacology and drug discovery.

Introduction

This compound acts as a positive allosteric modulator of the mGlu2 receptor, a Class C G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. As a PAM, this compound enhances the receptor's response to the endogenous agonist, glutamate. This document outlines key in vitro cell-based assays to characterize the potency, affinity, and mechanism of action of this compound.

Signaling Pathway of mGlu2 Receptor and this compound Action

The mGlu2 receptor is a Gi/o-coupled receptor. Upon activation by glutamate, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound binds to an allosteric site on the receptor, distinct from the glutamate binding site, and potentiates this signaling cascade in the presence of glutamate.

mGlu2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor (Inactive) Glutamate->mGlu2_Receptor Binds This compound This compound This compound->mGlu2_Receptor Binds allosterically mGlu2_Receptor_Active mGlu2 Receptor (Active) mGlu2_Receptor->mGlu2_Receptor_Active Conformational Change G_Protein Gi/o Protein (Inactive) mGlu2_Receptor_Active->G_Protein Activates G_Protein_Active Gi/o Protein (Active) G_Protein->G_Protein_Active Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase

Figure 1: mGlu2 receptor signaling pathway with this compound modulation.

Data Presentation

The following tables summarize the key quantitative data for this compound from various cell-based assays.

Table 1: Binding Affinity of this compound

Parameter Value Cell System Assay Type
KD 1.7 nM CHO-K1 cells expressing hmGlu2 [3H]-JNJ-46281222 Saturation Binding

| pKi | 8.33 | CHO-K1 cells expressing hmGlu2 | [3H]-JNJ-46281222 Homologous Displacement |

Table 2: Functional Potency of this compound

Parameter Value Cell System Assay Type
pEC50 (in presence of EC20 glutamate) 7.71 ± 0.02 CHO-K1 cells expressing hmGlu2 [35S]-GTPγS Binding
pEC50 (agonist activity) 6.75 ± 0.08 CHO-K1 cells expressing hmGlu2 [35S]-GTPγS Binding
Maximal Response (vs. 1mM glutamate) 193 ± 5% CHO-K1 cells expressing hmGlu2 [35S]-GTPγS Binding

| Agonist Activity (vs. 1mM glutamate) | 42 ± 3% | CHO-K1 cells expressing hmGlu2 | [35S]-GTPγS Binding |

Experimental Protocols

Cell Culture
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor (hmGlu2).

  • Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Membrane Preparation
  • Grow CHO-K1-hmGlu2 cells to 80-90% confluency.

  • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

  • Scrape cells into ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in a small volume of assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Store membrane preparations at -80°C until use.

Radioligand Binding Assays

This assay is performed to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) of [3H]-JNJ-46281222.

Saturation_Binding_Workflow A Prepare serial dilutions of [3H]-JNJ-46281222 B Incubate membranes with varying concentrations of [3H]-JNJ-46281222 (Total Binding) A->B C Incubate membranes with varying concentrations of [3H]-JNJ-46281222 + excess unlabeled this compound (Nonspecific Binding) A->C D Incubate at room temperature B->D C->D E Rapidly filter through GF/B filters D->E F Wash filters with ice-cold assay buffer E->F G Measure radioactivity using scintillation counting F->G H Calculate Specific Binding = Total - Nonspecific G->H I Analyze data using nonlinear regression to determine KD and Bmax H->I

Figure 2: Workflow for [3H]-JNJ-46281222 saturation binding assay.

Protocol:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of varying concentrations of [3H]-JNJ-46281222 (e.g., 0.1 to 30 nM), 50 µL of assay buffer, and 100 µL of membrane preparation (5-20 µg protein).

    • Nonspecific Binding: 50 µL of varying concentrations of [3H]-JNJ-46281222, 50 µL of 10 µM unlabeled this compound, and 100 µL of membrane preparation.

  • Incubate for 60 minutes at room temperature.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Calculate specific binding by subtracting nonspecific binding from total binding.

  • Analyze the data using nonlinear regression (one-site binding hyperbola) to determine KD and Bmax.

This assay is performed to determine the inhibitory constant (Ki) of unlabeled this compound.

Protocol:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • In a 96-well plate, add in triplicate:

    • 50 µL of varying concentrations of unlabeled this compound (e.g., 10-11 to 10-5 M).

    • 50 µL of a fixed concentration of [3H]-JNJ-46281222 (e.g., 1-2 nM).

    • 100 µL of membrane preparation (5-20 µg protein).

  • Define total binding (no competitor) and nonspecific binding (10 µM unlabeled this compound) wells.

  • Follow steps 3-8 from the saturation binding protocol.

  • Analyze the data using nonlinear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant determined from the saturation binding assay.

[35S]-GTPγS Functional Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

GTPgS_Binding_Workflow A Prepare dilutions of this compound and a fixed EC20 concentration of glutamate B Incubate membranes with this compound, glutamate, GDP, and [35S]-GTPγS A->B C Define Basal (no agonist), Stimulated (glutamate only), and Nonspecific (excess unlabeled GTPγS) wells B->C D Incubate at 30°C C->D E Rapidly filter through GF/B filters D->E F Wash filters with ice-cold assay buffer E->F G Measure radioactivity using scintillation counting F->G H Calculate specific binding and normalize data to the maximal response of glutamate G->H I Analyze data using nonlinear regression to determine pEC50 H->I

Figure 3: Workflow for the [35S]-GTPγS binding assay.

Protocol:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Prepare a stock solution of 10 mM GDP.

  • In a 96-well plate, add in triplicate:

    • 25 µL of varying concentrations of this compound.

    • 25 µL of a fixed, sub-maximal (EC20) concentration of glutamate (e.g., 4 µM).[1]

    • 50 µL of membrane preparation (10-30 µg protein) pre-incubated with 10 µM GDP for 15 minutes on ice.

    • 50 µL of [35S]-GTPγS (final concentration ~0.1 nM).

  • Define basal (no this compound or glutamate) and nonspecific binding (in the presence of 10 µM unlabeled GTPγS) wells.

  • Incubate for 60 minutes at 30°C.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B).

  • Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity by liquid scintillation counting.

  • Normalize the data to the response of a saturating concentration of glutamate (1 mM) and plot against the logarithm of the this compound concentration.[1]

  • Analyze the data using a sigmoidal dose-response curve to determine the pEC50 and maximal effect.

Conclusion

The protocols described in these application notes provide a robust framework for the in vitro characterization of this compound and other mGlu2 PAMs. These assays are essential for determining the affinity, potency, and mechanism of action of such compounds, which is critical for their development as potential therapeutics. Careful execution of these experiments and appropriate data analysis will yield reliable and reproducible results.

References

JNJ-46281222: Application Notes and Protocols for Optimal mGlu2 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The following sections detail the quantitative data for optimal receptor modulation, experimental protocols for in vitro characterization, and visualizations of the relevant signaling pathways and workflows.

Quantitative Data for this compound

This compound is distinguished by its high potency and nanomolar affinity for the mGlu2 receptor.[1][2][3] The key quantitative parameters are summarized in the table below, providing a clear reference for experimental design.

ParameterValueAssay ConditionsCell LineNotes
Binding Affinity (Kd) 1.7 nM[3H]this compound saturation bindingCHO-K1 cells expressing human mGlu2Demonstrates high-affinity binding to the allosteric site.[1][2]
Binding Affinity (pKi) 8.33Homologous displacement with [3H]this compoundCHO-K1 cells expressing human mGlu2Consistent with the Kd value from saturation binding.[1][2]
Functional Potency (pEC50) 7.71 ± 0.02[35S]-GTPγS binding assay in the presence of 4 µM glutamate (EC20)CHO-K1 cells expressing human mGlu2Represents the potency for positive allosteric modulation.[1]
Agonist Potency (pEC50) 6.75 ± 0.08[35S]-GTPγS binding assay in the absence of glutamateCHO-K1 cells expressing human mGlu2Shows submaximal receptor activation in the absence of the orthosteric agonist, a tenfold lower potency.[1]
Maximal Response 193 ± 5%[35S]-GTPγS binding assay with 4 µM glutamateCHO-K1 cells expressing human mGlu2The maximal response is nearly twofold higher than that induced by 1 mM glutamate alone.[1]
Receptor Density (Bmax) 1.1 pmol·mg-1 protein[3H]this compound saturation bindingCHO-K1 cells expressing human mGlu2
GTP Inhibition (pIC50) 5.95[3H]this compound binding in the presence of increasing GTP concentrationsCHO-K1 cells expressing human mGlu2Indicates that the binding of the PAM is sensitive to the G protein-coupled state of the receptor.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable replication and further investigation of this compound's effects on mGlu2 modulation.

Protocol 1: Radioligand Binding Assay (Saturation and Displacement)

This protocol is used to determine the binding affinity (Kd and Ki) of this compound to the mGlu2 receptor.

Materials:

  • Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.

  • [3H]-JNJ-46281222 (radioligand).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-K1 cells overexpressing the human mGlu2 receptor using standard cell lysis and centrifugation techniques. Resuspend the final membrane pellet in Assay Buffer.

  • Saturation Binding:

    • In a 96-well plate, add increasing concentrations of [3H]-JNJ-46281222 to a fixed amount of cell membranes (e.g., 10-20 µg protein).

    • For non-specific binding determination, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.

    • Incubate at room temperature for 1 hour.

  • Displacement Binding:

    • Add a fixed concentration of [3H]-JNJ-46281222 (e.g., 6 nM) to a fixed amount of cell membranes.[1]

    • Add increasing concentrations of unlabeled this compound.

    • Incubate at room temperature for 1 hour.

  • Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism) to determine Kd, Bmax, and Ki values.

Protocol 2: [35S]-GTPγS Functional Assay

This assay measures the functional activity of this compound by quantifying the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G proteins upon mGlu2 receptor activation.

Materials:

  • Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.

  • [35S]-GTPγS.

  • This compound.

  • Glutamate.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

Procedure:

  • Membrane and Reagent Preparation: Prepare cell membranes as described in Protocol 1. Prepare solutions of this compound, glutamate, and GDP in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add cell membranes (e.g., 5-10 µg protein), GDP (e.g., 10 µM), and SPA beads.

    • To determine the PAM effect, add varying concentrations of this compound in the presence of a fixed, sub-maximal (EC20) concentration of glutamate (e.g., 4 µM).[1]

    • To determine agonist activity, add varying concentrations of this compound in the absence of glutamate.[1]

  • Initiation of Reaction: Add [35S]-GTPγS (e.g., 0.1 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Signal Detection: Centrifuge the plate and measure the radioactivity using a microplate scintillation counter. The binding of [35S]-GTPγS to G proteins captured by the SPA beads will generate a signal.

  • Data Analysis: Plot the concentration-response curves and fit the data using a sigmoidal dose-response equation to determine pEC50 and maximal response values.

Visualizations

The following diagrams illustrate the signaling pathway of mGlu2 and the experimental workflows described above.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor (Inactive) Glutamate->mGlu2 Binds to orthosteric site JNJ46281222 This compound (PAM) JNJ46281222->mGlu2 Binds to allosteric site mGlu2_active mGlu2 Receptor (Active) mGlu2->mGlu2_active Conformational Change G_protein Gi/o Protein (Inactive) mGlu2_active->G_protein Activates G_protein_active Gi/o Protein (Active) G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Modulates

Caption: mGlu2 receptor signaling pathway modulated by this compound.

Experimental_Workflow cluster_radioligand Protocol 1: Radioligand Binding Assay cluster_functional Protocol 2: [35S]-GTPγS Functional Assay start1 Prepare mGlu2 Membranes incubate1 Incubate Membranes with [3H]this compound & Unlabeled this compound start1->incubate1 filter1 Filter and Wash incubate1->filter1 count1 Scintillation Counting filter1->count1 analyze1 Analyze for Kd and Ki count1->analyze1 final_conclusion Characterization of This compound Activity analyze1->final_conclusion start2 Prepare mGlu2 Membranes incubate2 Incubate Membranes with This compound +/- Glutamate, GDP, and SPA beads start2->incubate2 add_gtp Add [35S]-GTPγS incubate2->add_gtp detect2 Measure Scintillation (SPA) add_gtp->detect2 analyze2 Analyze for pEC50 and Emax detect2->analyze2 analyze2->final_conclusion

Caption: Experimental workflow for in vitro characterization of this compound.

References

Application Notes and Protocols: JNJ-46281222 in GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-46281222 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2] The mGlu2 receptor, a G-protein coupled receptor (GPCR), is a target for the potential treatment of various neurological and psychiatric disorders.[3] Functional characterization of compounds like this compound is crucial for drug discovery and development. The GTPγS binding assay is a widely used functional assay to determine the potency and efficacy of ligands that activate GPCRs.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in [³⁵S]GTPγS binding assays.

The principle of the GTPγS binding assay relies on the measurement of agonist-induced G-protein activation. Upon activation of a GPCR by an agonist or a PAM in the presence of an agonist, the associated heterotrimeric G-protein releases GDP and binds GTP.[4][7] The assay utilizes a non-hydrolyzable GTP analog, guanosine (B1672433) 5'-O-(3-thiotriphosphate) labeled with sulfur-35 (B81441) ([³⁵S]GTPγS), which binds to the Gα subunit.[4][6] The accumulation of [³⁵S]GTPγS bound to the G-protein is then quantified, providing a direct measure of receptor activation.[4]

Data Presentation

The following table summarizes the quantitative data for this compound in [³⁵S]GTPγS binding assays performed on membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.

ParameterValueConditionsReference
pEC₅₀ 7.71 ± 0.02In the presence of 4 µM (EC₂₀) glutamate[1]
Maximal Response 193 ± 5%Compared to the maximal response induced by 1 mM glutamate alone[1]
Agonist Activity (alone) 42 ± 3%Submaximal receptor activation in the absence of glutamate[1]
pEC₅₀ (alone) 6.75 ± 0.08In the absence of glutamate[1]
Glutamate Potency Shift ~5-fold increaseIn the presence of 100 nM this compound[1]
Glutamate Efficacy Shift ~2-fold increaseIn the presence of 100 nM this compound[1]
KD 1.7 nMDetermined by [³H]this compound saturation binding[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of mGlu2 receptor activation and the general workflow of a [³⁵S]GTPγS binding assay.

mGlu2_Signaling_Pathway cluster_membrane Cell Membrane mGlu2 mGlu2 Receptor (inactive) G_protein Gα(i/o)-GDP/Gβγ mGlu2_active mGlu2 Receptor (active) G_protein_active Gα(i/o)-GTP GDP GDP G_protein->GDP Releases GTP GTP G_protein->GTP Binds mGlu2_active->G_protein Activates G_beta_gamma Gβγ G_protein_active->G_beta_gamma Dissociates Downstream Downstream Signaling G_protein_active->Downstream Initiates Glutamate Glutamate Glutamate->mGlu2 Binds to orthosteric site JNJ46281222 This compound (PAM) JNJ46281222->mGlu2 Binds to allosteric site

Caption: mGlu2 receptor signaling pathway activation.

GTPgS_Workflow cluster_incubation Incubation Step prep Prepare Assay Buffer (e.g., Tris-HCl, MgCl₂, NaCl, GDP) mix Mix Membranes, this compound, Glutamate, and Assay Buffer prep->mix membranes Prepare Cell Membranes (Expressing mGlu2 receptor) membranes->mix reagents Prepare Reagents (this compound, Glutamate, [³⁵S]GTPγS) reagents->mix incubate_pre Pre-incubate mix->incubate_pre add_gtp Add [³⁵S]GTPγS to initiate reaction incubate_pre->add_gtp incubate_main Incubate (e.g., 60 min at 30°C) add_gtp->incubate_main terminate Terminate Reaction (Rapid filtration over filter mats) incubate_main->terminate wash Wash Filters (with ice-cold buffer) terminate->wash dry Dry Filters wash->dry scintillation Add Scintillation Cocktail dry->scintillation count Quantify Radioactivity (Scintillation Counter) scintillation->count analyze Data Analysis (e.g., non-linear regression to determine pEC₅₀) count->analyze

Caption: General workflow for a [³⁵S]GTPγS binding assay.

Experimental Protocols

The following is a representative protocol for a [³⁵S]GTPγS binding assay to evaluate the potency of this compound at the human mGlu2 receptor, synthesized from established methodologies.[1]

1. Materials and Reagents

  • Cell Membranes: CHO-K1 cell membranes stably expressing the human mGlu2 receptor.

  • Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Test Compound: this compound.

  • Agonist: L-Glutamate.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Non-specific Binding Control: Unlabeled GTPγS.

  • Scintillation Cocktail.

  • Filter Mats: GF/B or equivalent.

  • 96-well plates.

2. Assay Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.

    • Prepare a stock solution of L-glutamate in assay buffer. For determining the PAM activity of this compound, use a fixed concentration of glutamate corresponding to its EC₂₀ value (e.g., 4 µM).[1]

    • Prepare a solution of GDP in assay buffer (e.g., 10 µM final concentration).

    • Dilute the [³⁵S]GTPγS in assay buffer to the desired final concentration (e.g., 0.1-0.5 nM).

  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Dilute the membranes in assay buffer to a final concentration of approximately 5-20 µg of protein per well.

  • Assay Incubation:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound at various concentrations (or vehicle for control).

      • L-glutamate at a fixed EC₂₀ concentration.

      • GDP solution.

      • Diluted cell membranes.

    • To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.

    • Pre-incubate the plate for 15-30 minutes at 30°C.

    • Initiate the binding reaction by adding [³⁵S]GTPγS to all wells.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration of the incubation mixture through glass fiber filter mats using a cell harvester.

    • Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection and Data Analysis:

    • Dry the filter mats completely.

    • Place the dried filters into scintillation vials or a filter bag, and add scintillation cocktail.

    • Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

    • Subtract the non-specific binding from all values to obtain specific binding.

    • Express the data as a percentage of the maximal response to a saturating concentration of glutamate.

    • Generate concentration-response curves and determine the pEC₅₀ values using non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) using software such as GraphPad Prism.

Conclusion

The [³⁵S]GTPγS binding assay is a robust method for characterizing the functional activity of this compound as a positive allosteric modulator of the mGlu2 receptor. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize this assay in their drug discovery and pharmacology studies. Careful optimization of assay conditions, such as membrane concentration, GDP concentration, and incubation times, is recommended to achieve optimal results.[5][7]

References

Application Notes and Protocols for JNJ-46281222 Receptor Occupancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

JNJ-46281222 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3] Allosteric modulation of mGlu2 is a promising therapeutic strategy for various neurological and psychiatric disorders.[1][2] These application notes provide detailed protocols for conducting receptor occupancy (RO) studies with this compound, a critical step in understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship and for determining appropriate dosing in preclinical and clinical settings.[4][5]

The protocols outlined below describe both in vitro characterization and in vivo receptor occupancy methodologies.

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at the mGlu2 receptor. It binds to a site topographically distinct from the orthosteric glutamate binding site.[1][2] This binding enhances the receptor's response to the endogenous ligand, glutamate. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Signaling Pathway of mGlu2 Receptor Modulation by this compound

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor (Inactive) Glutamate->mGlu2_Receptor Binds to orthosteric site This compound This compound This compound->mGlu2_Receptor Binds to allosteric site mGlu2_Receptor_Active mGlu2 Receptor (Active) mGlu2_Receptor->mGlu2_Receptor_Active Conformational Change G_Protein Gαi/oβγ mGlu2_Receptor_Active->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Modulation of Ion Channels & Neurotransmission cAMP->Downstream_Effects Leads to

Caption: mGlu2 receptor signaling pathway modulated by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro binding and functional parameters of this compound.

Table 1: In Vitro Binding Affinity of this compound

ParameterValueCell LineRadioligandReference
KD1.7 nMCHO-K1 cells expressing hmGlu2[3H]-JNJ-46281222[1][2]
pKi8.33CHO-K1 cells expressing hmGlu2[3H]-JNJ-46281222[1][2]
Bmax1.1 pmol/mg proteinCHO-K1 cells expressing hmGlu2[3H]-JNJ-46281222[1]

Table 2: In Vitro Functional Potency of this compound

AssayParameterValueConditionsReference
[35S]-GTPγS BindingpEC50 (PAM activity)7.71 ± 0.02In the presence of 4 µM (EC20) glutamate[1]
[35S]-GTPγS BindingpEC50 (agonist activity)6.75 ± 0.08In the absence of glutamate[1]
[35S]-GTPγS BindingMaximal Response (PAM)193 ± 5%Compared to maximal glutamate response[1]
[35S]-GTPγS BindingMaximal Response (Agonist)42 ± 3%Compared to maximal glutamate response[1]

Experimental Protocols

In Vitro Radioligand Binding Assays

This protocol is designed to determine the binding affinity of this compound to the mGlu2 receptor using its tritiated form, [3H]-JNJ-46281222.

Materials:

  • Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.

  • [3H]-JNJ-46281222

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Scintillation counter

Procedure:

  • Saturation Binding:

    • Prepare serial dilutions of [3H]-JNJ-46281222 in binding buffer.

    • In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

    • Add increasing concentrations of [3H]-JNJ-46281222.

    • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine KD and Bmax by non-linear regression analysis of the specific binding data.

  • Competition Binding:

    • Prepare serial dilutions of unlabeled this compound.

    • In a 96-well plate, add cell membranes.

    • Add a fixed concentration of [3H]-JNJ-46281222 (typically at or near its KD value).

    • Add increasing concentrations of unlabeled this compound.

    • Follow steps 4-8 from the saturation binding protocol.

    • Calculate the pKi value using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy Study using PET Imaging

This protocol describes a general workflow for an in vivo receptor occupancy study in a preclinical model (e.g., non-human primate) using Positron Emission Tomography (PET). This requires a suitable radioligand for the mGlu2 receptor.

Experimental Workflow for In Vivo PET Receptor Occupancy Study

in_vivo_pet_workflow cluster_study_design Study Design cluster_pet_scan_procedure PET Scan Procedure cluster_data_analysis Data Analysis Animal_Selection Select and Acclimatize Preclinical Model (e.g., Non-Human Primate) Dose_Selection Select this compound Doses (Based on in vitro potency and preliminary PK data) Animal_Selection->Dose_Selection Baseline_Scan Perform Baseline PET Scan with mGlu2 Radioligand Dose_Selection->Baseline_Scan Drug_Administration Administer this compound (Single or multiple doses) Baseline_Scan->Drug_Administration Post_Dose_Scan Perform Post-Dose PET Scan at Time of Peak Brain Exposure Drug_Administration->Post_Dose_Scan Image_Reconstruction Reconstruct PET Images Post_Dose_Scan->Image_Reconstruction ROI_Analysis Define Regions of Interest (ROIs) (e.g., Striatum, Cortex) Image_Reconstruction->ROI_Analysis Binding_Potential Calculate Binding Potential (BP_ND) for Baseline and Post-Dose Scans ROI_Analysis->Binding_Potential RO_Calculation Calculate Receptor Occupancy (%RO) %RO = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100 Binding_Potential->RO_Calculation

Caption: Workflow for an in vivo PET receptor occupancy study.

Procedure:

  • Animal Preparation: Anesthetize the animal and position it in the PET scanner.

  • Baseline Scan:

    • Administer a bolus injection of the mGlu2 PET radioligand.

    • Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).

    • Arterial blood sampling may be required for metabolite analysis and to determine the arterial input function.[6]

  • Drug Administration: Administer a single dose of this compound via the appropriate route (e.g., oral or intravenous).

  • Post-Dose Scan: At the predicted time of peak plasma or brain concentration of this compound, perform a second PET scan following the same procedure as the baseline scan.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) corresponding to brain areas with high and low mGlu2 receptor density.

    • Calculate the binding potential (BPND) in the ROIs for both the baseline and post-dose scans.

    • Calculate the percentage of receptor occupancy for each dose of this compound.

    • Establish a dose-occupancy relationship.

Ex Vivo Receptor Occupancy Study

This protocol provides an alternative to in vivo imaging and is suitable for rodent models.

Procedure:

  • Dosing: Administer different doses of this compound to cohorts of animals (e.g., rats or mice).[5] Include a vehicle control group.

  • Tracer Administration: At the time of predicted peak brain exposure of this compound, administer a single intravenous dose of a suitable radiolabeled mGlu2 ligand (e.g., [3H]-JNJ-46281222).[5]

  • Tissue Collection: After a short distribution phase of the radiotracer, euthanize the animals and rapidly dissect the brains.[5]

  • Sample Processing:

    • Dissect specific brain regions of interest (e.g., striatum, cortex, and cerebellum as a reference region).

    • Homogenize the tissue samples.

  • Radioactivity Measurement:

    • Determine the amount of radioactivity in each brain region using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding in the target regions by subtracting the non-specific binding (radioactivity in the reference region).

    • Determine the percentage of receptor occupancy at each dose of this compound by comparing the specific binding in the drug-treated groups to the vehicle-treated group.

    • %RO = [1 - (Specific Bindingdrug / Specific Bindingvehicle)] * 100

Conclusion

The protocols detailed in these application notes provide a framework for the comprehensive evaluation of this compound receptor occupancy. The in vitro binding assays are essential for confirming the affinity and selectivity of the compound, while the in vivo and ex vivo receptor occupancy studies are crucial for establishing the relationship between dose, plasma/brain concentration, and target engagement. These studies are fundamental for the successful development of this compound as a therapeutic agent.

References

JNJ-46281222: Application Notes and Protocols for Functional GPCR Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), in various functional assays. Detailed protocols for key experiments are provided to facilitate the characterization of mGlu2 receptor activity and the investigation of novel allosteric modulators.

Introduction

This compound is a valuable research tool for studying the pharmacology of the mGlu2 receptor, a Class C G protein-coupled receptor (GPCR) implicated in a range of neurological and psychiatric disorders.[1][2][3] As a PAM, this compound enhances the receptor's response to the endogenous agonist, glutamate, by binding to an allosteric site distinct from the orthosteric glutamate binding site.[1][2] This document outlines its application in fundamental GPCR assays, including radioligand binding and [³⁵S]-GTPγS functional assays.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound at the human mGlu2 receptor.

Table 1: Binding Affinity and Potency of this compound

ParameterValueAssay ConditionsCell LineReference
K D1.7 nMSaturation binding with [³H]-JNJ-46281222CHO-K1 cells expressing hmGlu2[1][2][4]
pKi8.33Homologous displacement with [³H]-JNJ-46281222CHO-K1 cells expressing hmGlu2[1]
Bmax1.1 pmol·mg⁻¹ proteinSaturation binding with [³H]-JNJ-46281222CHO-K1 cells expressing hmGlu2[1]
pEC₅₀ (as a PAM)7.71 ± 0.02[³⁵S]-GTPγS binding in the presence of 4 µM glutamate (EC₂₀)CHO-K1 cells expressing hmGlu2[1][4]
pEC₅₀ (agonist activity)6.75 ± 0.08[³⁵S]-GTPγS binding in the absence of glutamateCHO-K1 cells expressing hmGlu2[1]

Table 2: Influence of Glutamate and GTP on [³H]-JNJ-46281222 Binding

ConditionEffect on [³H]-JNJ-46281222 BindingpIC₅₀ of GTPReference
Presence of GlutamateIncreased bindingN/A[1][2]
Presence of GTPDecreased binding by 65%5.95[1]

Signaling Pathway and Mechanism of Action

This compound positively modulates the mGlu2 receptor, which canonically couples to Gαi/o proteins. Upon activation by glutamate, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor, enhancing the affinity and/or efficacy of glutamate. This potentiation of the glutamate-induced response is central to its mechanism of action. The binding of this compound is sensitive to the conformational state of the receptor, showing a preference for the G protein-bound state.[1][2]

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor (7TM) Glutamate->mGlu2 Binds to orthosteric site JNJ46281222 This compound JNJ46281222->mGlu2 Binds to allosteric site G_protein Gαi/oβγ mGlu2->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to GTPgS_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (CHO-K1 cells with hmGlu2) start->prep_membranes add_reagents Add Assay Buffer, [³⁵S]-GTPγS, GDP, and this compound prep_membranes->add_reagents add_glutamate Add Glutamate (various concentrations) add_reagents->add_glutamate incubate Incubate at 30°C for 60 min add_glutamate->incubate terminate Terminate Reaction (Rapid filtration) incubate->terminate wash Wash Filters terminate->wash scintillation Quantify Radioactivity (Scintillation counting) wash->scintillation analyze Data Analysis (pEC₅₀, Emax) scintillation->analyze end End analyze->end

References

Troubleshooting & Optimization

JNJ-46281222 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-46281222. The information provided is intended to address common solubility and stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound, like many small molecule inhibitors, has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The best practice is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted into your aqueous experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid off-target effects on your biological system.

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: You may be exceeding the solubility limit of this compound in the final aqueous solution. Try using a lower final concentration in your experiment.

  • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing to improve mixing and reduce immediate precipitation.

  • Use Co-solvents or Excipients: For in vivo studies, formulations with co-solvents or excipients like SBE-β-CD have been used.[1] For in vitro work, consider if your assay can tolerate small amounts of other solvents or solubilizing agents.

  • Adjust pH: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you could test a range of pH values for your aqueous buffer to see if solubility improves.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial for maintaining the stability and activity of this compound. Recommendations are as follows:

  • Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q4: Can I warm the solution to help dissolve this compound?

A4: Gentle warming can aid in the dissolution of small molecules. If you are having trouble dissolving this compound in an organic solvent, you can warm the solution to 37°C and vortex or sonicate. However, be cautious with excessive or prolonged heating as it may lead to degradation of the compound. For in vivo preparations where precipitation occurs, gentle heating and sonication can be used to aid dissolution.[1]

Troubleshooting Guides

Issue: Incomplete Dissolution of this compound in Organic Solvent

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit Try preparing a lower concentration stock solution. While specific solubility data is limited, a 20.8 mg/mL stock in DMSO has been mentioned for in vivo use.[1]
Poor Solvent Quality Use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can reduce the solubility of organic compounds.
Insufficient Mixing Vortex the solution for several minutes. If dissolution is still incomplete, sonication in a water bath can be effective.
Low Temperature Gently warm the solution to 37°C in a water bath for 5-10 minutes and continue mixing.
Issue: Precipitation Observed in Stock Solution During Storage

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Moisture Absorption Ensure vials are tightly sealed. Use fresh, anhydrous DMSO for stock preparation.
Supersaturated Solution The compound may have initially formed a supersaturated solution that is not stable over time. Before use, visually inspect the solution. If precipitate is present, try to redissolve by warming and vortexing. If it persists, the actual concentration is lower than intended. Consider preparing a new, less concentrated stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into experimental media.

Materials:

  • This compound powder (MW: 414.47 g/mol )

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Amber glass or polypropylene (B1209903) vials

Procedure:

  • Calculation: Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 414.47 g/mol * 1000 mg/g = 4.145 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Warming/Sonication (if necessary): If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for a few minutes.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1]

Protocol 2: Assessment of Aqueous Solubility (Kinetic Solubility Assay)

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (optional)

Procedure:

  • Serial Dilution in DMSO: Prepare a serial dilution of the 10 mM stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect each well for signs of precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.

  • Quantitative Measurement (Optional): Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm. A sharp increase in absorbance indicates precipitation.

Visualizations

Signaling Pathway of this compound

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). It does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1][2] The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

mGlu2_Signaling_Pathway cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor (Orthosteric Site) Glutamate->mGlu2_Receptor Binds This compound This compound PAM_Site Allosteric Site This compound->PAM_Site Binds G_Protein Gαi/o Protein mGlu2_Receptor->G_Protein Activates PAM_Site->mGlu2_Receptor Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion

Caption: this compound enhances mGlu2 receptor signaling.

Experimental Workflow for Troubleshooting Solubility

This workflow provides a logical sequence of steps to address common solubility challenges with small molecule inhibitors like this compound.

Solubility_Troubleshooting_Workflow start Start: Compound Powder prepare_stock Prepare Stock in Anhydrous DMSO start->prepare_stock dissolved_q Fully Dissolved? prepare_stock->dissolved_q yes_dissolved Yes no_dissolved No troubleshoot_dissolution Troubleshoot: - Vortex/Sonicate - Gentle Warming (37°C) - Check Solvent Quality dissolved_q->troubleshoot_dissolution No dilute_aqueous Dilute Stock into Aqueous Buffer dissolved_q->dilute_aqueous Yes dissolved_after_ts_q Dissolved? troubleshoot_dissolution->dissolved_after_ts_q yes_after_ts Yes no_after_ts No lower_conc Prepare Lower Concentration Stock dissolved_after_ts_q->lower_conc No dissolved_after_ts_q->dilute_aqueous Yes lower_conc->prepare_stock precipitation_q Precipitation? dilute_aqueous->precipitation_q no_precipitation No yes_precipitation Yes troubleshoot_precipitation Troubleshoot: - Lower Final Concentration - Modify Dilution Method - Adjust Buffer pH precipitation_q->troubleshoot_precipitation Yes success Proceed with Experiment precipitation_q->success No troubleshoot_precipitation->dilute_aqueous

Caption: Workflow for addressing solubility issues.

References

Technical Support Center: JNJ-46281222 Radioligand Displacement Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JNJ-46281222 and its radiolabeled counterpart, [³H]-JNJ-46281222, in radioligand displacement assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective and highly potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu₂).[1][2][3] It binds to an allosteric site on the receptor, meaning a different site than the one bound by the endogenous ligand, glutamate.[1][2] As a PAM, it enhances the receptor's response to glutamate.[1][2]

Q2: What is the significance of using a radiolabeled version of this compound?

The tritiated form, [³H]-JNJ-46281222, allows for direct measurement of its binding to the mGlu₂ receptor. This is crucial for characterizing the binding affinity (Kᵢ) of unlabeled compounds, determining the density of binding sites (Bₘₐₓ), and studying the kinetics of association and dissociation.

Q3: How does the presence of glutamate and GTP affect [³H]-JNJ-46281222 binding?

The binding of [³H]-JNJ-46281222 is significantly influenced by the conformational state of the mGlu₂ receptor:

  • Glutamate: The presence of the orthosteric agonist glutamate has been shown to increase the number of binding sites for [³H]-JNJ-46281222 without affecting its affinity.[1]

  • GTP: Conversely, the presence of GTP can greatly reduce the binding of [³H]-JNJ-46281222.[1][2] This suggests that the radioligand preferentially binds to the G protein-coupled state of the receptor.

Troubleshooting Guide

Issue 1: High Non-Specific Binding (NSB)

High non-specific binding can mask the specific binding signal, leading to inaccurate results. Ideally, NSB should be less than 50% of the total binding.

Potential Cause Troubleshooting Steps
Radioligand concentration is too high. Use a concentration of [³H]-JNJ-46281222 at or below its Kd value (~1.7 nM).[1][4]
Issues with the radioligand. Verify the purity of the radioligand, as impurities can lead to high NSB.[4] Consider the hydrophobic nature of the ligand, which may increase its tendency to bind non-specifically.
Excessive membrane protein. Reduce the amount of membrane protein used in the assay. A typical starting range is 100-500 µg, but this may need to be optimized.[4][5]
Inadequate washing. Increase the number and/or volume of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.[4]
Suboptimal assay buffer. The inclusion of Bovine Serum Albumin (BSA) in the assay buffer can help to reduce non-specific interactions.[4]
Filter binding issues. Pre-soaking glass fiber filters with a solution like 0.3% polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter itself.[6]

Issue 2: Low or No Detectable Specific Binding

This issue can prevent the reliable determination of binding parameters.

Potential Cause Troubleshooting Steps
Low receptor expression. Confirm the expression and activity of the mGlu₂ receptor in your cell or tissue preparation.[4] Consider using a cell line with a higher receptor density.
Degraded receptor preparation. Ensure proper storage and handling of membrane preparations to prevent receptor degradation.[4] Use protease inhibitors during membrane preparation.[6]
Radioligand concentration is too low. While high concentrations can increase NSB, a concentration that is too low may not yield a detectable signal.[4] Ensure the specific activity of the radioligand is high enough for detection.[4]
Assay not at equilibrium. Ensure the incubation time is sufficient for the binding to reach equilibrium, especially at lower radioligand concentrations.[4][7] This should be determined experimentally through kinetic association studies.
Incorrect buffer composition. Verify the composition of the assay buffer. The binding of [³H]-JNJ-46281222 may be sensitive to the presence of specific ions. A recommended buffer includes 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, and 10 mM MgCl₂.[2]
Presence of endogenous glutamate. Ensure thorough washing of membrane preparations to remove any endogenous glutamate that could interfere with the assay.[4]

Issue 3: Inconsistent or Irreproducible Results

Lack of reproducibility can undermine the validity of your findings.

Potential Cause Troubleshooting Steps
Variability in pipetting. Use calibrated pipettes and ensure consistent technique, especially when preparing serial dilutions of competing ligands.
Temperature fluctuations. Maintain a constant and optimized incubation temperature. A temperature of 15°C has been used successfully for [³H]-JNJ-46281222 binding.[2]
Incomplete separation of bound and free ligand. Ensure the filtration and washing steps are performed rapidly to minimize dissociation of the radioligand-receptor complex.[8]
Ligand depletion. Ensure that less than 10% of the total added radioligand is bound at all concentrations tested to avoid ligand depletion, which can affect the accuracy of Kd determination.[7] If necessary, reduce the receptor concentration.
Assay not at equilibrium for competing ligands. If a competing ligand has slow binding kinetics, a longer incubation time may be required to reach equilibrium.[9]

Experimental Protocols

[³H]-JNJ-46281222 Saturation Binding Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bₘₐₓ) for [³H]-JNJ-46281222.

Materials:

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human mGlu₂ receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 10 mM MgCl₂.

  • Radioligand: [³H]-JNJ-46281222.

  • Non-specific Binding Ligand: 10 µM JNJ-40068782.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI.

  • Scintillation fluid.

Procedure:

  • Prepare serial dilutions of [³H]-JNJ-46281222 in assay buffer. A typical concentration range would be 0.4 to 20 nM.[2]

  • In a 96-well plate, for each concentration of radioligand, set up triplicate wells for total binding and non-specific binding.

  • For total binding wells, add a suitable amount of membrane protein (e.g., 30 µg) and the corresponding concentration of [³H]-JNJ-46281222.[2]

  • For non-specific binding wells, add the same amount of membrane protein, the corresponding concentration of [³H]-JNJ-46281222, and a final concentration of 10 µM JNJ-40068782.[2]

  • Incubate the plate at 15°C for 60 minutes to allow the binding to reach equilibrium.[2]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bₘₐₓ values.

[³H]-JNJ-46281222 Displacement Assay

This protocol is used to determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace [³H]-JNJ-46281222 from the mGlu₂ receptor.

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled Test Compound.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

  • For all wells except non-specific binding, add a fixed concentration of [³H]-JNJ-46281222 (typically at or near its Kd, e.g., 6 nM).[1]

  • For total binding wells, add membrane protein (e.g., 30 µg) and [³H]-JNJ-46281222.[1]

  • For non-specific binding wells, add membrane protein, [³H]-JNJ-46281222, and a final concentration of 10 µM JNJ-40068782.[1]

  • For the test compound wells, add membrane protein, [³H]-JNJ-46281222, and the corresponding concentration of the unlabeled test compound.

  • Incubate the plate at 15°C for 60 minutes.[1]

  • Terminate the incubation and process the samples as described in the saturation binding protocol (steps 6-8).

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of [³H]-JNJ-46281222 used and Kd is its equilibrium dissociation constant.

Data Presentation

Parameter Value Reference
This compound Kd 1.7 nM[1][2][3]
This compound pKᵢ 8.33[1][2]
Bₘₐₓ 1.1 pmol/mg protein[1][2]
[³H]-JNJ-46281222 pEC₅₀ (in presence of EC₂₀ glutamate) 7.71[1][3]

Visualizations

Radioligand_Displacement_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare mGluR2 Membrane Suspension start->prepare_membranes prepare_radioligand Prepare [3H]-JNJ-46281222 (Fixed Concentration) start->prepare_radioligand prepare_competitor Prepare Serial Dilutions of Unlabeled Competitor start->prepare_competitor setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competitor Concentrations prepare_membranes->setup_assay prepare_radioligand->setup_assay prepare_competitor->setup_assay incubate Incubate at 15°C for 60 minutes setup_assay->incubate filter_wash Rapid Vacuum Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End: Determine Competitor Affinity analyze->end mGluR2_PAM_Signaling cluster_membrane Cell Membrane mGluR2 mGluR2 Receptor G_Protein G Protein (Gi/Go) mGluR2->G_Protein Activates Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGluR2 Binds to orthosteric site JNJ46281222 This compound (PAM) JNJ46281222->mGluR2 Binds to allosteric site JNJ46281222->Glutamate Potentiates effect of Effector Downstream Effectors (e.g., adenylyl cyclase inhibition) G_Protein->Effector Modulates

References

Optimizing JNJ-46281222 concentration in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-46281222. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent mGlu2 positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and highly potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3][4] It binds to a site on the receptor that is distinct from the glutamate binding site (orthosteric site). This binding event increases the affinity and/or efficacy of glutamate, thereby enhancing the receptor's response to the endogenous ligand.

Q2: What is a typical starting concentration for this compound in a cell-based assay?

A2: A good starting point for this compound concentration is in the low nanomolar range. Studies have shown significant potentiation of the glutamate response at 100 nM.[1] For initial dose-response experiments, a range of 1 nM to 1 µM is recommended to capture the full spectrum of activity. In studies on SH-SY5Y cells, concentrations of 25 nM, 50 nM, and 75 nM have demonstrated protective effects against glutamate-induced neurotoxicity.[5]

Q3: In which cell lines has this compound been tested?

A3: this compound has been characterized in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor (hmGlu2).[1][2] It has also been used in the human neuroblastoma cell line SH-SY5Y.[5]

Q4: Is this compound cytotoxic at higher concentrations?

A4: While this compound is a potent modulator, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. One study investigated a concentration range of 1-1000 nM to establish a safe dose in SH-SY5Y cells.[2] It is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the viable concentration range for your experiments.

Troubleshooting Guide

Issue 1: No observable effect of this compound.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: Perform a dose-response curve to determine the optimal concentration. As a PAM, the effect of this compound is dependent on the presence of an orthosteric agonist like glutamate. Ensure that an appropriate concentration of glutamate (e.g., an EC20 concentration) is present in your assay.[1]

  • Possible Cause 2: Low or absent mGlu2 receptor expression.

    • Solution: Verify the expression of the mGlu2 receptor in your cell line using techniques like Western blot, qPCR, or flow cytometry. If expression is low, consider using a cell line with higher expression or a transient transfection system.

  • Possible Cause 3: Inactive compound.

    • Solution: Ensure proper storage and handling of the compound. Prepare fresh stock solutions in an appropriate solvent like DMSO.

Issue 2: High background signal or off-target effects.

  • Possible Cause 1: Compound precipitation.

    • Solution: Visually inspect your culture medium for any signs of precipitation. Ensure that the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line (typically ≤ 0.1%).

  • Possible Cause 2: Off-target activity at high concentrations.

    • Solution: Lower the concentration of this compound. Stick to the lowest effective concentration determined from your dose-response experiments.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in cell passage number or density.

    • Solution: Use cells within a consistent and low passage number range. Ensure that cells are seeded at the same density for all experiments.

  • Possible Cause 2: Variability in agonist concentration.

    • Solution: Prepare and use a consistent concentration of the orthosteric agonist (e.g., glutamate) across all experiments.

Quantitative Data Summary

ParameterValueCell LineAssayReference
Binding Affinity (Kd) 1.7 nMCHO-K1 expressing hmGlu2[3H]-JNJ-46281222 Saturation Binding[1][2][3]
Potency (pEC50) 7.71CHO-K1 expressing hmGlu2[35S]-GTPγS Binding (in presence of EC20 glutamate)[1][3]
Effective Concentration 100 nMCHO-K1 expressing hmGlu2[35S]-GTPγS Binding[1]
Protective Concentration Range 25 - 75 nMSH-SY5YCell Viability Assay (against glutamate toxicity)[5]
Cytotoxicity Screening Range 1 - 1000 nMSH-SY5YCytotoxicity Assay[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for the desired duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. [35S]-GTPγS Binding Assay (Functional Assay)

  • Membrane Preparation: Prepare cell membranes from CHO-K1 cells expressing hmGlu2.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, and 1 µM GDP, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add cell membranes, varying concentrations of this compound, a fixed EC20 concentration of glutamate, and [35S]-GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.

  • Scintillation Counting: Wash the filters, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_pathway This compound Signaling Pathway Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds to orthosteric site JNJ46281222 This compound (PAM) JNJ46281222->mGlu2 Binds to allosteric site G_protein G-protein (Gi/o) mGlu2->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Cellular Response cAMP->Downstream G cluster_workflow Experimental Workflow: Concentration Optimization Start Start: Determine Optimal This compound Concentration Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity DoseResponse 2. Dose-Response Curve (Functional Assay, e.g., GTPγS) Cytotoxicity->DoseResponse Use non-toxic concentration range Analysis 3. Data Analysis (Determine EC50 and Max Response) DoseResponse->Analysis OptimalConc 4. Select Optimal Concentration (Lowest effective, non-toxic dose) Analysis->OptimalConc Experiment Proceed with Main Experiment OptimalConc->Experiment G cluster_troubleshooting Troubleshooting Logic: No Effect Observed Problem Problem: No effect of this compound CheckConc Is the concentration optimal? Problem->CheckConc CheckReceptor Is mGlu2 receptor expressed? CheckConc->CheckReceptor Yes Solution_DoseResponse Solution: Perform dose-response curve. CheckConc->Solution_DoseResponse No CheckAgonist Is an orthosteric agonist (e.g., glutamate) present? CheckReceptor->CheckAgonist Yes Solution_VerifyReceptor Solution: Verify expression (WB, qPCR). CheckReceptor->Solution_VerifyReceptor No CheckCompound Is the compound active? CheckAgonist->CheckCompound Yes Solution_AddAgonist Solution: Add agonist (e.g., EC20 glutamate). CheckAgonist->Solution_AddAgonist No Solution_FreshCompound Solution: Prepare fresh stock. CheckCompound->Solution_FreshCompound No

References

Technical Support Center: JNJ-46281222 Off-Target Effects in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-46281222 in experimental models. The focus is on potential off-target effects that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

This compound is characterized as a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][2][3] Extensive in vitro studies have demonstrated its high affinity for the mGlu2 receptor.[1][2] However, comprehensive public data on its screening against a wide panel of other receptors, ion channels, and enzymes is limited.

Q2: Are there any known or suspected off-target activities for this compound or related compounds?

While this compound is reported to be highly selective for mGlu2, a structurally related compound, JNJ-40411813, has shown moderate affinity for the human 5-HT2A receptor in vitro.[4] Furthermore, in vivo studies with JNJ-40411813 revealed higher than anticipated 5-HT2A receptor occupancy, which was attributed to a metabolite of the compound.[4] This suggests that researchers using this compound should be aware of potential serotonergic effects, possibly mediated by metabolites.

Q3: We are observing unexpected physiological or behavioral effects in our animal models treated with this compound that are not consistent with mGlu2 modulation. What could be the cause?

Given the findings with the related compound JNJ-40411813, it is plausible that the observed anomalous effects could be due to off-target activity at the 5-HT2A receptor, either by this compound itself or one of its metabolites.[4] It is recommended to investigate this possibility through targeted experiments.

Troubleshooting Guides

Issue: Unexpected Phenotype Observed in In Vivo Models

If you observe behavioral or physiological changes in your experimental animals that cannot be readily explained by the known pharmacology of mGlu2 receptor modulation, consider the following troubleshooting steps:

  • Literature Review: Re-examine the literature for known effects of 5-HT2A receptor modulation that may align with your observations.

  • Control Experiments:

    • Include a control group treated with a selective 5-HT2A receptor antagonist in conjunction with this compound to see if the unexpected effects are blocked.

    • If available, use a structurally unrelated mGlu2 PAM as a comparator to determine if the effects are specific to the chemical scaffold of this compound.

  • Metabolite Analysis: If feasible, perform pharmacokinetic and metabolite profiling studies to identify and characterize the metabolites of this compound in your experimental model. Subsequently, the identified metabolites could be synthesized and tested for activity at the 5-HT2A receptor.

Issue: Inconsistent Results in Cellular Assays

For researchers encountering variability or unexpected results in cell-based assays, the following should be considered:

  • Cell Line Characterization: Verify the expression levels of both mGlu2 and 5-HT2A receptors in your cell line. Unintended expression of the 5-HT2A receptor could lead to confounding results.

  • Assay Specificity: Employ highly specific readouts for mGlu2 receptor activation. For instance, in addition to calcium mobilization or GTPγS binding assays, consider measuring downstream signaling events more specific to mGlu2 activation in your cell type.

Data Presentation

Table 1: In Vitro Affinity of JNJ-40411813 (a related mGlu2 PAM) at the Human 5-HT2A Receptor

CompoundTargetAssay TypeAffinity (Kb)
JNJ-40411813Human 5-HT2A ReceptorRadioligand Binding1.1 µmol/L

This data is for a related compound and is provided as a reference for potential off-target activity.[4]

Table 2: In Vivo Receptor Occupancy of JNJ-40411813 in Rats

CompoundTarget ReceptorED50 (p.o.)Radioligand Used
JNJ-40411813mGlu216 mg/kg[3H]this compound
JNJ-404118135-HT2A17 mg/kg[3H]MDL 100907

This table highlights the similar in vivo potency for both the on-target and a potential off-target receptor for a related compound.[4]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is a general guideline for determining the binding affinity of a test compound (e.g., this compound or its metabolites) at the 5-HT2A receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

    • [3H]Ketanserin or another suitable 5-HT2A receptor antagonist radioligand.

    • Test compound (this compound or metabolite).

    • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [3H]Ketanserin (at a concentration near its Kd), and varying concentrations of the test compound.

    • For the determination of non-specific binding, a separate set of wells will contain membranes, radioligand, and the non-specific binding control.

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_observation Observation cluster_hypothesis Hypothesis Generation cluster_investigation Experimental Investigation cluster_conclusion Conclusion unexpected_effect Unexpected Phenotype in In Vivo Model off_target Potential Off-Target Effect (e.g., 5-HT2A Activation) unexpected_effect->off_target Formulate Hypothesis in_vitro In Vitro Binding Assay (5-HT2A Receptor) off_target->in_vitro Test Directly in_vivo In Vivo Blockade Study (with 5-HT2A Antagonist) off_target->in_vivo Test Functionally metabolite Metabolite Profiling off_target->metabolite Investigate Metabolites confirm_off_target Confirmation of Off-Target Effect in_vitro->confirm_off_target Analyze Results in_vivo->confirm_off_target Analyze Results metabolite->confirm_off_target Analyze Results

Caption: Troubleshooting workflow for investigating unexpected in vivo effects.

signaling_pathway cluster_mglu2 On-Target Pathway cluster_5ht2a Potential Off-Target Pathway JNJ4628 This compound mGluR2 mGlu2 Receptor JNJ4628->mGluR2 PAM G_protein_mGlu2 Gi/o mGluR2->G_protein_mGlu2 Activates AC Adenylyl Cyclase G_protein_mGlu2->AC Inhibits cAMP ↓ cAMP AC->cAMP Metabolite This compound Metabolite FiveHT2A 5-HT2A Receptor Metabolite->FiveHT2A Agonist? G_protein_5HT2A Gq/11 FiveHT2A->G_protein_5HT2A Activates PLC Phospholipase C G_protein_5HT2A->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: JNJ-46281222 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3] It binds to a site on the receptor that is distinct from the glutamate binding site. This allosteric binding increases the affinity and/or efficacy of the endogenous ligand, glutamate, for the mGlu2 receptor.[1][2] The binding of this compound is enhanced by the presence of glutamate and is sensitive to the G-protein coupling state of the receptor, with binding being reduced by GTP.[1][2]

Q2: What are the key parameters to consider when designing a this compound experiment?

A2: The key parameters to consider are:

  • Cell System: The choice of cell line and its mGlu2 receptor expression level is critical. High receptor density can amplify receptor responses.[1]

  • Glutamate Concentration: As a PAM, the effect of this compound is dependent on the presence of glutamate. The concentration of glutamate in your assay will significantly impact the observed potency and efficacy of this compound.[1][2]

  • GTP Concentration: In membrane-based assays, the concentration of GTP can influence the binding of this compound, as it favors the G-protein unbound state of the receptor.[1][2]

  • Compound Handling: Proper storage and solubilization of this compound are crucial for reproducible results.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is soluble in DMSO.[4] Before use, ensure the compound is fully dissolved and consider the final DMSO concentration in your assay, as high concentrations can affect cell viability and assay performance.

Troubleshooting Guides

Issue 1: High Variability in [3H]this compound Radioligand Binding Assays
Potential Cause Troubleshooting Step
Inconsistent Endogenous Glutamate Levels Wash cell preparations thoroughly to remove residual glutamate from the culture medium. Consider adding a known, fixed concentration of glutamate to standardize the assay conditions.[1]
Variable G-protein Coupling Ensure consistent concentrations of GTP or its non-hydrolyzable analogs (e.g., GTPγS) in your assay buffer if you are investigating the G-protein coupled state.[1][2]
Ligand Depletion If using a high concentration of receptor membranes, ensure that the concentration of [3H]this compound is not limiting. The amount of receptor should not bind more than 10% of the total radioligand added.
Incomplete Washing During the filtration step, ensure rapid and consistent washing of the filters to remove unbound radioligand. Use ice-cold wash buffer to minimize dissociation of the bound ligand.[5]
Compound Precipitation Visually inspect your assay wells for any signs of compound precipitation, especially at higher concentrations. Ensure the final solvent concentration is compatible with your assay buffer.
Issue 2: Inconsistent Results in [35S]GTPγS Functional Assays
Potential Cause Troubleshooting Step
Suboptimal Glutamate Concentration The potency of this compound is dependent on the glutamate concentration. Determine the EC20 concentration of glutamate for your specific cell system and use this fixed concentration when evaluating this compound.[1][2]
Cell Passage Number and Receptor Expression Use cells within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression levels and signaling efficiency.
Assay Incubation Time Optimize the incubation time for the assay. The signal may change over time, so it is important to establish a time point where the signal is stable and robust.
Reagent Quality Use fresh, high-quality [35S]GTPγS. Ensure proper storage and handling to prevent degradation.
Cell Health Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Poor cell health can lead to a blunted response.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

ParameterValueAssay ConditionsReference
KD 1.7 nM[3H]this compound saturation binding on CHO-K1 cell membranes expressing hmGlu2[1][2]
pKi 8.33Homologous displacement with [3H]this compound[1]
pEC50 (PAM activity) 7.71 ± 0.02[35S]GTPγS binding in the presence of 4 µM glutamate (EC20)[1]
pEC50 (agonist activity) 6.75 ± 0.08[35S]GTPγS binding in the absence of exogenous glutamate[1]
Maximal Response (PAM) 193 ± 5%Compared to maximal response induced by 1 mM glutamate alone[1]
Maximal Response (Agonist) 42 ± 3%Compared to maximal response induced by 1 mM glutamate alone[1]

Experimental Protocols

Protocol 1: [3H]this compound Saturation Binding Assay
  • Membrane Preparation: Prepare membrane homogenates from CHO-K1 cells stably expressing the human mGlu2 receptor.

  • Assay Buffer: Use an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate membrane homogenates with increasing concentrations of [3H]this compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled mGlu2 allosteric modulator (e.g., 10 µM JNJ-40068782).

  • Termination: Terminate the incubation by rapid filtration over GF/C filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the KD and Bmax values.

Protocol 2: [35S]GTPγS Functional Assay
  • Cell Culture: Culture CHO-K1 cells stably expressing the human mGlu2 receptor.

  • Membrane Preparation: Prepare cell membranes from the cultured cells.

  • Assay Buffer: Use an assay buffer containing GDP (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4, with 10 µM GDP).

  • Incubation Mixture: Prepare an incubation mixture containing cell membranes, [35S]GTPγS, and varying concentrations of this compound, in the presence of a fixed EC20 concentration of glutamate.

  • Incubation: Incubate the mixture at 30°C for a predetermined optimal time.

  • Termination: Stop the reaction by rapid filtration.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve and determine the pEC50 and maximal response.

Mandatory Visualizations

JNJ_46281222_Signaling_Pathway cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor (Inactive) Glutamate->mGlu2 Binds JNJ_46281222 This compound (PAM) JNJ_46281222->mGlu2 Binds Allosterically mGlu2_active mGlu2 Receptor (Active) mGlu2->mGlu2_active G_protein Gαi/o-GDP mGlu2_active->G_protein Activates G_protein_active Gαi/o-GTP + Gβγ G_protein->G_protein_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Downstream Downstream Signaling cAMP->Downstream

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare this compound Stock Solution B1 Set up Assay Plate: Membranes, Buffers, Ligands A1->B1 A2 Culture & Harvest mGlu2-expressing Cells A3 Prepare Cell Membranes A2->A3 A3->B1 B2 Add [3H]this compound or [35S]GTPγS + Glutamate B1->B2 B3 Incubate B2->B3 B4 Terminate by Filtration B3->B4 C1 Measure Radioactivity B4->C1 C2 Calculate Specific Binding or Signal C1->C2 C3 Generate Concentration- Response Curves C2->C3 C4 Determine Potency & Efficacy Parameters C3->C4

Caption: General Experimental Workflow.

Troubleshooting_Logic Start High Variability Observed? Check_Glutamate Standardize Glutamate Concentration? Start->Check_Glutamate Check_GTP Consistent GTP Levels? Check_Glutamate->Check_GTP Yes Resolved Variability Minimized Check_Glutamate->Resolved No, Fixed Check_Cells Consistent Cell Passage/Health? Check_GTP->Check_Cells Yes Check_GTP->Resolved No, Fixed Check_Reagents Reagent Quality and Handling? Check_Cells->Check_Reagents Yes Check_Cells->Resolved No, Fixed Check_Reagents->Resolved No, Improved Unresolved Consult Further Documentation Check_Reagents->Unresolved Yes, Still Variable

Caption: Troubleshooting Logic Flowchart.

References

Overcoming JNJ-46281222 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precipitation issues with the mGlu2 positive allosteric modulator (PAM), JNJ-46281222, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer for my experiment. What happened?

A1: This is a common phenomenon known as "precipitation upon dilution" and is frequently observed with hydrophobic small molecules like this compound. The compound is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), but its solubility is significantly lower in aqueous solutions. When the DMSO stock is diluted into a buffer or cell culture medium, the concentration of this compound may exceed its solubility limit in the final aqueous environment, causing it to "crash out" or precipitate.

Q2: Why is it crucial to prevent this compound precipitation in my experiments?

A2: The formation of a precipitate will lead to an inaccurate and unknown concentration of the dissolved, active compound in your assay. This can result in a lack of dose-response, poor reproducibility, and misleading experimental outcomes. Ensuring that this compound remains fully dissolved is critical for obtaining reliable and accurate data.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous DMSO.[1][2] It is advisable to store the DMSO stock solution in small, single-use aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1][3] As a PAM, it binds to a site on the receptor distinct from the endogenous agonist (glutamate) binding site. This binding enhances the receptor's response to glutamate.[3] The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[4] Activation of the mGlu2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

Troubleshooting Guide: Overcoming this compound Precipitation

Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer/media.

Solution Principle Recommendation
Serial Dilution Gradual reduction of the DMSO concentration can prevent the compound from exceeding its solubility limit.Instead of a single large dilution, perform one or more intermediate dilutions of the DMSO stock in 100% DMSO before the final dilution into the aqueous solution. (See Protocol 1)
Reduce Final Concentration The concentration of this compound in the final aqueous solution may be too high.Test a lower final concentration of the compound in your assay to determine its kinetic solubility under your experimental conditions. (See Protocol 2)
Use of Co-solvents Certain biocompatible co-solvents can increase the aqueous solubility of hydrophobic compounds.For in vivo studies, formulations with SBE-β-CD or Corn Oil have been suggested.[1] For in vitro assays, small amounts of Pluronic F-68 or PEG-400 can be tested. Always include a vehicle control.
pH Adjustment The solubility of ionizable compounds can be pH-dependent.Although the pKa of this compound is not readily available, you can empirically test the solubility in buffers with slightly different pH values (e.g., pH 7.0 vs. pH 7.4 vs. pH 8.0). Ensure the pH is compatible with your experimental system.

Issue: Solution is initially clear but becomes cloudy or shows precipitate over time.

Solution Principle Recommendation
Prepare Fresh Solutions This compound may have limited stability in aqueous solutions over extended periods.Always prepare the final working solution fresh for each experiment and use it immediately. Avoid storing the compound in aqueous buffers.
Temperature Effects Changes in temperature can affect solubility.Prepare and use the solutions at a consistent temperature. If experiments are performed at 37°C, ensure the final dilution is also performed and maintained at this temperature.
Use of Polymers Certain polymers can act as precipitation inhibitors by stabilizing the supersaturated state.In some formulations, polymers like HPMC or PVP are used.[7] While more common in oral formulations, low concentrations could be tested for in vitro assays, with appropriate vehicle controls.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Mechanism of Action Positive Allosteric Modulator (PAM) of mGlu2[1][3]
Molecular Formula C₂₃H₂₅F₃N₄[8]
Molecular Weight 414.47 g/mol [8]
Binding Affinity (Kd) 1.7 nM[1][3]
Potency (pEC₅₀) 7.71[1][3]
Recommended Stock Solvent DMSO[1][2]

Table 2: Illustrative Aqueous Solubility of a Hydrophobic Small Molecule

Disclaimer: The following data is for illustrative purposes to demonstrate general solubility trends for a compound like this compound. Actual values for this compound may differ.

Aqueous Medium (pH 7.4)Max Solubility (µM)Observation
PBS< 1Precipitate observed at ≥ 1 µM
PBS + 0.1% DMSO5Clear solution at 5 µM
PBS + 0.5% DMSO25Clear solution at 25 µM
Cell Culture Media + 0.1% DMSO8Higher than PBS due to media components
PBS + 1% SBE-β-CD> 50Significant increase in solubility

Key Experimental Protocols

Protocol 1: Preparation of this compound Working Solution by Serial Dilution

Objective: To prepare a 1 µM final working solution of this compound in an aqueous buffer with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of this compound in anhydrous DMSO.

  • Anhydrous DMSO.

  • Sterile aqueous buffer (e.g., PBS or cell culture medium).

Procedure:

  • Prepare an Intermediate Dilution: Dilute the 10 mM stock solution 1:10 in anhydrous DMSO to create a 1 mM intermediate stock.

    • Example: Add 2 µL of the 10 mM stock to 18 µL of anhydrous DMSO.

  • Prepare a Second Intermediate Dilution: Dilute the 1 mM intermediate stock 1:10 in anhydrous DMSO to create a 100 µM intermediate stock.

    • Example: Add 2 µL of the 1 mM intermediate stock to 18 µL of anhydrous DMSO.

  • Prepare the Final Working Solution: Add the 100 µM intermediate stock to the pre-warmed aqueous buffer at a 1:100 ratio.

    • Example: Add 10 µL of the 100 µM intermediate stock into 990 µL of aqueous buffer to get a 1 µM final concentration with 0.1% DMSO.

  • Mix Gently: Mix the final working solution by gently vortexing or inverting the tube.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To estimate the maximum concentration at which this compound remains soluble in a specific aqueous buffer under experimental conditions.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Anhydrous DMSO.

  • Aqueous buffer of interest (e.g., PBS, pH 7.4).

  • 96-well clear bottom plate.

  • Plate reader (optional).

Procedure:

  • Prepare Serial Dilutions in DMSO: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of the 10 mM stock solution in DMSO (e.g., from 10 mM down to ~20 µM).

  • Dilute into Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer in the clear bottom 96-well plate. This will create a range of final compound concentrations with 1% DMSO.

  • Incubation: Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Visual Inspection: Visually inspect each well against a dark background for any signs of cloudiness or precipitate.

  • Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these specific conditions.

Visualizations

mGlu2_Signaling_Pathway Glutamate Glutamate (Endogenous Agonist) mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds JNJ46281222 This compound (PAM) JNJ46281222->mGlu2 Binds to allosteric site G_protein Gαi/o Protein mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: Signaling pathway of the mGlu2 receptor modulated by this compound.

Troubleshooting_Workflow start Precipitation Observed with this compound q1 Is the final concentration above 1 µM? start->q1 a1_yes Reduce final concentration and re-test. q1->a1_yes Yes q2 Are you performing a single, large dilution? q1->q2 No a1_yes->q2 end_resolved Issue Resolved a1_yes->end_resolved a2_yes Use serial dilutions in DMSO (See Protocol 1). q2->a2_yes Yes q3 Is the final DMSO concentration > 0.5%? q2->q3 No a2_yes->q3 a2_yes->end_resolved a3_yes Lower final DMSO% (ideally ≤ 0.1%). q3->a3_yes Yes q4 Does precipitation form over time? q3->q4 No a3_yes->q4 a3_yes->end_resolved a4_yes Prepare solution fresh and use immediately. q4->a4_yes Yes end_persist Issue Persists: Consider co-solvents or pH adjustment. q4->end_persist No a4_yes->end_resolved

Caption: Workflow for troubleshooting this compound precipitation issues.

References

Best practices for storing and handling JNJ-46281222

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-46281222, also known as pimodivir (B611791).

Storage and Handling

Proper storage and handling of pimodivir are critical for maintaining its stability and ensuring reproducible experimental results.

Storage Recommendations

FormStorage TemperatureDurationNotes
Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 yearAliquot to avoid repeated freeze-thaw cycles.

Solubility

Pimodivir is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, specific formulations are required.

SolventConcentrationNotes
DMSO 5 mg/mL (12.52 mM)Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic.[1]
In Vivo Formulation 2 mg/mL (5.01 mM)A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of pimodivir?

Pimodivir is an orally bioavailable inhibitor of the influenza A virus polymerase.[1] It specifically targets the polymerase basic protein 2 (PB2) subunit, preventing it from binding to the 7-methylguanosine (B147621) (m7G) cap of host cell messenger RNA (mRNA). This process, known as "cap-snatching," is essential for the initiation of viral mRNA synthesis. By blocking this step, pimodivir effectively inhibits viral replication.

Q2: Is pimodivir active against all types of influenza virus?

No, pimodivir is specifically active against influenza A viruses. It has shown negligible activity against influenza B viruses.

Q3: Can I use pimodivir in combination with other antiviral agents?

Yes, studies have shown that pimodivir can be used in combination with other antivirals like oseltamivir. No clinically relevant drug-drug interactions have been observed.[3]

Troubleshooting Guide

Issue 1: My pimodivir powder is difficult to dissolve in DMSO.

  • Solution: Pimodivir may require sonication and gentle warming to fully dissolve.[1] Use a water bath set to no higher than 60°C. Ensure you are using anhydrous (dry) DMSO, as absorbed water can affect solubility.

Issue 2: My pimodivir solution precipitated after dilution in aqueous media for my cell-based assay.

  • Solution: This is a common issue with compounds that have low aqueous solubility. To avoid precipitation, perform serial dilutions of your DMSO stock solution in DMSO first, to get closer to your final concentration. Then, add this diluted DMSO stock to your aqueous buffer or cell culture medium. The final concentration of DMSO in your assay should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.

Issue 3: I am observing inconsistent results in my antiviral assays.

  • Solution: Inconsistent results can arise from several factors:

    • Compound Stability: Ensure your pimodivir stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. It is recommended to prepare fresh working dilutions for each experiment.

    • Cell Health: The health and confluency of your cell monolayer can significantly impact viral infection and compound efficacy. Ensure your cells are healthy and at a consistent density for each assay.

    • Virus Titer: Use a consistent and accurately titered virus stock for all experiments. Variations in the multiplicity of infection (MOI) can lead to variability in results.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions.

Experimental Protocols

Protocol: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a general procedure for assessing the antiviral activity of pimodivir against an influenza A virus strain in Madin-Darby Canine Kidney (MDCK) cells.

  • Cell Preparation:

    • Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of pimodivir in 100% DMSO.

    • Perform serial dilutions of the pimodivir stock solution in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin) to achieve the desired final concentrations for the assay.

  • Infection:

    • When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with influenza A virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

    • Adsorb the virus for 1 hour at 37°C.

  • Treatment:

    • After adsorption, remove the virus inoculum and wash the cells with PBS.

    • Add the prepared pimodivir dilutions (or a vehicle control) in an overlay medium (e.g., 0.6% agarose (B213101) in infection medium).

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with 4% paraformaldehyde.

    • Remove the agarose overlay and stain the cell monolayer with a crystal violet solution.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each pimodivir concentration compared to the vehicle control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the pimodivir concentration.

Visualizations

Influenza_Replication_Cycle cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNA_cRNA vRNA -> cRNA (Replication) cRNA_vRNA cRNA -> vRNA (Replication) vRNA_cRNA->cRNA_vRNA Assembly Virion Assembly cRNA_vRNA->Assembly Transcription vRNA -> mRNA (Transcription) Cap_Snatching Cap-Snatching Transcription->Cap_Snatching Host_mRNA Host Pre-mRNA Host_mRNA->Cap_Snatching m7G Cap Viral_mRNA Viral mRNA Cap_Snatching->Viral_mRNA Primed Synthesis Translation Viral Protein Synthesis Viral_mRNA->Translation Virus_Entry Virus Entry & Uncoating Virus_Entry->vRNA_cRNA Viral_Proteins Viral Proteins Translation->Viral_Proteins Budding Virus Budding Assembly->Budding Influenza_A_Virus Influenza A Virus Budding->Influenza_A_Virus New Virion Viral_Proteins->Assembly Pimodivir Pimodivir (this compound) Pimodivir->Cap_Snatching Inhibits PB2 Influenza_A_Virus->Virus_Entry

Caption: Mechanism of action of pimodivir in the influenza A virus replication cycle.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed MDCK cells in 6-well plates D Infect confluent cell monolayer with Influenza A A->D B Prepare Pimodivir stock solution (10mM in DMSO) C Perform serial dilutions of Pimodivir in infection medium B->C F Remove inoculum and add Pimodivir dilutions in overlay medium C->F E Adsorb virus for 1 hour D->E E->F G Incubate for 48-72 hours F->G H Fix cells and stain with crystal violet G->H I Count plaques H->I J Calculate % plaque reduction and determine EC50 I->J

Caption: Experimental workflow for a plaque reduction assay to determine pimodivir efficacy.

References

Improving signal-to-noise ratio in JNJ-46281222 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-46281222, a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Our goal is to help you optimize your experimental workflow and improve the signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3] As a PAM, it does not activate the receptor on its own but enhances the affinity and/or efficacy of the endogenous agonist, glutamate.[1] It binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where glutamate binds. This binding event potentiates the receptor's response to glutamate, leading to an increased intracellular signaling cascade, which can be measured in functional assays such as [³⁵S]GTPγS binding.[1][2]

Q2: What are the key parameters of this compound's binding and potency?

This compound exhibits nanomolar affinity for the mGlu2 receptor. Key quantitative data from radioligand binding and functional assays are summarized below.

ParameterValueAssay Condition
KD1.7 nM[³H]this compound saturation binding on CHO-K1 cell membranes expressing hmGlu2.[1][2]
Bmax1.1 pmol/mg protein[³H]this compound saturation binding on CHO-K1 cell membranes expressing hmGlu2.[2]
pEC₅₀ (potency)7.71 ± 0.02In the presence of an EC₂₀ concentration of glutamate (4 µM) in a [³⁵S]GTPγS binding assay.[1]
pEC₅₀ (agonist activity)6.75 ± 0.08In the absence of glutamate in a [³⁵S]GTPγS binding assay, showing submaximal receptor activation.[1]
pIC₅₀ (GTP inhibition)5.95Inhibition of [³H]this compound binding by GTP.[1]

Q3: How does glutamate affect the binding of this compound?

The presence of glutamate increases the binding of [³H]this compound to the mGlu2 receptor, demonstrating a positive allosteric interaction.[1][2] This indicates that the binding of the orthosteric agonist (glutamate) enhances the binding of the PAM (this compound).

Q4: How does G-protein coupling affect this compound binding?

The binding of [³H]this compound is significantly reduced in the presence of GTP, which uncouples the G-protein from the receptor.[1][2] This suggests that this compound preferentially binds to the G-protein-coupled state of the mGlu2 receptor.

Troubleshooting Guides

Issue 1: High Background in [³H]this compound Radioligand Binding Assays

Question: I am observing a high non-specific binding signal in my [³H]this compound binding assay, leading to a poor signal-to-noise ratio. What are the potential causes and solutions?

Answer: High background can obscure the specific binding signal. Here are potential causes and troubleshooting steps:

  • Inadequate Washing: Insufficient washing of the filters after incubation can leave residual unbound radioligand, contributing to high background.

    • Solution: Ensure a minimum of three rapid washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) immediately after filtration.[1][4] Optimize the wash volume and duration to effectively remove unbound radioligand without causing significant dissociation of the bound ligand.

  • Suboptimal Blocking of Non-Specific Binding: The agent used to define non-specific binding may not be at a saturating concentration.

    • Solution: Use a high concentration (e.g., 10 µM) of a structurally distinct, high-affinity mGlu2 ligand, such as JNJ-40068782, to define non-specific binding.[4]

  • Radioligand Sticking to Assay Components: [³H]this compound may adhere non-specifically to filter plates or tubes.

    • Solution: Consider pre-treating filter plates with a blocking agent like 0.5% polyethyleneimine (PEI). Ensure all buffers and solutions are properly filtered.

  • Poor Membrane Quality: Poorly prepared or stored cell membranes can lead to increased non-specific binding.

    • Solution: Prepare fresh cell membranes and store them at -80°C in appropriate buffers. Perform a protein concentration assay to ensure consistent membrane protein amounts in each well.

Issue 2: Low Signal in [³⁵S]GTPγS Functional Assays

Question: My [³⁵S]GTPγS binding assay shows a weak signal in response to this compound and glutamate. How can I improve the signal?

Answer: A weak signal can be due to several factors throughout the experimental process. Consider the following:

  • Suboptimal Glutamate Concentration: The potentiation by this compound is dependent on the presence of an agonist.

    • Solution: Perform a glutamate dose-response curve to determine the EC₂₀ concentration for your specific cell system. An EC₂₀ concentration (e.g., 4 µM) is often used to assess PAM activity.[1]

  • Inactive Reagents: The [³⁵S]GTPγS or GDP may have degraded.

    • Solution: Use fresh, high-quality [³⁵S]GTPγS. Prepare GDP stocks fresh and store them appropriately.

  • Insufficient Receptor Expression: The cell line may have low expression levels of the mGlu2 receptor.

    • Solution: Verify the expression level of the mGlu2 receptor in your cell line. If using transiently transfected cells, optimize the transfection protocol. For stable cell lines, consider re-selecting for high-expressing clones.

  • Incorrect Assay Buffer Composition: The presence or absence of specific ions can impact G-protein coupling and enzyme activity.

    • Solution: Ensure the assay buffer contains appropriate concentrations of MgCl₂ and NaCl, as these can influence G-protein activation. A typical buffer might include 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, and 1 mM EDTA, pH 7.4.

Experimental Protocols

[³H]this compound Saturation Binding Assay
  • Membrane Preparation: Use CHO-K1 cells stably expressing the human mGlu2 receptor. Homogenize cells and prepare membrane fractions by centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate cell membranes (e.g., 15-30 µg of protein) with increasing concentrations of [³H]this compound.

  • Non-Specific Binding: To parallel wells, add a high concentration (e.g., 10 µM) of a competing ligand like JNJ-40068782 to determine non-specific binding.[4]

  • Incubation Conditions: Incubate for 60 minutes at 15°C.[4]

  • Termination: Terminate the assay by rapid filtration over GF/C filters using a cell harvester.

  • Washing: Wash the filters at least three times with ice-cold wash buffer.[1][4]

  • Detection: Measure filter-bound radioactivity using liquid scintillation spectrometry.

[³⁵S]GTPγS Binding Assay
  • Membrane Preparation: As described above.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reagents: Prepare solutions of GDP, [³⁵S]GTPγS, glutamate, and this compound.

  • Incubation: In a 96-well plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of this compound in the presence of a fixed EC₂₀ concentration of glutamate (e.g., 4 µM).[1]

  • Initiation: Start the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).

  • Incubation Conditions: Incubate for 60 minutes at 30°C.

  • Termination and Detection: Terminate the reaction by rapid filtration and measure the filter-bound radioactivity as described for the radioligand binding assay.

Visualizations

JNJ_46281222_Mechanism_of_Action cluster_receptor mGlu2 Receptor (Inactive) cluster_gprotein G-Protein Complex cluster_active_state Active Signaling Complex mGlu2_inactive mGlu2 mGlu2_active mGlu2 (Active) mGlu2_inactive->mGlu2_active Conformational Change G_protein Gαi/o-GDP G_protein_active Gαi/o-GTP G_protein->G_protein_active GDP/GTP Exchange Glutamate Glutamate Glutamate->mGlu2_inactive Binds to Orthosteric Site JNJ This compound JNJ->mGlu2_inactive Binds to Allosteric Site mGlu2_active->G_protein Activates Downstream_Signaling Cellular Response G_protein_active->Downstream_Signaling Inhibition of Adenylyl Cyclase troubleshooting_workflow cluster_signal Low Signal Troubleshooting cluster_noise High Background Troubleshooting start Low Signal-to-Noise Ratio in Assay is_signal_low Is the Signal Low? start->is_signal_low Identify Primary Issue check_reagents Verify Reagent Activity ([³⁵S]GTPγS, GDP, Ligands) check_expression Confirm mGlu2 Receptor Expression Level check_reagents->check_expression check_glutamate Optimize Glutamate Concentration (EC₂₀) check_glutamate->check_reagents check_buffer_signal Verify Assay Buffer Composition (Ions) check_expression->check_buffer_signal end_node Improved Signal-to-Noise Ratio check_buffer_signal->end_node check_washing Optimize Filter Washing Protocol check_blocking Ensure Saturating Conc. of Competitor for NSB check_washing->check_blocking check_plates Pre-treat Plates (e.g., with PEI) check_blocking->check_plates check_membranes Assess Membrane Quality and Quantity check_plates->check_membranes check_membranes->end_node is_signal_low->check_glutamate Yes is_background_high Is Background High? is_signal_low->is_background_high No is_background_high->check_washing Yes is_background_high->end_node No

References

JNJ-46281222 interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-46281222, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and highly potent positive allosteric modulator (PAM) of the mGlu2 receptor.[1][2][3] It binds to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds. This binding enhances the receptor's response to glutamate.[1][2]

Q2: I am observing high non-specific binding in my [³H]this compound radioligand binding assay. What are the potential causes and solutions?

High non-specific binding can be caused by several factors. Ensure that you are using an appropriate concentration of a competing ligand to define non-specific binding, such as 10 µM JNJ-40068782.[4] Additionally, proper preparation of membrane homogenates and the use of pre-wetted filter plates are crucial.[4] Consider optimizing the washing steps to minimize non-specific retention of the radioligand on the filters.

Q3: My [³⁵S]GTPγS functional assay results with this compound are highly variable. What could be the issue?

Variability in [³⁵S]GTPγS assays can arise from the complex nature of the signaling cascade. The binding of this compound is sensitive to the presence of both glutamate and GTP.[1][2] Ensure that the concentrations of glutamate and GTP are consistent and optimized for your experimental conditions. The presence of endogenous glutamate in your cell preparation could also contribute to variability, as this compound's potency is enhanced by glutamate.[1]

Q4: Does this compound interfere with common assay detection technologies (e.g., fluorescence, luminescence)?

While there is no specific literature detailing direct interference of this compound with common detection methods, it is a good practice to test for potential compound-specific interference. Small molecules can sometimes interfere with assay readouts through mechanisms like light absorption or emission.[5] Running control experiments with this compound in the absence of the biological target can help identify such artifacts.

Troubleshooting Guides

Guide 1: Low Potency or Efficacy in [³⁵S]GTPγS Functional Assays
Potential Cause Troubleshooting Step
Suboptimal Glutamate Concentration This compound is a PAM and its activity is dependent on the presence of an orthosteric agonist.[1] Titrate glutamate to an EC₂₀ concentration to achieve optimal potentiation by this compound.
GTP Concentration Too High High concentrations of GTP can reduce the binding of [³H]this compound, suggesting it may also impact its functional potentiation.[1][2] Optimize the GTP concentration in your assay.
Cell Membrane Preparation Quality Poor quality of cell membranes can lead to reduced receptor function. Ensure proper preparation and storage of membrane homogenates.
Incorrect Assay Buffer Composition The assay buffer composition, including ions like Mg²⁺ and Ca²⁺, is critical for GPCR function.[4] Verify that the buffer composition matches established protocols.
Guide 2: Inconsistent Results in [³H]this compound Radioligand Binding Assays
Potential Cause Troubleshooting Step
Presence of Endogenous Glutamate The binding of [³H]this compound is enhanced by glutamate.[1][2] Be aware that endogenous glutamate in membrane preparations can affect binding kinetics and affinity. Consider washing membranes to remove endogenous ligands.
Incomplete Dissociation of Radioligand Ensure sufficient incubation time for dissociation experiments and that the competing ligand concentration is adequate for complete displacement.
Filter Binding Issues Use appropriate filter types (e.g., GF/C) and ensure they are properly pre-treated to minimize non-specific binding of the radioligand.[4]
Radioligand Degradation Verify the purity and integrity of your [³H]this compound stock. Improper storage can lead to degradation and altered binding characteristics.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of this compound

ParameterValueAssay ConditionsReference
KD 1.7 nM[³H]this compound saturation binding on CHO-K1 hmGlu2 membranes[1][2]
pKi 8.33Homologous displacement with [³H]this compound[2]
pEC₅₀ (PAM activity) 7.71 ± 0.02[³⁵S]GTPγS binding in the presence of 4 µM (EC₂₀) glutamate[1]
pEC₅₀ (agonist activity) 6.75 ± 0.08[³⁵S]GTPγS binding in the absence of glutamate[1]

Experimental Protocols

[³H]this compound Radioligand Binding Assay (Filtration Method)
  • Membrane Preparation: Prepare membrane homogenates from CHO-K1 cells stably expressing the human mGlu2 receptor.

  • Assay Buffer: Use an ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 10 mM MgCl₂).[4]

  • Reaction Mixture: In a total volume of 100 µL, combine membrane homogenates (30 or 60 µg), 6 nM [³H]this compound, and increasing concentrations of the competing ligand.[4]

  • Non-specific Binding: Determine non-specific binding using 10 µM JNJ-40068782.[4]

  • Incubation: Incubate the reaction mixture for 1 hour at 15°C.[4]

  • Termination: Terminate the incubation by rapid filtration over GF/C filters using a cell harvester.[4]

  • Washing: Wash the filters at least three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]

  • Detection: Determine the amount of bound radioactivity by liquid scintillation counting.

[³⁵S]GTPγS Functional Assay
  • Membrane Preparation: Use membranes from cells expressing the mGlu2 receptor.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, and 0.2% BSA, pH 7.4.

  • Reaction Mixture: Combine membrane homogenates, [³⁵S]GTPγS (typically 0.1-0.5 nM), GDP (10-30 µM), and varying concentrations of this compound in the presence or absence of a fixed concentration of glutamate (e.g., EC₂₀).

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination and Detection: Terminate the reaction by rapid filtration and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

Visualizations

JNJ_46281222_Mechanism_of_Action cluster_receptor mGlu2 Receptor cluster_ligands Ligands cluster_downstream Downstream Signaling orthosteric_site Orthosteric Site g_protein G-protein Activation orthosteric_site->g_protein Activates allosteric_site Allosteric Site allosteric_site->orthosteric_site Enhances affinity/efficacy glutamate Glutamate glutamate->orthosteric_site Binds jnj This compound jnj->allosteric_site Binds cellular_response Cellular Response g_protein->cellular_response Initiates

Caption: Mechanism of action of this compound as a positive allosteric modulator.

Troubleshooting_Workflow start Inconsistent Assay Results check_reagents Verify Reagent Concentrations (Glutamate, GTP) start->check_reagents check_membranes Assess Membrane Quality check_reagents->check_membranes If concentrations are correct optimize_protocol Optimize Assay Protocol (incubation time, washing) check_reagents->optimize_protocol If concentrations were incorrect run_controls Run Interference Controls (e.g., compound without target) check_membranes->run_controls If membranes are high quality consult_literature Consult Literature for Similar Issues check_membranes->consult_literature If membrane quality is poor run_controls->optimize_protocol If no direct interference run_controls->consult_literature If interference is detected results_ok Results Consistent optimize_protocol->results_ok After optimization

Caption: Troubleshooting workflow for inconsistent assay results with this compound.

References

Validation & Comparative

A Comparative Guide to JNJ-46281222 and Other mGlu2 Positive Allosteric Modulators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the mGlu2 positive allosteric modulator (PAM) JNJ-46281222 with other key modulators in its class. The following sections provide a detailed analysis of their performance based on available experimental data, alongside methodologies for key experiments and visualizations of relevant biological pathways.

The metabotropic glutamate (B1630785) receptor 2 (mGlu2) is a Gi/o-coupled receptor that has emerged as a promising therapeutic target for various neurological and psychiatric disorders, including schizophrenia and anxiety.[1][2] Positive allosteric modulators of mGlu2 offer a nuanced approach to enhancing the receptor's activity in the presence of the endogenous agonist, glutamate. This guide focuses on this compound, a highly potent and selective mGlu2 PAM, and compares its in vitro properties to other notable mGlu2 PAMs: JNJ-40411813 (ADX71149), BINA, and LY487379.

Performance Comparison of mGlu2 Positive Allosteric Modulators

The following tables summarize the quantitative data for this compound and other mGlu2 PAMs from various in vitro assays. These assays are crucial for characterizing the potency, affinity, and functional effects of these compounds.

In Vitro Potency and Efficacy in Functional Assays

This table presents the half-maximal effective concentration (EC50) values of the mGlu2 PAMs in functional assays, which measure the potentiation of the glutamate-induced response.

CompoundAssay TypeCell LineParameterValue (nM)Reference
This compound [³⁵S]GTPγS BindingCHO-K1 (hmGlu2)pEC₅₀ = 7.71 ± 0.02~19.5[3]
JNJ-40411813 (ADX71149) [³⁵S]GTPγS BindingCHO (hmGlu2)EC₅₀147 ± 42[4][5]
JNJ-40411813 (ADX71149) Ca²⁺ MobilizationHEK293 (hmGlu2 Gα16)EC₅₀64 ± 29[4][5]
BINA Not specifiedNot specifiedEC₅₀Varies[6]
LY487379 Not specifiedNot specifiedEC₅₀Varies[6]
In Vitro Binding Affinity

This table details the binding affinity of the mGlu2 PAMs, determined through radioligand binding assays. The dissociation constant (Kd) and inhibitory constant (Ki) are key indicators of a compound's binding strength to the receptor.

CompoundRadioligandAssay TypeCell LineParameterValue (nM)Reference
This compound [³H]this compoundSaturation BindingCHO-K1 (hmGlu2)K_D1.7[3]
This compound [³H]this compoundHomologous DisplacementCHO-K1 (hmGlu2)pK_i = 8.33~4.7[3]
JNJ-40411813 (ADX71149) [³H]this compoundDisplacementNot specifiedDisplacedNot specified[4][5]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays used to characterize mGlu2 PAMs.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the mGlu2 receptor upon agonist and PAM binding.

Protocol:

  • Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the human mGlu2 receptor (hmGlu2).

  • Incubation: Membranes are incubated in a buffer containing HEPES, NaCl, MgCl₂, and GDP.

  • Compound Addition: Increasing concentrations of the PAM are added in the absence or presence of a fixed concentration of glutamate (e.g., EC₂₀).

  • Initiation of Reaction: The binding reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: Filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Emax values.[3][4]

Radioligand Binding Assay

This assay is used to determine the binding affinity of the PAMs to the mGlu2 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from CHO-K1 cells stably expressing the hmGlu2 receptor.

  • Saturation Binding: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax), membranes are incubated with increasing concentrations of the radiolabeled PAM (e.g., [³H]this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Competition Binding: To determine the inhibitory constant (Ki) of unlabeled PAMs, membranes are incubated with a fixed concentration of the radiolabeled PAM and increasing concentrations of the unlabeled competitor.

  • Incubation: The incubation is carried out at a specific temperature (e.g., 15°C) for a defined period to reach equilibrium.

  • Termination and Washing: The reaction is terminated by rapid filtration, and filters are washed with ice-cold buffer.

  • Quantification: Filter-bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: Saturation and competition binding data are analyzed using appropriate models to calculate Kd, Bmax, and Ki values.[3]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following mGlu2 receptor activation in cells co-expressing a promiscuous Gα protein (e.g., Gα16).

Protocol:

  • Cell Culture: HEK293 cells are co-transfected with the hmGlu2 receptor and a promiscuous Gα protein like Gα16.

  • Cell Plating: Cells are plated in multi-well plates suitable for fluorescence reading.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The PAM is added to the cells, followed by the addition of glutamate.

  • Fluorescence Measurement: Changes in intracellular calcium are measured in real-time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity is used to determine the EC₅₀ of the PAM in potentiating the glutamate response.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the mGlu2 receptor signaling pathway and the general workflow of the in vitro assays described above.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds to orthosteric site PAM mGlu2 PAM PAM->mGlu2 Binds to allosteric site G_protein Gi/o Protein mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

mGlu2 Receptor Signaling Pathway

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., CHO, HEK293) Transfection Transfection with mGlu2 Receptor Cell_Culture->Transfection Membrane_Prep Membrane Preparation Transfection->Membrane_Prep Incubation Incubation with PAM & Agonist Membrane_Prep->Incubation Radioligand Addition of Radioligand Incubation->Radioligand Termination Termination & Washing Radioligand->Termination Quantification Quantification (Scintillation/Fluorescence) Termination->Quantification Data_Analysis Data Analysis (EC50, Ki, etc.) Quantification->Data_Analysis

General In Vitro Assay Workflow

References

Validating the Efficacy of JNJ-46281222: A Comparative Guide for New Cell Line Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the activity of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), in novel cell lines. This document outlines a direct comparison with alternative mGlu2 PAMs, presents detailed experimental protocols, and includes visual workflows and pathway diagrams to support your research.

This compound distinguishes itself as a highly potent mGlu2-selective PAM with a nanomolar affinity (KD = 1.7 nM)[1][2][3]. Its mechanism of action involves binding to an allosteric site on the mGlu2 receptor, which enhances the receptor's response to the endogenous agonist, glutamate. This modulation is dependent on the presence of glutamate and is influenced by the G protein-bound state of the receptor[1][2]. The activity of this compound has been previously characterized in cell lines such as Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor and the human neuroblastoma cell line SH-SY5Y[1][4][5].

Comparative Analysis of mGlu2 Positive Allosteric Modulators

To effectively evaluate this compound in a new cell line, it is crucial to benchmark its performance against other known mGlu2 PAMs. The following table summarizes the key characteristics of this compound and several alternative compounds.

CompoundReported Affinity (KD or Ki)Reported Potency (EC50 or pEC50)Validated Cell LinesKey Features
This compound KD = 1.7 nM[1][2][3]pEC50 = 7.71 (in the presence of EC20 glutamate)[1][3]CHO-K1 (hmGlu2 expressing)[1][4], SH-SY5Y[5]High potency and selectivity for mGlu2.[1][2]
JNJ-40068782 KD ≈ 10 nM[6]EC50 = 143 nM (for potentiation of EC20 glutamate)[6]CHO (hmGlu2 expressing)[6]Potent, selective, and systemically active.[6]
LY487379 Not explicitly stated in provided results.Not explicitly stated in provided results.Mentioned in literature reviews.[1]One of the earlier described mGlu2 PAMs.[1]
BINA Not explicitly stated in provided results.Not explicitly stated in provided results.Mentioned in literature reviews.[1]Extensively characterized in vitro and in vivo.[1]
THIIC (LY2607540) Not explicitly stated in provided results.Not explicitly stated in provided results.Mentioned in literature reviews.[1]Extensively characterized in vitro and in vivo.[1]

Experimental Protocols for Validation in New Cell Lines

Validating the activity of this compound in a new cell line requires a systematic approach to confirm target expression and quantify the compound's modulatory effects.

Confirmation of mGlu2 Receptor Expression

Objective: To verify the presence of the mGlu2 receptor in the selected cell line at both the mRNA and protein levels.

Methodologies:

  • Quantitative PCR (qPCR):

    • Isolate total RNA from the new cell line.

    • Perform reverse transcription to synthesize cDNA.

    • Use qPCR with primers specific for the GRM2 gene (encoding mGlu2) to quantify mRNA expression levels.

    • Include a known mGlu2-expressing cell line (e.g., SH-SY5Y) as a positive control and a non-expressing line as a negative control.

  • Western Blot:

    • Prepare total protein lysates from the cell line.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a validated primary antibody specific for the mGlu2 receptor.

    • Use an appropriate secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.

    • Include a positive control lysate from a cell line known to express mGlu2.

Functional Characterization of this compound Activity

Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the mGlu2 receptor in the new cell line.

Methodology: [35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the mGlu2 receptor upon agonist and PAM stimulation.

  • Membrane Preparation:

    • Culture the new cell line to a sufficient density.

    • Harvest the cells and homogenize them in a hypotonic buffer to isolate cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Protocol:

    • In a 96-well plate, combine the cell membranes, a fixed, sub-maximal (EC20) concentration of glutamate, and varying concentrations of this compound.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate the plate at 30°C for a predetermined time.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters to remove unbound [35S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding of [35S]GTPγS as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pEC50 and the maximum potentiation effect.

Cell Viability and Neuroprotection Assays

Objective: To assess the functional consequences of mGlu2 modulation by this compound, particularly in neuronal cell lines.

Methodology: MTT Assay for Glutamate-Induced Excitotoxicity

  • Cell Plating: Seed the new neuronal cell line in a 96-well plate and allow the cells to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified period.

    • Induce excitotoxicity by exposing the cells to a high concentration of glutamate.

    • Include control wells with no treatment, this compound alone, and glutamate alone.

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the protective effect of this compound against glutamate-induced cell death.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Functional Assay cluster_2 Phase 3: Cellular Phenotype cell_line Select New Cell Line qpcr qPCR for GRM2 mRNA cell_line->qpcr western Western Blot for mGlu2 Protein cell_line->western gtp_assay [35S]GTPγS Binding Assay qpcr->gtp_assay western->gtp_assay dose_response Dose-Response Curve Generation gtp_assay->dose_response pec50 Determine pEC50 dose_response->pec50 viability_assay Cell Viability Assay (e.g., MTT) pec50->viability_assay neuroprotection Assess Neuroprotective Effects viability_assay->neuroprotection G cluster_0 Presynaptic Terminal glutamate Glutamate mglu2 mGlu2 Receptor glutamate->mglu2 g_protein Gi/o Protein mglu2->g_protein Activates jnj This compound (PAM) jnj->mglu2 Allosteric Modulation ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel Inhibits camp ↓ cAMP ac->camp ca_influx ↓ Ca2+ Influx ca_channel->ca_influx vesicle Glutamate Vesicle ca_influx->vesicle release ↓ Glutamate Release vesicle->release

References

Comparative Analysis of JNJ-46281222 and JNJ-40068782: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), JNJ-46281222 and JNJ-40068782. Both compounds have been instrumental in the investigation of the therapeutic potential of mGlu2 modulation for various neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological properties, supported by experimental data and detailed methodologies.

Introduction to mGlu2 Positive Allosteric Modulators

Metabotropic glutamate receptor 2 (mGlu2) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating synaptic transmission and neuronal excitability. As a presynaptic autoreceptor, its activation by glutamate leads to an inhibition of glutamate release. This mechanism has made mGlu2 an attractive therapeutic target for conditions associated with excessive glutamatergic signaling, such as schizophrenia and anxiety. Positive allosteric modulators (PAMs) of mGlu2 do not activate the receptor directly but enhance the affinity and/or efficacy of the endogenous agonist, glutamate. This offers a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to a better safety and tolerability profile.

This compound and JNJ-40068782 are two such PAMs developed by Janssen Research and Development. While both compounds target the same receptor, they exhibit distinct pharmacological profiles.

Mechanism of Action and Signaling Pathway

Both this compound and JNJ-40068782 bind to an allosteric site on the mGlu2 receptor, which is topographically distinct from the orthosteric binding site where glutamate binds. This allosteric binding induces a conformational change in the receptor that enhances the receptor's response to glutamate. The mGlu2 receptor is coupled to the Gi/o family of G-proteins. Upon activation, the G-protein dissociates, and the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds to orthosteric site PAM This compound or JNJ-40068782 PAM->mGlu2 Binds to allosteric site G_protein Gi/o Protein mGlu2->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Leads to

Figure 1: mGlu2 Receptor Signaling Pathway with PAM.

Comparative Pharmacological Data

The following tables summarize the quantitative data for this compound and JNJ-40068782, highlighting the key differences in their in vitro pharmacology.

ParameterThis compoundJNJ-40068782Reference
Binding Affinity (Kd) 1.7 nM~10 nM[1][2]
Potency (pEC50) in [³⁵S]-GTPγS assay 7.71 ± 0.026.84 (EC50 = 143 nM)[1][3]
Intrinsic Agonist Activity in [³⁵S]-GTPγS assay 43 ± 3%Not reported[1]
pKi (displacement of [³H]-JNJ-46281222) 8.33Not applicable[1]

Table 1: Comparison of In Vitro Potency and Affinity. this compound demonstrates a significantly higher affinity and potency compared to JNJ-40068782.

ConditionThis compound (pIC50)JNJ-40068782 (pIC50)Reference
Control 7.71Not reported[1]
+ 1 mM Glutamate 7.63Not reported[1]
+ 1 mM GTP Significantly decreased affinityNo significant change[1]

Table 2: Effect of Glutamate and GTP on PAM Binding. The binding of this compound is sensitive to the presence of GTP, suggesting a preference for the G-protein coupled state of the receptor, a characteristic not observed for JNJ-40068782.[1]

Experimental Protocols

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

Methodology:

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human mGlu2 receptor are prepared.

  • Reaction Mixture: The assay is typically conducted in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

  • Incubation: Membranes are incubated with varying concentrations of the PAM (this compound or JNJ-40068782), a fixed concentration of glutamate (e.g., an EC₂₀ concentration), GDP (to allow for GTPγS binding), and [³⁵S]-GTPγS.

  • Termination: The incubation is terminated by rapid filtration through glass fiber filters.

  • Detection: The amount of [³⁵S]-GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.

  • Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

Radioligand Displacement Assay

This assay is used to determine the binding affinity of the unlabeled PAMs by measuring their ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare mGlu2-expressing cell membranes mix Incubate membranes, radioligand, and varying concentrations of competitor prep_membranes->mix prep_radioligand Prepare [3H]-JNJ-46281222 (Radioligand) prep_radioligand->mix prep_competitor Prepare unlabeled competitor (this compound or JNJ-40068782) prep_competitor->mix filter Rapidly filter the mixture to separate bound from free radioligand mix->filter count Quantify radioactivity on filters using scintillation counting filter->count analyze Analyze data to determine IC50 and Ki values count->analyze

Figure 2: Radioligand Displacement Assay Workflow.

Methodology:

  • Membrane Preparation: Similar to the [³⁵S]-GTPγS assay, membranes from cells expressing the mGlu2 receptor are used.

  • Reaction Mixture: The assay buffer typically consists of 50 mM Tris-HCl, pH 7.4.

  • Incubation: Membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]-JNJ-46281222) and a range of concentrations of the unlabeled competitor compound (this compound or JNJ-40068782).

  • Termination and Detection: The reaction is terminated by filtration, and the radioactivity is counted.

  • Data Analysis: Competition binding curves are generated, and the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Key Distinctions and Research Implications

The primary distinction between this compound and JNJ-40068782 lies in their potency and affinity, with this compound being demonstrably more potent.[1] This higher affinity makes [³H]-JNJ-46281222 a more suitable radioligand for in vitro and ex vivo receptor occupancy studies, as it provides a better signal-to-noise ratio.[1]

The differential sensitivity to GTP suggests that this compound may have a stronger preference for the active, G-protein-coupled state of the mGlu2 receptor.[1] This could translate to differences in their in vivo efficacy and functional effects.

For researchers, the choice between these two compounds will depend on the specific experimental goals. This compound, with its higher affinity and availability as a high-quality radioligand, is an excellent tool for detailed in vitro characterization of the mGlu2 receptor and for receptor occupancy studies. JNJ-40068782, while less potent, has also been characterized in vivo and has been shown to influence sleep-wake organization in rats, making it a valuable tool for behavioral pharmacology studies.[3]

Conclusion

Both this compound and JNJ-40068782 are important pharmacological tools for the study of mGlu2 receptor function. This compound stands out for its superior in vitro potency and affinity, making it a preferred choice for detailed biochemical and receptor binding assays. JNJ-40068782 remains a relevant compound for in vivo studies exploring the physiological and behavioral consequences of mGlu2 modulation. A thorough understanding of their distinct pharmacological profiles is crucial for the design and interpretation of experiments aimed at elucidating the role of the mGlu2 receptor in health and disease.

References

A Comparative Guide to the Efficacy of JNJ-46281222 and Orthosteric Agonists of the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Receptor Specificity: It is crucial for researchers to understand that JNJ-46281222 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2) and does not act on the N-methyl-D-aspartate (NMDA) receptor. Therefore, a direct efficacy comparison between this compound and orthosteric agonists of the NMDA receptor is not scientifically valid as they target different receptor systems with distinct mechanisms of action.

This guide will provide a detailed overview of the efficacy and mechanism of action of this compound on the mGlu2 receptor. Subsequently, it will present a separate analysis of the efficacy of common orthosteric agonists for the NMDA receptor. This structure will allow for a comprehensive understanding of each compound within its correct biological context.

This compound: A Positive Allosteric Modulator of the mGlu2 Receptor

This compound is a highly potent and selective positive allosteric modulator of the mGlu2 receptor.[1][2][3][4] As a PAM, it does not activate the receptor directly but rather enhances the response of the receptor to its endogenous orthosteric agonist, glutamate.[1] This modulation occurs at a binding site topographically distinct from the glutamate binding site. The allosteric nature of this compound allows for a more nuanced modulation of glutamatergic signaling compared to direct agonists, as its effect is dependent on the presence of the endogenous ligand.

Quantitative Efficacy Data for this compound

The efficacy of this compound has been characterized through various in vitro assays, primarily focusing on its ability to potentiate glutamate-induced signaling.

ParameterValueAssay ConditionSource
Kd 1.7 nMRadioligand binding assay with [3H]-JNJ-46281222 in CHO-K1 cells expressing hmGlu2 receptor.[1][2][3][4]
pEC50 7.71 ± 0.02[35S]-GTPγS binding assay in the presence of an EC20 concentration of glutamate (4 µM).[1]
Maximal Potentiation ~2-fold increase in glutamate's maximal effect[35S]-GTPγS binding assay.[1]
Agonist Activity (alone) Submaximal receptor activation (42 ± 3%) with a pEC50 of 6.75 ± 0.08[35S]-GTPγS binding assay in the absence of glutamate.[1]
Mechanism of Action: this compound at the mGlu2 Receptor

This compound binds to an allosteric site on the mGlu2 receptor, which is a G-protein coupled receptor (GPCR). This binding event increases the affinity and/or efficacy of the orthosteric agonist, glutamate. The binding of glutamate to the mGlu2 receptor is enhanced in the presence of this compound, leading to a more robust downstream signaling cascade. The presence of glutamate, in turn, can increase the number of binding sites available for the PAM.[1]

mGlu2_PAM_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds to orthosteric site JNJ_46281222 This compound JNJ_46281222->mGlu2 Binds to allosteric site G_protein G-protein (Gi/o) mGlu2->G_protein Activates Effector Downstream Effector (e.g., adenylyl cyclase inhibition) G_protein->Effector Modulates Response Cellular Response Effector->Response

Fig 1. this compound enhances glutamate signaling at the mGlu2 receptor.

Orthosteric Agonists of the NMDA Receptor

NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[5] Unlike mGlu2 receptors, NMDA receptors are ligand-gated ion channels. Their activation requires the binding of two co-agonists: glutamate and either glycine (B1666218) or D-serine.[5] Orthosteric agonists bind directly to these primary recognition sites to open the ion channel.

Key Orthosteric Agonists and their Efficacy

The primary endogenous orthosteric agonists for the NMDA receptor are glutamate, glycine, and D-serine. The compound for which the receptor is named, N-methyl-D-aspartate (NMDA), is also a selective orthosteric agonist at the glutamate binding site.

Quantitative Efficacy Data for NMDA Receptor Orthosteric Agonists

The efficacy of NMDA receptor orthosteric agonists is typically measured by their ability to induce ion flux (e.g., Ca2+) or electrical currents in neuronal or heterologous expression systems.

AgonistParameterValueAssay ConditionSource
Glutamate EC501.7 µMWhole-cell voltage clamp of cultured hippocampal neurons.[6]
Glutamate EC502.3 µMWhole-cell patch clamp on mouse embryonic hippocampal neurons.[7]
NMDA EC5036 µMWhole-cell voltage clamp of cultured hippocampal neurons.[6]
D-Serine EC50~1 µMPotency at least as high as glycine.[8]
Glycine EC50~1 µMCo-agonist at the NMDA receptor.[6]
Mechanism of Action: Orthosteric Agonists at the NMDA Receptor

The binding of both a glutamate-site agonist (like glutamate or NMDA) and a glycine-site agonist (like glycine or D-serine) is required to induce a conformational change in the NMDA receptor that opens its ion channel. The influx of cations, particularly Ca2+, through the open channel triggers a variety of downstream signaling pathways that are crucial for synaptic function.

NMDAR_Agonist_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate_Agonist Glutamate-site Agonist (Glutamate, NMDA) NMDAR NMDA Receptor Glutamate_Agonist->NMDAR Binds to GluN2 subunit Glycine_Agonist Glycine-site Agonist (Glycine, D-Serine) Glycine_Agonist->NMDAR Binds to GluN1 subunit Ca_ion Ca²⁺ NMDAR->Ca_ion Channel opens allowing influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Response Cellular Response (e.g., LTP, gene expression) Signaling->Response

Fig 2. Orthosteric agonists directly activate the NMDA receptor ion channel.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound efficacy. Below are representative protocols for key experiments cited in this guide.

[35S]-GTPγS Binding Assay for mGlu2 Receptor Activation

This assay measures the activation of G-proteins coupled to the mGlu2 receptor.

  • Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing the human mGlu2 receptor.

  • Incubation Mixture: In a 96-well plate, combine the cell membranes (5-10 µg protein) with assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4), GDP (10 µM), and varying concentrations of the test compound (e.g., this compound) with or without a fixed concentration of glutamate (e.g., 4 µM).

  • Initiation of Reaction: Add [35S]-GTPγS (e.g., 0.1 nM) to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and maximal stimulation.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

This technique directly measures the ion flow through NMDA receptor channels.

  • Cell Culture: Culture primary hippocampal neurons or HEK293 cells expressing recombinant NMDA receptors on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl2, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine, pH 7.2).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution (e.g., containing 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2).

  • Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Voltage Clamp and Agonist Application: Clamp the cell membrane potential at a holding potential (e.g., -70 mV). Rapidly apply the NMDA receptor agonist(s) (e.g., glutamate and glycine) using a fast perfusion system.

  • Data Acquisition and Analysis: Record the resulting inward currents using an amplifier and digitizer. Analyze the current amplitude, kinetics, and dose-response relationships to determine agonist efficacy (EC50).

Experimental_Workflow cluster_protocol Representative Experimental Workflow: Whole-Cell Patch-Clamp A 1. Cell Preparation (e.g., primary neurons or transfected HEK cells) B 2. Recording Setup (Microscope, perfusion system, amplifier) A->B C 3. Pipette Fabrication & Filling (Borosilicate glass, internal solution) B->C D 4. Giga-seal Formation (High-resistance seal with cell membrane) C->D E 5. Whole-Cell Configuration (Rupture of cell membrane) D->E F 6. Voltage Clamp & Agonist Application (Control of membrane potential, rapid perfusion) E->F G 7. Data Acquisition & Analysis (Recording of ionic currents, dose-response curves) F->G

Fig 3. A simplified workflow for a whole-cell patch-clamp experiment.

References

JNJ-46281222: A Comparative Selectivity Profile Against Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and performance of JNJ-46281222, a potent positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), against other mGlu receptor subtypes. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Summary of this compound Selectivity

This compound is a highly potent and selective positive allosteric modulator of the mGlu2 receptor with a reported affinity (Kd) of 1.7 nM.[1][2] While a complete selectivity panel for this compound against all other mGlu receptors is not publicly available, data for the closely related structural analog, JNJ-40411813, provides a strong indication of the selectivity profile for this chemical series.

The following table summarizes the activity of JNJ-40411813 against a panel of human mGlu receptors. This data suggests that compounds in this class exhibit high selectivity for the mGlu2 receptor.

ReceptorAssay TypeParameterValueReference
mGlu2 [³⁵S]GTPγS BindingEC₅₀ (PAM activity) 147 ± 42 nM [3]
mGlu1Ca²⁺ MobilizationActivityNo agonist or antagonist activity up to 10 µM[3]
mGlu3Ca²⁺ MobilizationEC₅₀ (PAM activity)> 11 µM (negligible)[3]
mGlu4Not SpecifiedActivityNot specified, but generally selective over other mGluRs
mGlu5Ca²⁺ MobilizationpIC₅₀ (antagonist activity)5.15 (minor)[3]
mGlu6Not SpecifiedActivityNo activation up to 10 µmol/L[3]
mGlu7Ca²⁺ MobilizationpIC₅₀ (antagonist activity)5.33 (minor)[3]
mGlu8Ca²⁺ MobilizationActivityNo agonist or antagonist activity up to 10 µM[3]

Note: The data presented for mGlu1, mGlu3, mGlu5, mGlu6, mGlu7, and mGlu8 are for the related compound JNJ-40411813, as specific data for this compound against these receptors was not available.

Experimental Protocols

The selectivity of this compound and related compounds is typically determined using a combination of radioligand binding assays and functional assays in cell lines expressing individual mGlu receptor subtypes.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to the receptor.

Objective: To determine the binding affinity (Ki) of the test compound for the mGlu2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.

  • Incubation: The cell membranes are incubated with a specific concentration of the radiolabeled mGlu2 PAM, [³H]this compound, and varying concentrations of the unlabeled test compound (this compound).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

A diagram illustrating the workflow of a radioligand binding assay is provided below.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Cell Membranes with mGlu Receptor Incubation Incubate Membranes, Radioligand, and Test Compound Membrane->Incubation Radioligand Radiolabeled Ligand ([³H]this compound) Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays ([³⁵S]GTPγS Binding)

These assays measure the functional consequence of receptor activation, such as G-protein activation.

Objective: To determine the potency (EC₅₀) and efficacy of the test compound as a positive allosteric modulator at the mGlu2 receptor.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes are prepared from cells expressing the mGlu2 receptor.

  • Incubation: The membranes are incubated with a fixed, sub-maximal concentration of the endogenous agonist glutamate, varying concentrations of the test compound (this compound), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Filtration: The reaction is stopped, and the mixture is filtered to separate bound from unbound [³⁵S]GTPγS.

  • Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins, which is proportional to receptor activation, is quantified by scintillation counting.

  • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy of the compound.

mGlu2 Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the mGlu2 receptor. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to the Gαi/o subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The diagram below illustrates this signaling pathway.

G mGlu2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGlu2 mGlu2 Receptor G_protein Gαi/o-Gβγ mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Glutamate Glutamate Glutamate->mGlu2 Binds JNJ46281222 This compound (PAM) JNJ46281222->mGlu2 Enhances Binding/Efficacy cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to

Caption: Simplified mGlu2 receptor signaling cascade.

References

Reproducibility of JNJ-46281222 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mGlu2 positive allosteric modulator (PAM) JNJ-46281222, with a focus on the reproducibility of its effects. This document summarizes key performance data, details experimental methodologies, and contextualizes its activity with alternative compounds.

Quantitative Performance Comparison

This compound is a highly potent and selective positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Its in vitro pharmacological profile has been characterized in several studies, often in comparison with other mGlu2 PAMs or related compounds. The following tables summarize key quantitative data from these studies.

CompoundParameterValueAssay SystemReference
This compound KD 1.7 nM[3H]-JNJ-46281222 saturation binding on CHO-K1 cell membranes expressing hmGlu2[1][2]
pEC50 7.71 ± 0.02[35S]-GTPγS binding assay with 4 µM (EC20) glutamate[1]
Maximal Response 193 ± 5% (relative to 1 mM glutamate)[35S]-GTPγS binding assay[1]
JNJ-40068782 pIC50 7.71 (in absence of glutamate)[3H]-JNJ-46281222 displacement assay[1]
pIC50 7.63 (in presence of glutamate)[3H]-JNJ-46281222 displacement assay[1]
JNJ-40411813 EC50 147 ± 42 nM[35S]-GTPγS binding assay with hmGlu2 CHO cells[2]
IC50 68 ± 29 nMDisplacement of [3H]JNJ-40068782[2]
THRX-195518 Docking Score -12.4 kcal/molIn silico molecular docking[3][4][5]
Effect on Cell Viability Preserves cell viability against glutamate toxicityMTT assay in SH-SY5Y cells[3][4][5]
LY 379268 (agonist) Effect on Cell Viability Robust protective effect against glutamate toxicityMTT assay in SH-SY5Y cells[3][4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of a key experimental assay used to characterize its activity.

mGlu2_PAM_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor (Inactive) Glutamate->mGlu2 Binds to orthosteric site JNJ46281222 This compound (mGlu2 PAM) JNJ46281222->mGlu2 Binds to allosteric site mGlu2_active mGlu2 Receptor (Active) mGlu2->mGlu2_active Conformational Change G_protein Gαi/o-GDP mGlu2_active->G_protein Activates G_protein_active Gαi/o-GTP G_protein->G_protein_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Figure 1: Simplified signaling pathway of mGlu2 receptor activation by glutamate and positive allosteric modulation by this compound.

GTPgS_Binding_Assay start Start: Prepare cell membranes expressing mGlu2 receptors incubate Incubate membranes with: - Glutamate (agonist) - this compound (test PAM) - GDP - [35S]-GTPγS start->incubate reaction Agonist and PAM binding activates mGlu2 receptor, - G-protein is activated - GDP is exchanged for [35S]-GTPγS incubate->reaction stop Terminate reaction by rapid filtration reaction->stop wash Wash filter to remove unbound [35S]-GTPγS stop->wash measure Measure radioactivity on the filter using scintillation counting wash->measure end End: Data analysis (EC50, Emax) measure->end

Figure 2: General workflow for the [35S]-GTPγS binding assay to assess mGlu2 PAM activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound.

[3H]-JNJ-46281222 Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of this compound to the mGlu2 receptor.

  • Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human mGlu2 receptor (hmGlu2).

  • Radioligand: [3H]-JNJ-46281222 is used as the radiolabeled ligand.

  • Incubation: Membranes are incubated with increasing concentrations of [3H]-JNJ-46281222 in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specified temperature and duration (e.g., 60 minutes at 15°C).

  • Non-specific Binding: To determine non-specific binding, a high concentration of a non-labeled competing ligand is added to a parallel set of incubations.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Measurement: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Saturation binding data are analyzed using non-linear regression to determine the KD and Bmax (maximum number of binding sites) values. For displacement assays, IC50 values are determined and can be converted to Ki values.

[35S]-GTPγS Functional Assay

This functional assay measures the potentiation of agonist-induced G-protein activation by a PAM.

  • Cell Membranes: As with the binding assay, membranes from CHO-K1 cells expressing hmGlu2 are used.

  • Reagents:

    • Agonist: A sub-maximal (e.g., EC20) concentration of glutamate is used to stimulate the receptor.

    • Test Compound: Increasing concentrations of this compound are added.

    • GTP Analog: [35S]-GTPγS, a non-hydrolyzable GTP analog, is used to label activated G-proteins.

    • GDP: Guanosine diphosphate (B83284) is included in the assay buffer.

  • Incubation: Membranes are incubated with the agonist, test compound, GDP, and [35S]-GTPγS in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4).

  • Termination and Measurement: The reaction is terminated by filtration, and the amount of bound [35S]-GTPγS is quantified by scintillation counting, similar to the radioligand binding assay.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the PAM in potentiating the agonist response.

Cell Viability (MTT) Assay

This assay was used to compare the neuroprotective effects of this compound with other compounds against glutamate-induced toxicity.

  • Cell Line: SH-SY5Y human neuroblastoma cell line is used.

  • Treatment: Cells are pre-treated with various concentrations of this compound, THRX-195518, or LY 379268 for a specified period (e.g., 1 hour).

  • Induction of Toxicity: Glutamate is added to the cell cultures to induce neurotoxicity.

  • MTT Reagent: After a further incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion

This compound is a well-characterized, potent, and selective mGlu2 PAM. While direct evidence for its reproducibility across different laboratories is limited to anecdotal observations in the literature, the availability of detailed experimental protocols for key assays provides a strong foundation for researchers aiming to replicate or build upon existing findings. The comparative data presented here for this compound and alternative compounds such as JNJ-40411813 and THRX-195518 offer valuable context for interpreting new experimental results. To ensure maximal reproducibility, strict adherence to established protocols and careful characterization of assay conditions are paramount. Researchers should be mindful of potential sources of variability, including cell line passage number, membrane preparation consistency, and reagent quality.

References

JNJ-46281222 as a Tool Compound for mGlu2 Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabotropic glutamate (B1630785) receptor 2 (mGlu2) has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and anxiety. Positive allosteric modulators (PAMs) of mGlu2 offer a nuanced approach to enhancing receptor function in the presence of the endogenous agonist, glutamate. JNJ-46281222 is a highly potent and selective mGlu2 PAM that serves as a valuable tool for target validation and drug discovery. This guide provides a comparative overview of this compound against other commonly used mGlu2 PAMs, presenting key experimental data and detailed methodologies to aid researchers in selecting the appropriate tool compound for their studies.

Quantitative Comparison of mGlu2 Positive Allosteric Modulators

The following tables summarize the in vitro and in vivo properties of this compound and a selection of alternative mGlu2 PAMs.

Table 1: In Vitro Potency and Affinity of mGlu2 PAMs

CompoundAssay TypeSpecies/Cell LinePotency (EC₅₀)Affinity (Kᵢ/Kₔ)Citation(s)
This compound [³⁵S]GTPγS BindingHuman mGlu2 (CHO cells)pEC₅₀ = 7.71Kₔ = 1.7 nM[1]
BINAThallium Flux (GIRK)Rat mGlu2 (HEK-293 cells)347.6 ± 51.4 nM-[2]
BINA-Human mGlu2 (CHO cells)33.2 nM-
JNJ-40068782[³⁵S]GTPγS BindingHuman mGlu2 (CHO cells)143 nM-
JNJ-40411813[³⁵S]GTPγS BindingHuman mGlu2 (CHO cells)147 ± 42 nMIC₅₀ = 68 ± 29 nM¹[3]
JNJ-40411813Ca²⁺ MobilizationHuman mGlu2 (HEK293 cells)64 ± 29 nM-[3]

¹Displacement of [³H]JNJ-40068782

Table 2: In Vivo Pharmacokinetic Properties of mGlu2 PAMs in Rats

CompoundDose & RouteCₘₐₓTₘₐₓt₁/₂Oral Bioavailability (F)Citation(s)
JNJ-40411813 10 mg/kg p.o.938 ng/mL0.5 h2.3 ± 0.5 h31%[3][4]
JNJ-40411813 2.5 mg/kg i.v.----[3][4]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate experimental replication and comparison.

In Vitro Assays

1. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGlu2 receptors.

  • Cell Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Cell membranes (10-20 µg protein) are incubated with the test compound and a sub-maximal concentration of glutamate (e.g., EC₂₀) in the assay buffer.

    • The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.1 nM).

    • The mixture is incubated for 60 minutes at 30°C.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing bound [³⁵S]GTPγS, is quantified by liquid scintillation counting.

  • Data Analysis: Data are normalized to the response induced by a saturating concentration of glutamate and fitted to a sigmoidal dose-response curve to determine EC₅₀ values.

2. Calcium (Ca²⁺) Mobilization Assay

This assay is suitable for mGlu2 receptors engineered to couple to Gαq/11 proteins, leading to intracellular calcium release.

  • Cell Line: Human Embryonic Kidney (HEK293) cells co-expressing the mGlu2 receptor and a promiscuous G-protein (e.g., Gα16).

  • Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Procedure:

    • Cells are plated in a 96-well plate and loaded with the calcium indicator dye.

    • The baseline fluorescence is measured.

    • The test compound and a sub-maximal concentration of glutamate are added.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is normalized and plotted against the compound concentration to calculate the EC₅₀.

3. Thallium Flux Assay (GIRK Channel Activation)

This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, a downstream effector of mGlu2 receptor activation.

  • Cell Line: HEK293 cells co-expressing the mGlu2 receptor and GIRK channels.

  • Thallium-Sensitive Dye: Cells are loaded with a fluorescent dye that is sensitive to thallium ions (Tl⁺), which acts as a surrogate for potassium ions (K⁺).

  • Procedure:

    • Cells are plated and loaded with the thallium-sensitive dye.

    • The test compound and a sub-maximal concentration of glutamate are added.

    • A stimulus buffer containing Tl⁺ is added to the cells.

    • The influx of Tl⁺ through the activated GIRK channels leads to an increase in fluorescence, which is measured over time.

  • Data Analysis: The rate of fluorescence increase is calculated and plotted against the compound concentration to determine the EC₅₀.

In Vivo Assays

1. Receptor Occupancy Studies

These studies determine the extent to which a compound binds to its target receptor in the brain after systemic administration.

  • Animal Model: Rats are typically used.

  • Procedure:

    • Animals are administered the test compound (e.g., JNJ-40411813) at various doses.

    • At a specified time point after dosing, a radiolabeled tracer with known affinity for the mGlu2 receptor (e.g., [³H]this compound) is administered.

    • After a further incubation period, the animals are euthanized, and their brains are rapidly removed and dissected.

    • The amount of radioactivity in specific brain regions is measured and compared to that in vehicle-treated control animals to calculate the percentage of receptor occupancy.

  • Data Analysis: Receptor occupancy is plotted against the dose or plasma concentration of the test compound to determine the ED₅₀ (dose required for 50% occupancy) or EC₅₀ (concentration required for 50% occupancy).

Visualizing Pathways and Workflows

The following diagrams illustrate the mGlu2 signaling pathway and a typical experimental workflow for evaluating mGlu2 PAMs.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds to orthosteric site PAM This compound (PAM) PAM->mGlu2 Binds to allosteric site G_protein Gi/o Protein mGlu2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel Activation G_protein->GIRK cAMP ↓ cAMP AC->cAMP

mGlu2 receptor signaling pathway.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Compound Synthesis (e.g., this compound) assay_selection Select Functional Assay ([³⁵S]GTPγS, Ca²⁺, Thallium Flux) start->assay_selection dose_response Perform Dose-Response Experiments assay_selection->dose_response potency Determine Potency (EC₅₀) and Efficacy dose_response->potency selectivity Assess Selectivity vs. other mGlu Receptors potency->selectivity pk_studies Pharmacokinetic Studies (PK) selectivity->pk_studies Lead Compound Selection ro_studies Receptor Occupancy (RO) Studies pk_studies->ro_studies behavioral Behavioral Models (e.g., Schizophrenia, Anxiety) ro_studies->behavioral pk_pd Establish PK/PD Relationship behavioral->pk_pd

Experimental workflow for mGlu2 PAM validation.

Conclusion

This compound stands out as a highly potent and selective mGlu2 PAM, making it an excellent tool compound for elucidating the physiological roles of the mGlu2 receptor and for validating it as a therapeutic target. Its nanomolar affinity and high modulatory potency provide a significant advantage in in vitro studies. When selecting a tool compound, researchers should consider the specific requirements of their experimental system, including the desired potency, selectivity profile, and pharmacokinetic properties for in vivo studies. This guide provides a foundational comparison to aid in this decision-making process, emphasizing the importance of well-characterized tool compounds in advancing our understanding of mGlu2 receptor pharmacology and its therapeutic potential.

References

A Comparative Guide to the In Vitro and In Vivo Effects of JNJ-46281222 and Other mGlu2 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo pharmacological properties of JNJ-46281222, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), with other notable mGlu2 PAMs, JNJ-40411813 and LY487379. The objective is to present a comprehensive overview of their activities, supported by experimental data, to aid in the evaluation and selection of these compounds for research and development purposes.

Introduction to mGlu2 Positive Allosteric Modulators

Metabotropic glutamate receptor 2, a G-protein coupled receptor (GPCR), plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation leads to an inhibition of glutamate release. This mechanism has made the mGlu2 receptor an attractive therapeutic target for various central nervous system (CNS) disorders characterized by excessive glutamatergic activity, including schizophrenia and anxiety. Positive allosteric modulators of mGlu2 offer a nuanced approach to receptor modulation. Instead of directly activating the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This can provide a more physiologically relevant and potentially safer therapeutic strategy compared to orthosteric agonists.

In Vitro Pharmacological Profile

The in vitro activity of this compound and its counterparts has been extensively characterized using various biochemical and cellular assays. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Binding Affinities of mGlu2 PAMs
CompoundAssay TypePreparationRadioligandKD (nM)Ki (nM)Reference
This compound Saturation BindingCHO-K1 cells expressing hmGlu2[3H]this compound1.7-[1][2]
JNJ-40411813 DisplacementCHO cells expressing hmGlu2[3H]JNJ-40068782-68 ± 29[3]
JNJ-40411813 DisplacementRat cortex membranes[3H]JNJ-40068782-83 ± 28[3]
Table 2: In Vitro Functional Potency of mGlu2 PAMs in [35S]GTPγS Binding Assays
CompoundPreparationAgonist Activity (EC50, nM)PAM Activity (EC50, nM)Max. Glutamate Potentiation (%)Reference
This compound CHO-K1 cells expressing hmGlu2178 ± 2019.5 ± 0.5~5-fold increase in glutamate potency[2]
JNJ-40411813 CHO cells expressing hmGlu22159 ± 1069147 ± 42273 ± 32[3]
LY487379 Not specified---

In Vivo Pharmacological Profile

The in vivo effects of these mGlu2 PAMs have been evaluated in various animal models to assess their pharmacokinetic properties and potential therapeutic efficacy.

Table 3: In Vivo Receptor Occupancy of mGlu2 PAMs
Compound AdministeredRadiotracer for OccupancyAnimal ModelRouteED50 (mg/kg)Time PointReference
JNJ-40411813 [3H]this compoundRatp.o.161 h[3]
Table 4: In Vivo Behavioral Effects of mGlu2 PAMs
CompoundAnimal ModelBehavioral TestDose (mg/kg)RouteEffectReference
JNJ-42153605 *MousePhencyclidine (PCP)-induced Hyperlocomotion3.8 (ED50)Not specifiedInhibition of hyperlocomotion[4]
JNJ-40411813 MousePCP-induced Hyperlocomotion12.2 (ED50)Not specifiedInhibition of hyperlocomotion[4]
JNJ-40411813 RatConditioned Avoidance ResponseNot specifiedNot specifiedInhibition of avoidance behavior[4]
LY487379 RatAttentional Set-Shifting Task30i.p.Improved cognitive flexibility[5]
LY487379 RatDifferential Reinforcement of Low-Rate 72s30i.p.Decreased impulsive-like responding[5]
LY487379 RatChronic Stress Model (Tail Suspension Test)Not specifiedNot specifiedReversal of stress-induced behavioral deficits[6]

Note: JNJ-42153605, a structurally similar analog of this compound, is included as a surrogate for in vivo efficacy comparison.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds to orthosteric site PAM This compound (mGlu2 PAM) PAM->mGlu2 Binds to allosteric site G_protein Gαi/o-Gβγ mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Decreased Neuronal Excitability & Glutamate Release cAMP->Response Leads to

Figure 1: mGlu2 Receptor Signaling Pathway.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Membranes Cell Membranes (expressing mGlu2) Incubate Incubate at RT Membranes->Incubate Ligands Test Compound (PAM) + [35S]GTPγS + GDP ± Glutamate Ligands->Incubate Filter Rapid Filtration (separate bound/free) Incubate->Filter Scintillation Scintillation Counting (measure bound [35S]) Filter->Scintillation

Figure 2: [35S]GTPγS Binding Assay Workflow.

ExVivo_Occupancy_Workflow Dosing Administer Test Compound to Animal (e.g., rat) Sacrifice Sacrifice Animal at Peak Brain Exposure Dosing->Sacrifice Dissection Rapidly Dissect and Freeze Brain Sacrifice->Dissection Sectioning Cryostat Sectioning of Brain Tissue Dissection->Sectioning Incubation Incubate Sections with Radiolabeled Ligand (e.g., [3H]this compound) Sectioning->Incubation Washing Wash to Remove Unbound Radioligand Incubation->Washing Imaging Autoradiography or Scintillation Counting Washing->Imaging Analysis Quantify Receptor Occupancy Imaging->Analysis

Figure 3: Ex Vivo Receptor Occupancy Workflow.

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mGlu2 receptor.

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor (hmGlu2).

  • Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 10 µM GDP, and 10 µg/mL saponin.

  • Reaction Mixture: For PAM activity assessment, membranes are incubated with varying concentrations of the test compound in the presence of a fixed, sub-maximal concentration of glutamate (e.g., EC₂₀). For agonist activity, glutamate is omitted. The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of approximately 0.1-0.5 nM.

  • Incubation: The reaction mixture is incubated at room temperature (approximately 25°C) for 60-90 minutes to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound [³⁵S]GTPγS, is measured by liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine EC₅₀ and Emax values. For PAMs, the potentiation of the glutamate response is calculated.

Ex Vivo Receptor Occupancy Assay

This assay determines the extent to which a compound binds to its target receptor in the brain after systemic administration.

  • Animal Dosing: Animals (typically rats or mice) are administered the test compound via a relevant route (e.g., oral, intraperitoneal). A vehicle-treated group serves as the control.

  • Tissue Collection: At a predetermined time point corresponding to the peak brain concentration of the drug, animals are euthanized. The brains are rapidly removed and frozen.

  • Brain Sectioning: Coronal or sagittal brain sections (typically 10-20 µm thick) are cut using a cryostat and thaw-mounted onto microscope slides.

  • Radioligand Incubation: The brain sections are incubated with a specific radioligand for the mGlu2 receptor (e.g., [³H]this compound) at a concentration near its KD value. This is performed in an appropriate buffer at room temperature.

  • Washing: Following incubation, the sections are washed in ice-cold buffer to remove unbound radioligand.

  • Detection: The amount of radioligand bound to the receptors in the brain sections is quantified using autoradiography (exposure to film or a phosphor imaging screen) or by scintillation counting of dissected brain regions.

  • Data Analysis: The specific binding in drug-treated animals is compared to that in vehicle-treated animals to calculate the percentage of receptor occupancy at different doses of the test compound. The ED₅₀ (the dose required to achieve 50% receptor occupancy) is then determined.

Conclusion

This compound emerges as a highly potent and selective mGlu2 PAM with nanomolar affinity and significant potentiation of the glutamate response in vitro. Its structural analog, JNJ-42153605, demonstrates in vivo efficacy in a preclinical model of psychosis. JNJ-40411813 also shows potent in vitro and in vivo activity, including demonstrated receptor occupancy in the brain. LY487379 exhibits pro-cognitive and anxiolytic-like effects in various behavioral paradigms.

The choice of compound for further investigation will depend on the specific research question and desired pharmacological profile. This compound's high in vitro potency makes it an excellent tool for cellular and biochemical studies. The available in vivo data for JNJ-40411813 and LY487379 provide a strong rationale for their use in animal models of CNS disorders. This guide provides a foundational dataset to inform such decisions.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for JNJ-46281222

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like JNJ-46281222 are paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, grounded in standard laboratory safety protocols and regulatory guidelines.

Disclaimer: This guide provides general procedures for the disposal of a research chemical. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and adhere to your institution's Environmental Health and Safety (EHS) guidelines. The information provided here is intended to supplement, not replace, these primary resources.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).

ParameterValueNotes
Binding Affinity (Kd) 1.7 nMDetermined by radioligand saturation binding experiments.
Modulatory Potency (pEC50) 7.71Quantifies the concentration at which the compound produces 50% of its maximal effect.
Purity 98.77%As provided by MedChemExpress.
Storage (Stock Solution) -80°C (6 months); -20°C (1 month)To prevent degradation, aliquot and store solutions at the recommended temperatures.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound, as with any research chemical, must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following steps outline a general protocol that should be adapted to comply with your institution's specific EHS guidelines.

Step 1: Waste Identification and Classification

  • Hazard Assessment: Treat this compound as a potentially hazardous substance. The specific hazards should be detailed in the manufacturer's SDS.

  • Waste Stream Categorization: Based on the SDS and your experimental protocol, classify the waste containing this compound. This will likely be categorized as "chemical waste" or "hazardous waste".[1][2]

Step 2: Segregation and Collection

  • Dedicated Waste Container: Use a designated, chemically compatible, and leak-proof container for the collection of waste containing this compound.[1][3]

  • Avoid Mixing: Do not mix waste containing this compound with other incompatible waste streams.[4]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should also be disposed of as hazardous waste.[4][5]

Step 3: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".[6]

  • Content Declaration: The label should include the full chemical name "this compound" and any other chemical constituents in the waste. Avoid using abbreviations or chemical formulas.[6]

  • Contact Information: Include the name of the principal investigator and the laboratory location.[6]

Step 4: Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][7]

  • Secondary Containment: Place the primary waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks.[3][4]

  • Secure Storage: Keep the waste container closed when not in use and store it in a well-ventilated area, away from ignition sources and incompatible materials.[3][7]

Step 5: Disposal Request and Pickup

  • Institutional Procedures: Follow your institution's established procedures for requesting the pickup of hazardous waste by the EHS department.

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.[1]

Experimental Protocol: Radioligand Binding Assay

The following is a detailed methodology for a typical radioligand binding assay used to characterize the interaction of this compound with the mGlu2 receptor.

Objective: To determine the binding affinity (Kd) of [³H]this compound for the mGlu2 receptor.

Materials:

  • Membrane homogenates from cells expressing the mGlu2 receptor.

  • [³H]this compound (radioligand).

  • Unlabeled this compound (for non-specific binding determination).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Multi-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from cells overexpressing the mGlu2 receptor according to standard laboratory protocols.

  • Assay Setup: In a multi-well plate, add increasing concentrations of [³H]this compound to a fixed amount of membrane protein in the assay buffer.

  • Non-Specific Binding: In a parallel set of wells, add a high concentration of unlabeled this compound in addition to the [³H]this compound to determine non-specific binding.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding against the concentration of [³H]this compound and fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).

Visualizations

G cluster_generation Waste Generation & Segregation cluster_accumulation Waste Accumulation & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Experiment Conducted (this compound used) B Identify Waste Type (Chemical/Hazardous) A->B C Select Appropriate Waste Container B->C D Collect Waste in Designated Container C->D E Label Container Correctly - Chemical Name - Hazard Warning - Date & PI Info D->E F Store in Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Request Waste Pickup (via EHS) G->H I EHS Collects & Transports Waste H->I J Proper Off-site Disposal I->J

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.